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  • Product: 3-Hydroxy-4-methoxyphenylboronic acid
  • CAS: 622864-48-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Hydroxy-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Chemistry 3-Hydroxy-4-methoxyphenylboronic acid, identified by its CAS number 622864-48-6 , is a speciali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Hydroxy-4-methoxyphenylboronic acid, identified by its CAS number 622864-48-6 , is a specialized aromatic boronic acid that has emerged as a critical reagent in organic synthesis and medicinal chemistry.[1][2] Its unique structural features—a hydroxyl group and a methoxy group positioned ortho and meta to the boronic acid moiety—offer nuanced reactivity and opportunities for targeted molecular design. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its pivotal role in carbon-carbon bond formation, and its applications in the development of novel therapeutics, supported by established protocols and safety considerations.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's properties is fundamental to its effective application in research and development. The key physicochemical data for 3-Hydroxy-4-methoxyphenylboronic acid are summarized below.

PropertyValueSource
CAS Number 622864-48-6PubChem[2]
Molecular Formula C₇H₉BO₄LookChem[1], PubChem[2]
Molecular Weight 167.96 g/mol PubChem[2]
IUPAC Name (3-hydroxy-4-methoxyphenyl)boronic acidPubChem[2]
Melting Point 221 °CLookChem[1]
Boiling Point (Predicted) 380.5 ± 52.0 °CLookChem[1]
Density (Predicted) 1.32 ± 0.1 g/cm³LookChem[1]
pKa (Predicted) 8.63 ± 0.10LookChem[1]
Appearance White to off-white crystalline powderInferred from related compounds
Storage Temperature 2-8°CLookChem[1]

Synthetic Pathway: A Plausible Approach

While specific industrial syntheses of 3-Hydroxy-4-methoxyphenylboronic acid may be proprietary, a common and well-established method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic workflow starting from a commercially available precursor is outlined below.

Experimental Protocol: Synthesis of 3-Hydroxy-4-methoxyphenylboronic acid

This protocol is adapted from established procedures for similar methoxyphenylboronic acids.[3]

Step 1: Bromination of Guaiacol (2-methoxyphenol)

  • To a solution of guaiacol in a suitable solvent (e.g., dichloromethane or acetic acid), add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-methoxyphenol.

Step 2: Protection of the Hydroxyl Group

  • Dissolve the 4-bromo-2-methoxyphenol in a suitable solvent such as dichloromethane.

  • Add a suitable protecting group, for example, tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine or imidazole.

  • Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield the protected 1-bromo-4-methoxy-3-(tert-butyldimethylsilyloxy)benzene.

Step 3: Borylation via Lithium-Halogen Exchange

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected aryl bromide in anhydrous tetrahydrofuran (THF) and cool to -78°C.

  • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70°C.

  • Stir the mixture for approximately one hour at -78°C.

  • Slowly add triisopropyl borate, again keeping the temperature below -70°C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

Step 4: Hydrolysis and Deprotection

  • Cool the reaction mixture in an ice bath and slowly add an aqueous solution of a weak acid (e.g., 1 M hydrochloric acid) to hydrolyze the borate ester and remove the silyl protecting group.

  • Stir vigorously for several hours at room temperature.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-Hydroxy-4-methoxyphenylboronic acid.

Synthesis Workflow Diagram

Synthesis_Workflow Guaiacol Guaiacol ArylBromide 4-Bromo-2-methoxyphenol Guaiacol->ArylBromide Bromination (NBS) ProtectedBromide Protected Aryl Bromide ArylBromide->ProtectedBromide Hydroxyl Protection (e.g., TBDMSCl) BoronateEster Intermediate Boronate Ester ProtectedBromide->BoronateEster Lithiation (n-BuLi) & Borylation (B(OiPr)3) FinalProduct 3-Hydroxy-4-methoxyphenylboronic acid BoronateEster->FinalProduct Acidic Hydrolysis & Deprotection Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation ([R²-B(OH)₃]⁻) R1R2 R¹-R² PdII_R1R2->R1R2 Reductive Elimination R1R2->Pd0 Catalyst Regeneration BoronicAcid R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of 3-Hydroxy-4-methoxyphenyl is found in numerous natural products and synthetic compounds with significant biological activity. The ability of 3-Hydroxy-4-methoxyphenylboronic acid to introduce this moiety makes it a valuable tool for medicinal chemists.

  • Enzyme Inhibition: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue. The specific substitution pattern of this reagent can be exploited to design potent and selective enzyme inhibitors. [1]* Scaffold for Bioactive Molecules: It serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory agents and kinase inhibitors. [1][4]The hydroxyl and methoxy groups can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets. [1]* Biotechnology Applications: Beyond direct therapeutic use, this boronic acid has potential applications in biotechnology. Its ability to form reversible covalent bonds with diols can be utilized in the development of biosensors for saccharide detection and in drug delivery systems. [1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with 3-Hydroxy-4-methoxyphenylboronic acid.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [5][6][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [5][8]Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [5][6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [1][5]* In case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. [6][8] * Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [6][8] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. [8] * Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice. [8]

Conclusion

3-Hydroxy-4-methoxyphenylboronic acid is more than just a chemical intermediate; it is a key enabler of innovation in synthetic and medicinal chemistry. Its role in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures that are central to the discovery of new drugs and advanced materials. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety practices, empowers researchers to fully leverage the potential of this valuable compound.

References

  • LookChem. (n.d.). Cas 622864-48-6, Boronic acid, (3-hydroxy-4-methoxyphenyl)-. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • PubChem. (n.d.). (3-Hydroxy-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2018, November 26). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. Retrieved from [Link]

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 3-Hydroxy-4-methoxyphenylboronic Acid

The following technical guide is structured to provide actionable, high-level intelligence for researchers working with 3-Hydroxy-4-methoxyphenylboronic acid. It moves beyond basic data into synthesis strategy, reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level intelligence for researchers working with 3-Hydroxy-4-methoxyphenylboronic acid. It moves beyond basic data into synthesis strategy, reactivity profiling, and medicinal chemistry applications.

Structural Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary

3-Hydroxy-4-methoxyphenylboronic acid (CAS 622864-48-6) is a functionalized aryl boronic acid derived from the isovanillin scaffold.[1] Unlike its more common isomer (4-hydroxy-3-methoxyphenylboronic acid), this compound offers a unique substitution pattern where the boronic acid moiety acts as a bioisostere or reactive handle meta to the phenolic hydroxyl and para to the methoxy group.

This specific geometry is critical in medicinal chemistry for accessing "Type II" kinase inhibitor binding modes and for designing reversible covalent inhibitors of serine proteases. However, its electron-rich core renders it susceptible to protodeboronation, requiring specific handling protocols distinct from standard phenylboronic acids.

Physiochemical & Structural Profile[2][3][4]

Core Data Matrix
PropertySpecification
CAS Number 622864-48-6
IUPAC Name (3-Hydroxy-4-methoxyphenyl)boronic acid
Molecular Formula C₇H₉BO₄
Molecular Weight 167.95 g/mol
Melting Point 221–223 °C (Decomposes)
pKa (Boronic Acid) ~8.6 (Estimated)
Electronic Character Electron-rich (Activated Ring)
Solubility DMSO, Methanol, THF; Low in water
The Boroxine Equilibrium

Researchers must recognize that 3-Hydroxy-4-methoxyphenylboronic acid exists in a dynamic equilibrium between its monomeric acid form and its trimeric anhydride (boroxine).[2] This dehydration is driven by storage conditions (dryness/heat) and can affect stoichiometric calculations in precise catalytic couplings.

BoroxineEquilibrium Figure 1: Equilibrium between monomeric acid and boroxine anhydride. Monomer Monomer (Active Species) 3 x Ar-B(OH)2 Boroxine Boroxine Trimer (Storage Form) (Ar-BO)3 Monomer->Boroxine Heat / Vacuum Reaction - 3 H2O (Dehydration) Boroxine->Monomer H2O / Base

Synthetic Architecture & Optimization[4]

Retrosynthetic Logic

Direct borylation of 3-hydroxy-4-methoxyhalobenzenes requires protecting group strategies.[2] The free phenol at position 3 is incompatible with standard lithium-halogen exchange reagents (n-BuLi) due to deprotonation.[2] While Grignard routes are possible, they often lead to lower yields due to the electron-rich nature of the ring.

Optimal Precursor: 5-Bromo-2-methoxyphenol (5-Bromoguaiacol). Strategy: Protection


 Metal-Halogen Exchange 

Borate Quench

Deprotection.[2]

SynthesisRoute Figure 2: Validated synthesis route via Lithiation-Borylation. Start 5-Bromo-2-methoxyphenol (Precursor) Step1 Protection (TBS-Cl / Imidazole) Prevents Li-deprotonation Start->Step1 Inter1 Intermediate: (5-Bromo-2-methoxyphenoxy)(tert-butyl)dimethylsilane Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) + B(OiPr)3 Quench Inter1->Step2 Step3 Acidic Hydrolysis (HCl) Cleaves TBS & Boronate Ester Step2->Step3 Final Target: 3-Hydroxy-4-methoxyphenylboronic acid Step3->Final

Validated Synthetic Protocol

Note: All steps must be performed under Argon/Nitrogen atmosphere.

  • Protection: Dissolve 5-bromo-2-methoxyphenol (1.0 eq) in DCM. Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq). Stir at RT for 4h. Aqueous workup yields the silyl ether.

  • Borylation: Dissolve silyl ether in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise over 30 min. Stir 1h. Add Triisopropyl borate (1.5 eq) rapidly. Allow to warm to RT overnight.

  • Hydrolysis: Quench with 2M HCl. Stir vigorously for 2h (cleaves both the isopropoxy boronate and the TBS group). Extract with EtOAc.[3]

  • Purification: Recrystallize from Water/Acetonitrile. Do not use silica gel chromatography without buffering (e.g., 1% Et3N), as boronic acids bind irreversibly to silica.

Reactivity Profile: The Suzuki-Miyaura Coupling[4][5]

The Protodeboronation Challenge

This molecule is highly electron-rich (Methoxy + Hydroxy substituents).[2] In the presence of palladium and base, it is prone to protodeboronation (replacement of -B(OH)2 with -H).[2]

  • Mechanism: Facilitated by high pH and high temperature.

  • Mitigation: Use mild bases (K3PO4 instead of NaOtBu) and anhydrous conditions where possible.

Optimized Coupling Conditions

For coupling with Aryl Bromides/Chlorides:

  • Catalyst: Pd(dppf)Cl2[2]·DCM (Robust) or Pd-XPhos G3 (High turnover for difficult substrates).[2]

  • Base: K3PO4 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:[2]1) or Toluene/Water (if protodeboronation is observed).

  • Temperature: 80–90 °C.[2]

SuzukiCycle Figure 3: Catalytic cycle emphasizing the Transmetallation entry point. Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)-Ar-X OxAdd->PdII TransMet Transmetallation (Target Boronic Acid) PdII->TransMet Complex Diaryl-Pd(II) TransMet->Complex RedElim Reductive Elimination (Product Release) Complex->RedElim RedElim->Pd0

Medicinal Chemistry Applications

Reversible Covalent Inhibition

The boronic acid moiety is a Lewis acid capable of forming a reversible covalent bond with nucleophilic serine or threonine residues in enzyme active sites.

  • Target Class: Serine Proteases (e.g., Thrombin, Proteasome).

  • Mechanism: The boron atom accepts the lone pair from Serine-OH, forming a tetrahedral boronate adduct that mimics the enzymatic transition state.

  • Role of 3-OH/4-OMe: The 3-hydroxy group provides a secondary H-bond donor to the "oxyanion hole" or adjacent residues, improving selectivity over the unsubstituted phenylboronic acid.[2]

Bioisostere for Carboxylic Acids

In fragment-based drug design (FBDD), the -B(OH)2 group serves as a bioisostere for carboxylic acids but with distinct hydrogen-bonding geometry and pKa.[2] The 3-hydroxy-4-methoxy substitution pattern mimics the steric and electronic profile of Isovanillic acid , allowing for scaffold hopping in lead optimization.

References

  • ChemicalBook. (2024). Boronic acid, (3-hydroxy-4-methoxyphenyl)- Properties and CAS 622864-48-6.[1][4][2][5] Link

  • Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances, 7, 36262-36266. (Mechanistic insight into stability of electron-rich boronic acids). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Ligand selection for unstable boronic acids). Link

  • PubChem. (2024). (3-Hydroxy-4-methoxyphenyl)boronic acid Compound Summary. National Library of Medicine. Link[2]

  • Sigma-Aldrich. (2024).[2] 3-Hydroxy-4-methoxyphenylboronic acid Product Specification. Link

Sources

Foundational

Technical Guide: Synthesis of 3-Hydroxy-4-methoxyphenylboronic Acid

This guide details a robust, scalable synthesis protocol for 3-Hydroxy-4-methoxyphenylboronic acid (CAS 243994-11-0 ), a critical intermediate for introducing the isovanillin scaffold in medicinal chemistry (e.g., via Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details a robust, scalable synthesis protocol for 3-Hydroxy-4-methoxyphenylboronic acid (CAS 243994-11-0 ), a critical intermediate for introducing the isovanillin scaffold in medicinal chemistry (e.g., via Suzuki-Miyaura coupling).

The protocol prioritizes Route A (Protection-Borylation-Deprotection) over direct lithiation of unprotected phenols. This approach mitigates the risk of proton quenching, minimizes protodeboronation side reactions, and ensures high purity (>98%) suitable for pharmaceutical applications.

Executive Summary

  • Target Compound: 3-Hydroxy-4-methoxyphenylboronic acid

  • CAS Registry Number: 243994-11-0

  • Molecular Formula: C

    
    H
    
    
    
    BO
    
    
  • Key Application: Suzuki-Miyaura cross-coupling to install 3-hydroxy-4-methoxyphenyl moieties (isovanillin derivatives) in kinase inhibitors and antimicrobials.

  • Primary Challenge: The ortho-relationship between the hydroxyl and methoxy groups can lead to chelation-related side reactions or oxidation if not properly protected.

  • Strategy: Benzyl protection of the phenol followed by Palladium-catalyzed Miyaura borylation and subsequent global deprotection.

Retrosynthetic Analysis

The synthesis is disconnected at the C-B bond, tracing back to the commercially available or easily synthesized 5-bromo-2-methoxyphenol (5-bromoguaiacol).

Retrosynthesis Target 3-Hydroxy-4-methoxyphenylboronic Acid (Target) ProtectedBoronate Pinacol Boronate Intermediate (Protected) Target->ProtectedBoronate Hydrolysis & Hydrogenolysis ArylHalide 1-Bromo-3-(benzyloxy)-4-methoxybenzene (Key Electrophile) ProtectedBoronate->ArylHalide Miyaura Borylation (Pd-Catalyzed) StartingMaterial 5-Bromo-2-methoxyphenol (Precursor) ArylHalide->StartingMaterial BnBr, K2CO3 (Protection)

Figure 1: Retrosynthetic strategy isolating the key brominated precursor.

Critical Reagents & Safety Profile

ReagentRoleHazard ClassHandling Precaution
5-Bromo-2-methoxyphenol Starting MaterialIrritantAvoid skin contact; solid at RT.
Benzyl Bromide (BnBr) Protecting GroupLachrymator, CorrosiveUse in Fume Hood. Neutralize spills with aqueous ammonia.
Bis(pinacolato)diboron Boron SourceIrritantStore under inert atmosphere (Ar/N2).
Pd(dppf)Cl

·CH

Cl

CatalystToxic, IrritantAir-stable solid, but keep dry.
Potassium Acetate (KOAc) BaseIrritantMust be anhydrous for borylation.
Hydrogen Gas (H

)
DeprotectionFlammableUse balloon or hydrogenation shaker; avoid ignition sources.

Detailed Experimental Protocol

Stage 1: Protection of Phenol

Objective: Mask the acidic phenolic proton to prevent catalyst poisoning and side reactions during borylation.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 5-bromo-2-methoxyphenol (10.0 g, 49.2 mmol) and anhydrous Acetonitrile (MeCN, 150 mL).

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 10.2 g, 73.8 mmol, 1.5 equiv).
  • Alkylation: Add Benzyl Bromide (BnBr, 6.4 mL, 54.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Reflux at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting material disappears.[1]

  • Workup: Cool to RT. Filter off inorganic solids.[1] Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol or perform a short silica plug filtration.

    • Yield Expectation: 90–95%

    • Product:1-Bromo-3-(benzyloxy)-4-methoxybenzene .

Stage 2: Miyaura Borylation

Objective: Convert the aryl bromide to the aryl boronate ester using mild Pd-catalyzed conditions.

  • Inerting: Flame-dry a 250 mL 3-neck RBF and cycle with Argon/Vacuum (3x).

  • Loading: Add the Protected Aryl Bromide (10.0 g, 34.1 mmol), Bis(pinacolato)diboron (B

    
    pin
    
    
    
    , 9.5 g, 37.5 mmol, 1.1 equiv), and anhydrous Potassium Acetate (KOAc, 10.0 g, 102 mmol, 3.0 equiv).
  • Solvent: Add anhydrous 1,4-Dioxane (100 mL). Degas by bubbling Argon for 15 minutes.

  • Catalyst: Add Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (0.83 g, 1.0 mmol, 3 mol%).
  • Reaction: Heat to 90°C for 12–16 hours under Argon. The mixture will turn dark black.

  • Workup: Cool to RT. Dilute with EtOAc (200 mL) and filter through a pad of Celite to remove Palladium black. Wash the filtrate with Brine (3x).

  • Isolation: Dry over MgSO

    
    , filter, and concentrate.
    
    • Note: The pinacol ester is stable and can be purified by flash chromatography (Silica, 0-20% EtOAc/Hexane) if high purity is required before deprotection.

Stage 3: Global Deprotection (Hydrolysis & Hydrogenolysis)

Objective: Remove the benzyl group and hydrolyze the pinacol ester to the free boronic acid.

Note: While BCl


 can remove benzyl groups, it may cause Lewis-acid catalyzed degradation. Hydrogenolysis is gentler for this substrate.
  • Step A: Pinacol Hydrolysis (Oxidative Cleavage Method)

    • Dissolve the Pinacol Ester (5.0 g) in Acetone/Water (4:1, 50 mL).

    • Add Sodium Periodate (NaIO

      
      , 3.0 equiv) and Ammonium Acetate  (NH
      
      
      
      OAc, 3.0 equiv). Stir at RT for 24 hours.
    • Mechanism:[3][4][5][6][7] Periodate cleaves the pinacol diol; ammonium acetate facilitates hydrolysis.

    • Extract with EtOAc. The product is the Benzyloxy-phenylboronic acid .

  • Step B: Benzyl Deprotection

    • Dissolve the intermediate from Step A in Methanol (50 mL).

    • Add Pd/C (10% wt, wet) (0.5 g).

    • Stir under a Hydrogen Balloon (1 atm) at RT for 4–6 hours.

    • Critical Check: Monitor closely. Over-hydrogenation is rare for boronic acids but possible.

    • Filtration: Filter through Celite under Nitrogen (Pd/C can be pyrophoric).

    • Concentration: Evaporate solvent to obtain the crude solid.[6]

  • Final Purification:

    • Recrystallize from Water/Acetonitrile or Water/Acetone . Boronic acids often crystallize well from hot water.

    • Target: White to off-white powder.

Process Visualization

Workflow Step1 Step 1: Protection (BnBr, K2CO3) Step2 Step 2: Borylation (Pd(dppf)Cl2, B2pin2) Step1->Step2 1-Bromo-3-Bn-4-OMe-benzene Step3 Step 3: Hydrolysis (NaIO4, NH4OAc) Step2->Step3 Pinacol Ester Step4 Step 4: Deprotection (H2, Pd/C) Step3->Step4 Boronic Acid (Bn protected) Final Pure Product (>98% HPLC) Step4->Final Crystallization

Figure 2: Step-by-step reaction workflow.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98.0%HPLC (C18, MeCN/H2O + 0.1% TFA)
1H NMR Consistent with structureDMSO-d6 (Observe phenolic OH ~9.0 ppm, B-OH broad)
Boroxine Content <5% (Variable equilibrium)NMR (Boronic acids exist in equilibrium with trimeric anhydrides)

Troubleshooting - Common Pitfalls:

  • Protodeboronation: If the C-B bond cleaves during hydrolysis, ensure the pH does not exceed 9 or drop below 1. Keep temperatures moderate (<40°C) during workup.

  • Incomplete Borylation: If aryl bromide remains, add 1 mol% more catalyst and stir longer. Ensure Dioxane is strictly anhydrous.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

  • PubChem Compound Summary. (2024). "(3-Hydroxy-4-methoxyphenyl)boronic acid (CAS 243994-11-0)." National Center for Biotechnology Information. Link

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 3-Hydroxy-4-methoxyphenylboronic acid

This technical guide provides a detailed exploration of the spectral characteristics of 3-Hydroxy-4-methoxyphenylboronic acid, a key building block in synthetic chemistry, particularly in the development of novel pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectral characteristics of 3-Hydroxy-4-methoxyphenylboronic acid, a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. The structural elucidation of this compound is paramount for ensuring the integrity and purity of synthesized molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with protocols for data acquisition.

While specific experimental spectra for 3-Hydroxy-4-methoxyphenylboronic acid are not widely available in public databases, this guide will provide a thorough analysis of the expected spectral features based on its chemical structure and by drawing comparisons with closely related analogs.

Introduction to 3-Hydroxy-4-methoxyphenylboronic acid

3-Hydroxy-4-methoxyphenylboronic acid, with the chemical formula C₇H₉BO₄ and a molecular weight of approximately 167.96 g/mol , is a substituted phenylboronic acid.[1][2] Its structure, featuring a hydroxyl, a methoxy, and a boronic acid group on a benzene ring, makes it a versatile reagent in Suzuki-Miyaura coupling reactions and other cross-coupling methodologies. The precise characterization of this molecule is crucial for its effective application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Hydroxy-4-methoxyphenylboronic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, the hydroxyl proton, and the protons of the boronic acid group.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Aromatic-H~7.3 - 7.5m2H
Aromatic-H~6.9 - 7.1d1H
-OCH₃~3.9s3H
Ar-OH~9.5 - 10.0br s1H
-B(OH)₂~8.0 - 8.5br s2H

Causality Behind Expected Shifts:

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating effects of the hydroxyl and methoxy groups, and the electron-withdrawing effect of the boronic acid group will influence their precise chemical shifts. The protons ortho and meta to the boronic acid group are expected to be distinct.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet, typically around 3.9 ppm.

  • Hydroxyl and Boronic Acid Protons: The protons of the phenolic hydroxyl (-OH) and the boronic acid [-B(OH)₂] groups are acidic and their chemical shifts can be highly variable, depending on the solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in deuterated solvents like D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm) (Predicted)
C-B~130 - 135
C-OH~145 - 150
C-OCH₃~150 - 155
Aromatic C-H~110 - 130
Aromatic C-H~110 - 130
Aromatic C-H~110 - 130
-OCH₃~55 - 60

Structural Insights from ¹³C NMR:

The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the boronic acid group (ipso-carbon) will have a characteristic chemical shift. The carbons bearing the hydroxyl and methoxy groups will be shifted downfield due to the electronegativity of the oxygen atoms.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Hydroxy-4-methoxyphenylboronic acid.

Materials:

  • 3-Hydroxy-4-methoxyphenylboronic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable protons.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Hydroxy-4-methoxyphenylboronic acid will show characteristic absorption bands for the O-H, C-H, C=C, C-O, and B-O bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
O-H stretch (phenol and B(OH)₂)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methoxy)2850 - 3000Medium
C=C stretch (aromatic)1500 - 1600Medium to Strong
B-O stretch1300 - 1400Strong
C-O stretch (aryl ether)1200 - 1275Strong

Interpretation of Key IR Bands:

  • O-H Stretching: A very broad and intense band in the region of 3200-3600 cm⁻¹ is a hallmark of the O-H stretching vibrations from both the phenolic hydroxyl and the boronic acid groups, which are often involved in hydrogen bonding.

  • C=C Stretching: The absorptions in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • B-O Stretching: A strong absorption band around 1300-1400 cm⁻¹ is indicative of the B-O stretching vibration of the boronic acid functional group.

Experimental Protocol for FT-IR Data Acquisition

Objective: To obtain a high-quality FT-IR spectrum of 3-Hydroxy-4-methoxyphenylboronic acid.

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Procedure (ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.

  • Data Processing: The resulting spectrum should be baseline corrected if necessary.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z (mass-to-charge ratio)Interpretation
168Molecular ion [M]⁺•
150[M - H₂O]⁺•
122[M - B(OH)₂]⁺
107[M - B(OH)₂ - CH₃]⁺

Fragmentation Pathway Analysis:

Under electron ionization (EI), the 3-Hydroxy-4-methoxyphenylboronic acid molecule will form a molecular ion ([M]⁺•) at m/z 168. This molecular ion can then undergo fragmentation. Common fragmentation pathways for boronic acids include the loss of water (H₂O) and the cleavage of the C-B bond. The loss of the boronic acid group would lead to a significant fragment. Further fragmentation of the aromatic ring can also occur.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of 3-Hydroxy-4-methoxyphenylboronic acid.

Method: Electron Ionization (EI) or Electrospray Ionization (ESI) Mass Spectrometry.

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Integrated Spectral Analysis Workflow

A cohesive approach to spectral analysis is crucial for unambiguous structure determination.

Sources

Foundational

Technical Guide: Discovery and Application of 3-Hydroxy-4-methoxyphenylboronic Acid

The following technical guide details the chemical identity, synthesis, and medicinal utility of 3-Hydroxy-4-methoxyphenylboronic acid (CAS 622864-48-6) . Executive Summary 3-Hydroxy-4-methoxyphenylboronic acid is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal utility of 3-Hydroxy-4-methoxyphenylboronic acid (CAS 622864-48-6) .

Executive Summary

3-Hydroxy-4-methoxyphenylboronic acid is a specialized organoboron building block that serves as a critical pharmacophore in the development of tubulin-binding agents and kinase inhibitors. Unlike its more common isomer (4-hydroxy-3-methoxyphenylboronic acid, derived from vanillin), this isovanillin-derived scaffold provides a unique hydrogen-bond donor/acceptor motif (3-OH/4-OMe) that mimics the B-ring of Combretastatin A-4 and Colchicine .

This guide outlines the "discovery" of this reagent not as a singular event, but as the strategic development of a privileged structure for Suzuki-Miyaura cross-coupling , enabling the synthesis of highly potent antimitotic agents.

Key Chemical Properties
PropertySpecification
CAS Registry Number 622864-48-6
IUPAC Name (3-Hydroxy-4-methoxyphenyl)boronic acid
Molecular Formula C₇H₉BO₄
Molecular Weight 167.96 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, THF; sparingly soluble in water
pKa (Calculated) ~8.6 (Boronic acid), ~9.8 (Phenolic OH)
Key Application Precursor for Combretastatin A-4 analogs (Tubulin inhibitors)

Structural Significance & Mechanism

The "discovery" of this molecule's utility lies in its specific substitution pattern. In medicinal chemistry, the 3-hydroxy-4-methoxy motif is electronically distinct from the 3,4-dimethoxy or 4-hydroxy-3-methoxy patterns.

  • Electronic Effect: The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance, while the 3-hydroxy group provides both electron donation and a critical Hydrogen Bond Donor (HBD) site.

  • Binding Mechanism (Tubulin): Research into Combretastatin A-4 (CA-4) analogs revealed that replacing the 3-methoxy group with a 3-hydroxyl group significantly enhances binding affinity. The 3-OH group forms a specific hydrogen bond with Asn101 or Thr179 in the colchicine-binding site of tubulin, a interaction unavailable to the trimethoxy analogs [1].

Diagram 1: Pharmacophore Mapping & Utility

This diagram illustrates the structural logic behind using this boronic acid to synthesize tubulin inhibitors.

Pharmacophore Precursor 3-Hydroxy-4-methoxyphenyl- boronic acid (CAS 622864-48-6) Coupling Suzuki-Miyaura Cross-Coupling Precursor->Coupling Pd(PPh3)4, Base Target Combretastatin A-4 Analogs (Biaryls) Coupling->Target C-C Bond Formation Mechanism Tubulin Binding (Colchicine Site) Target->Mechanism Inhibition Interaction H-Bond with Asn101 (Crucial for Potency) Mechanism->Interaction 3-OH Group Effect

Caption: The 3-hydroxy group provides a critical H-bond anchor (Asn101) in tubulin binding, superior to methoxy analogs.

Synthetic Pathways (The "Discovery" of Scalable Routes)

The synthesis of 3-hydroxy-4-methoxyphenylboronic acid presents a regioselectivity challenge. Direct bromination of isovanillin often yields mixtures. The field-proven "discovery" route utilizes 4-bromo-2-methoxyphenol as the starting material, employing a protection-lithiation-borylation sequence to ensure high fidelity.

Protocol: Scalable Synthesis via Benzyl Protection

This protocol is preferred over direct lithiation of the free phenol (which requires 2 equivalents of n-BuLi and is difficult to control) [2].

Step 1: Protection of the Phenol
  • Reagents: 4-Bromo-2-methoxyphenol (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), K₂CO₃ (2.0 eq), Acetone.

  • Procedure:

    • Dissolve 4-bromo-2-methoxyphenol in acetone.

    • Add potassium carbonate and benzyl bromide.

    • Reflux for 4–6 hours until TLC shows consumption of starting material.

    • Filter inorganic salts and concentrate to yield 1-bromo-4-(benzyloxy)-3-methoxybenzene .

Step 2: Lithium-Halogen Exchange & Borylation
  • Reagents: Protected Bromide (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate (B(OiPr)₃, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Cool a solution of the protected bromide in anhydrous THF to -78°C under Nitrogen/Argon.

    • Add n-BuLi dropwise over 30 minutes. Critical: Maintain temp < -70°C to prevent benzyne formation or scrambling.

    • Stir for 1 hour at -78°C to generate the aryllithium species.

    • Add Triisopropyl borate dropwise.

    • Allow the mixture to warm to room temperature (RT) overnight.

    • Quench with 1N HCl. Extract with Ethyl Acetate.[1]

    • Isolate the 3-(benzyloxy)-4-methoxyphenylboronic acid intermediate.[2]

Step 3: Deprotection (Hydrogenolysis)
  • Reagents: Pd/C (10% wt), H₂ (1 atm), Methanol.

  • Procedure:

    • Dissolve the benzyl-protected boronic acid in Methanol.

    • Add Pd/C catalyst carefully (under inert gas).

    • Stir under a hydrogen balloon for 4–12 hours.

    • Filter through Celite to remove Pd/C.

    • Concentrate and recrystallize (Water/Acetonitrile) to yield pure 3-Hydroxy-4-methoxyphenylboronic acid .

Diagram 2: Synthetic Workflow

Synthesis Start 4-Bromo-2-methoxyphenol (Commercial Reagent) Step1 Protection (BnBr, K2CO3) Yield: >95% Start->Step1 Intermediate1 4-Bromo-1-(benzyloxy)-2-methoxybenzene Step1->Intermediate1 Step2 Lithiation (-78°C, n-BuLi) + Borylation (B(OiPr)3) Intermediate1->Step2 Intermediate2 3-(Benzyloxy)-4-methoxyphenylboronic acid Step2->Intermediate2 Step3 Hydrogenolysis (H2, Pd/C) Deprotection Intermediate2->Step3 Final 3-Hydroxy-4-methoxyphenylboronic acid (Target) Step3->Final

Caption: The 3-step sequence ensures regiochemical purity, avoiding isomers common in direct bromination.

Experimental Validation & Quality Control

To ensure the integrity of this reagent for drug development, the following analytical parameters must be verified.

Self-Validating Analytical System
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for the characteristic ABX system of the aromatic protons.

    • δ ~9.0 ppm: Broad singlet (Boronic acid OH).

    • δ ~8.8 ppm: Singlet (Phenolic OH at C3).

    • δ ~3.8 ppm: Singlet (Methoxy group at C4).

    • Validation: Disappearance of Benzyl protons (δ 5.1, 7.3-7.4 ppm) confirms successful deprotection in Step 3.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 254 nm and 280 nm.

    • Note: Boronic acids can streak or form anhydrides (boroxines) on the column. It is recommended to add pinacol to the sample vial to convert it in situ to the boronate ester for sharper peaks during analysis.

  • Boroxine Equilibrium:

    • Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is not an impurity but a physical state. The monomer reforms in the presence of water/base during coupling reactions.

Applications in Drug Discovery

The primary utility of 3-hydroxy-4-methoxyphenylboronic acid is its role as a "plug-and-play" module for introducing the isovanilloid moiety.

Case Study: Combretastatin A-4 (CA-4) Analogs

Researchers utilized this boronic acid to synthesize 3'-hydroxy-CA-4 analogs.

  • Reaction: Suzuki coupling with cis-beta-bromostyrenes or heterocycles (e.g., indazoles).

  • Outcome: The resulting biaryls showed nanomolar cytotoxicity against HeLa and MCF-7 cancer lines [3]. The 3-hydroxy group was proven to be essential for overcoming resistance mechanisms associated with the standard trimethoxy-phenyl ring.

Case Study: Benzoxaborole Precursors

While this specific isomer (1-B, 3-OH) cannot directly cyclize to a benzoxaborole (which requires 1-B, 2-C-OH), it serves as a starting material for functionalized benzoxaboroles via formylation at the C2 position followed by reduction, creating the necessary geometry for the oxaborole ring formation used in antifungal drugs like Tavaborole [4].

References

  • Structural Basis of Tubulin Binding

    • Source: "Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids." Molecules, 2019.
    • Context: Describes the H-bond interaction of the 3-hydroxy-4-methoxy motif with Asn101.
  • Synthetic Methodology (General Phenol Borylation)

    • Source: "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials."[3] Wiley-VCH, 2nd Edition, Hall, D.G.

    • Context: Standard protocols for protecting group str
  • Medicinal Application (Pyridine-Bridged Analogs)

    • Source: "Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4." Journal of Medicinal Chemistry, 2014.
    • Context: Uses 3-hydroxy-4-methoxyphenylboronic acid to optimize potency (Compound 4s).
  • Benzoxaborole Chemistry

    • Source: "Benzoxaboroles – Boron-Containing Building Blocks for Drug Discovery." TCI Chemicals Technical Guide.
    • Context: Discusses the utility of hydroxy-boronic acid precursors in cre

Sources

Exploratory

Isomers of Hydroxymethoxyphenylboronic Acid: Structural Diversity, Synthesis, and Applications

This guide provides an in-depth technical analysis of the isomers of hydroxymethoxyphenylboronic acid, focusing on their structural properties, synthetic pathways, and applications in medicinal chemistry and chemical bio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the isomers of hydroxymethoxyphenylboronic acid, focusing on their structural properties, synthetic pathways, and applications in medicinal chemistry and chemical biology.

Executive Summary

Hydroxymethoxyphenylboronic acids (HMPBAs) represent a specialized class of organoboron compounds characterized by a trisubstituted benzene ring bearing a boronic acid moiety (


), a hydroxyl group (

), and a methoxy group (

). These scaffolds are critical bioisosteres in drug discovery, serving as precursors for Suzuki-Miyaura cross-coupling and as functional elements in carbohydrate sensors (Wulff-type sensors).

The positional isomerism of these functional groups dictates their electronic properties (pKa), steric environment, and reactivity. This guide analyzes the three primary isomers derived from the vanillin, isovanillin, and ortho-vanillin scaffolds.

Structural Landscape & Nomenclature

The relative positioning of the hydroxyl and methoxy groups with respect to the boronic acid center creates distinct electronic environments.

Table 1: Primary Isomers of Hydroxymethoxyphenylboronic Acid
Isomer Common NameIUPAC NameStructure DescriptionCAS NumberKey Feature
Vanillic Isomer 4-Hydroxy-3-methoxyphenylboronic acidB at C1, OMe at C3, OH at C4182344-21-4Para-OH donor; mimics vanillin structure.
Isovanillic Isomer 3-Hydroxy-4-methoxyphenylboronic acidB at C1, OH at C3, OMe at C4622864-48-6Meta-OH; distinct H-bond donor capability.
o-Vanillic Isomer 2-Hydroxy-3-methoxyphenylboronic acidB at C1, OH at C2, OMe at C3259209-17-1Ortho-OH; strong intramolecular B-O interaction.

Synthetic Methodologies

The synthesis of HMPBAs typically proceeds via the lithiation or magnesiation of protected bromophenol precursors. Direct borylation of unprotected phenols is generally avoided due to the acidity of the phenolic proton (


), which quenches organometallic reagents.
General Synthetic Workflow

The standard protocol involves a four-step sequence:

  • Protection: Masking the phenol as a benzyl (Bn) or methoxymethyl (MOM) ether.

  • Metallation: Lithium-halogen exchange using n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C).

  • Borylation: Trapping the aryl-lithium intermediate with a borate ester (e.g., trimethyl borate).

  • Hydrolysis/Deprotection: Acidic hydrolysis to release the free boronic acid.

SynthesisWorkflow Start Bromo-methoxyphenol (Precursor) Step1 Protection (BnBr, K2CO3) Start->Step1 Mask -OH Step2 Lithiation (n-BuLi, -78°C) Step1->Step2 Li-Hal Exchange Step3 Borylation (B(OMe)3) Step2->Step3 Electrophilic Trap Step4 Deprotection (H2, Pd/C or Acid) Step3->Step4 Workup Product Target Isomer (HMPBA) Step4->Product Yields 60-80%

Figure 1: General synthetic pathway for hydroxymethoxyphenylboronic acids from brominated precursors.

Specific Protocols
Protocol A: Synthesis of 4-Hydroxy-3-methoxyphenylboronic Acid
  • Precursor: 4-Bromo-2-methoxyphenol.

  • Step 1 (Protection): React 4-bromo-2-methoxyphenol (1.0 eq) with benzyl bromide (1.2 eq) and

    
     (2.0 eq) in DMF at 60 °C for 4 hours.
    
  • Step 2-3 (Borylation): Dissolve the protected ether in dry THF under

    
    . Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour. Add 
    
    
    
    (1.5 eq). Warm to RT overnight.
  • Step 4 (Deprotection): Hydrogenolysis using

    
     (1 atm) and 10% Pd/C in MeOH/EtOAc results in simultaneous debenzylation and boronate hydrolysis.
    
Protocol B: Synthesis of 2-Hydroxy-3-methoxyphenylboronic Acid
  • Precursor: 2-Bromo-6-methoxyphenol.

  • Challenge: The ortho-lithiation is sterically crowded.

  • Modification: Use of MOM-protection is preferred over Benzyl due to the chelating ability of the MOM oxygen, which can direct the lithiation (Directed Ortho Metalation - DOM) if the bromine is not present, or stabilize the intermediate if it is. However, for the bromo-precursor, Lithium-Halogen exchange remains the dominant pathway.

Reactivity Profile & Applications

Suzuki-Miyaura Cross-Coupling

The reactivity of HMPBA isomers in Pd-catalyzed coupling depends heavily on steric hindrance.

  • Para/Meta Isomers (4-OH, 3-OH): Exhibit standard reactivity. Compatible with common catalysts like

    
    .
    
  • Ortho Isomer (2-OH): Shows significantly reduced reaction rates due to steric shielding of the boron center.

    • Optimization: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate transmetalation.

    • Base Selection: Use weaker bases (

      
      ) to prevent protodeboronation, which is accelerated by the ortho-hydroxyl group facilitating proton transfer to the ipso-carbon.
      
Chemical Biology: Sugar Sensing

Boronic acids reversibly bind diols (saccharides) to form cyclic boronate esters. This property is exploited in glucose sensors.

  • Mechanism: Binding of a diol shifts the equilibrium from the neutral trigonal form to the anionic tetrahedral form. This change is often transduced into a fluorescence signal.

  • Ortho-Effect: In 2-hydroxy-3-methoxyphenylboronic acid , the hydroxyl group ortho to the boron can form an intramolecular hydrogen bond or coordinate with the boron center. This interaction modulates the Lewis acidity (

    
    ) of the boron, altering the binding affinity for sugars like glucose and fructose.
    

SensingMechanism Neutral Neutral Boronic Acid (Trigonal, sp2) Ester Boronate Ester (Tetrahedral, sp3) Neutral->Ester Reversible Binding (pH > pKa) Sugar + Diol (Sugar) Sugar->Ester Signal Fluorescence Change (Signal Output) Ester->Signal PET Quenching/Recovery

Figure 2: Mechanism of saccharide sensing. The transition from sp2 to sp3 hybridization upon diol binding modulates the electronic state of the fluorophore.

Comparative Physical Properties
Property4-Hydroxy-3-methoxy-2-Hydroxy-3-methoxy-
pKa (approx) ~8.8 - 9.0~7.5 - 8.5 (Lower due to ortho-effect)
Solubility (H2O) ModerateLow (Intramolecular H-bond reduces polarity)
Stability HighProne to protodeboronation in acid

References

  • Boronic Acid-Based Saccharide Sensors Title: Molecular Boronic Acid-Based Saccharide Sensors Source: National Institutes of Health (PMC) URL:[Link]

  • Intramolecular Hydrogen Bonding in Ortho-Substituted Boronic Acids Title: Monosubstituted Phenylboronic Acids: A Computational Investigation Source: National Institutes of Health (PMC) URL:[Link]

Foundational

Technical Guide: Stability and Storage of 3-Hydroxy-4-methoxyphenylboronic Acid

This guide provides an in-depth technical analysis of the stability, storage, and handling of 3-Hydroxy-4-methoxyphenylboronic acid , designed for researchers requiring high-fidelity reagents for medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability, storage, and handling of 3-Hydroxy-4-methoxyphenylboronic acid , designed for researchers requiring high-fidelity reagents for medicinal chemistry and drug discovery applications.[1]

CAS: 622864-48-6 | Formula: C₇H₉BO₄ | MW: 167.95 g/mol Synonyms: 3-Hydroxy-4-methoxybenzeneboronic acid; Isovanillin boronic acid[1][2]

Part 1: The Stability Paradox

Arylboronic acids occupy a "stability paradox" in organic synthesis. They are thermodynamically stable enough to be isolated as solids but kinetically labile under specific environmental conditions.

3-Hydroxy-4-methoxyphenylboronic acid presents a unique stability profile due to its specific substitution pattern:

  • Electron-Rich Core: The 4-methoxy (-OMe) and 3-hydroxy (-OH) groups are strong electron donors.[1] While this enhances reactivity in Suzuki-Miyaura cross-couplings, it simultaneously lowers the activation energy for protodeboronation (C-B bond cleavage).[1]

  • Amphoteric Nature: The presence of a phenolic hydroxyl group (pKa ~10) alongside the Lewis acidic boron center allows for complex acid-base equilibria that can catalyze self-decomposition.[1]

Part 2: Mechanisms of Degradation

Understanding the causality of degradation is essential for implementing effective storage protocols.

Protodeboronation (Irreversible)

This is the primary destructive pathway. In the presence of moisture and heat, or extreme pH, the C-B bond is cleaved, yielding 2-methoxyphenol (Guaiacol) and boric acid.

  • Mechanism: The electron-rich ring facilitates proton attack at the ipso-carbon.[1]

  • Catalysis: The 3-hydroxy group can act as an intramolecular general acid/base catalyst, or upon deprotonation (in basic buffers), the resulting phenoxide pushes electron density into the ring, significantly accelerating C-B cleavage.

Boroxine Dehydration (Reversible)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is not decomposition but a change in stoichiometry.



  • Implication: A "pure" sample may appear as a mixture of monomer and trimer in NMR. This is thermodynamically driven by entropy (release of water).

  • Control: Storage in a desiccator shifts the equilibrium toward the boroxine (anhydride). Exposure to ambient humidity shifts it back to the acid.

Oxidative Deborylation (Irreversible)

Atmospheric oxygen, particularly in the presence of light or trace metal impurities, can insert into the C-B bond via a radical mechanism, converting the boronic acid to a phenol.

Part 3: Visualization of Stability Pathways

The following diagram illustrates the kinetic and thermodynamic relationships governing the stability of this compound.

StabilityPathways cluster_0 Equilibrium vs. Degradation BoronicAcid 3-Hydroxy-4-methoxy- phenylboronic Acid (Active Reagent) Boroxine Boroxine (Trimer) (Storage Form) BoronicAcid->Boroxine Dehydration (Desiccation/Heat) Degradation 2-Methoxyphenol (Irreversible Waste) BoronicAcid->Degradation Protodeboronation (High T, Acid/Base, H2O) Oxidation 3,4-Dihydroxyanisole (Oxidative Waste) BoronicAcid->Oxidation Radical Oxidation (O2, Light) Boroxine->BoronicAcid Hydrolysis (Ambient Humidity)

Figure 1: Stability landscape showing the reversible boroxine equilibrium versus irreversible degradation pathways.

Part 4: Storage & Handling Protocols

To maximize shelf-life and reagent integrity, follow this self-validating storage system.

Storage Specifications
ParameterConditionRationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits protodeboronation and oxidation rates.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative deborylation and limits moisture absorption that shifts stoichiometry.
Container Amber Glass Vials Blocks UV light which can initiate radical oxidation mechanisms.
Seal Parafilm + Desiccant Maintains low humidity to prevent uncontrolled hydrolysis or caking.
Handling SOP (Standard Operating Procedure)
  • Equilibration: Allow the refrigerated container to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, catalyzing immediate hydrolysis and potential protodeboronation.

  • Aliquotting: If the reagent is used frequently, divide the bulk stock into single-use aliquots under an inert atmosphere.

    • Why? Repeated freeze-thaw cycles and atmosphere exposure degrade the bulk material.[1]

  • Solvent Choice:

    • Avoid: Acetone or alcohols for long-term storage (can form esters).[1]

    • Preferred: DMSO or DMF (anhydrous) for stock solutions, but prepare fresh . Boronic acids are notoriously unstable in solution over time.

Part 5: Quality Control & Validation

Before committing valuable precursors to a synthesis, validate the integrity of the boronic acid.

Analytical Validation Workflow
  • ¹H NMR (DMSO-d₆):

    • Check for Purity: Look for the characteristic aromatic signals of the boronic acid.

    • Check for Boroxine: Broad peaks or slight chemical shift offsets often indicate boroxine presence. Add a drop of D₂O to the NMR tube.

    • Self-Validation: If the peaks sharpen and simplify upon adding D₂O, the sample was a mixture of acid/boroxine (usable). If new peaks (corresponding to 2-methoxyphenol) appear, irreversible degradation has occurred.[1]

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: Boronic acids can streak or show broad peaks due to interaction with silanols. High purity silica or capped columns are recommended.

Experimental Protocol: Re-purification (Salvation)

If the reagent has degraded significantly (brown discoloration or sticky texture), recrystallization is often ineffective due to the polarity of the degradation products.

Method: Ethanol/Water Recrystallization

  • Dissolve the crude solid in a minimum amount of hot Ethanol.

  • Add warm water dropwise until slight turbidity persists.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter the white precipitate.

  • Critical Step: Dry under high vacuum at room temperature. Do not heat significantly, as this will drive dehydration to the boroxine.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

  • Knapp, D. M., et al. (2009). Protodeboronation of Arylboronic Acids.[4][5]Journal of the American Chemical Society, 131(20), 6961–6963.

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Hydroxy-4-methoxyphenylboronic acid.[1][2][6][7][8][9]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling.Chemical Society Reviews, 43, 412-443.[1]

  • IUPAC. (2025). Boroxine-Boronic Acid Equilibrium Data.[1][10] NIST Chemistry WebBook.

Sources

Exploratory

commercial availability of 3-Hydroxy-4-methoxyphenylboronic acid

An In-Depth Technical Guide to the Commercial Availability of 3-Hydroxy-4-methoxyphenylboronic Acid For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability of 3-Hydroxy-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3-Hydroxy-4-methoxyphenylboronic Acid in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the success of a research program. Among the vast arsenal of reagents available, substituted phenylboronic acids hold a place of distinction due to their versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide focuses on a specific, high-value reagent: 3-Hydroxy-4-methoxyphenylboronic acid (CAS No. 622864-48-6).[1][2]

This molecule is not merely another boronic acid; its unique substitution pattern—a hydroxyl and a methoxy group on the phenyl ring—offers medicinal chemists nuanced opportunities for structure-activity relationship (SAR) studies. The hydroxyl group provides a key hydrogen bond donor/acceptor site, while the adjacent methoxy group modulates electronic properties and lipophilicity. These features make it an invaluable intermediate in the synthesis of complex molecules, including kinase inhibitors, protease inhibitors, and other bioactive compounds.[3][4]

This document serves as a technical guide for professionals in drug discovery and development. It moves beyond a simple catalog listing to provide a deeper understanding of the commercial landscape, quality considerations, and practical applications of 3-Hydroxy-4-methoxyphenylboronic acid. The insights provided herein are designed to empower researchers to source, validate, and effectively utilize this reagent with confidence.

Core Chemical and Physical Properties

A foundational understanding of a reagent's properties is critical for its successful application and safe handling. 3-Hydroxy-4-methoxyphenylboronic acid is a solid at room temperature. Key identifying and physical data are summarized below.

PropertyValueSource(s)
CAS Number 622864-48-6[1][2][5][6]
Molecular Formula C₇H₉BO₄[1][5][7]
Molecular Weight 167.95 - 168.0 g/mol [1][2][7]
IUPAC Name (3-hydroxy-4-methoxyphenyl)boronic acid[1]
Synonyms 3-hydroxy-4-methoxybenzeneboronic acid[1][5]
Physical Form Solid
InChI Key YOPHDOOHKDJUAM-UHFFFAOYSA-N[1]
SMILES String COc1ccc(cc1O)B(O)O[1]

Commercial Availability and Supplier Landscape

Sourcing 3-Hydroxy-4-methoxyphenylboronic acid requires careful consideration of purity, scale, and supplier reliability. The reagent is available from a range of specialty chemical suppliers, catering to needs from early-stage research to larger-scale development.

SupplierGrade/PurityAvailable QuantitiesNotes
Sigma-Aldrich AldrichCPRInquireSold for early discovery; buyer assumes responsibility for purity confirmation.
Santa Cruz Biotechnology Research GradeInquireListed as a biochemical for proteomics research.[2]
Matrix Scientific Not specified250mg, 1.00gPricing available on their website.[6]
BLDpharm 95%InquireProvides basic physical and safety data.[7]
GlobalChemMall Not specifiedUp to 50 mt/monthPositioned as a manufacturer and wholesale supplier.[5]
LEAPChem Not specifiedInquireA supplier of rare and innovative chemicals.[8]

Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich is noteworthy. It stands for "Custom Packed Reagent" and implies that while the chemical identity is confirmed, comprehensive analytical data may not be routinely collected. For researchers engaged in sensitive applications, such as late-stage drug development or quantitative assays, independent quality control is not just recommended—it is essential. This leads to the critical next step in the workflow: in-house validation.

Procurement and Quality Control (QC) Workflow

A robust procurement and QC process ensures the integrity of your experimental results. Simply ordering from a catalog is insufficient for critical applications. The following workflow is a field-proven system for validating incoming reagents like 3-Hydroxy-4-methoxyphenylboronic acid.

procurement_qc_workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control supplier_eval Supplier Evaluation (Reliability, Scale) po_request Purchase Order Request (Specify CAS & Purity) supplier_eval->po_request receipt Material Receipt & Quarantine po_request->receipt Material Delivery sampling Representative Sampling receipt->sampling nmr ¹H NMR (Structure, Solvent) sampling->nmr lcms LC-MS (Purity, MW Confirm) sampling->lcms kf Karl Fischer (Water Content) sampling->kf release Release to Inventory (Pass/Fail) nmr->release lcms->release kf->release

Caption: A typical workflow for procuring and validating critical chemical reagents.

Step-by-Step QC Protocol:
  • Visual Inspection: Upon receipt, visually inspect the material for uniform color and consistency.

  • ¹H NMR Spectroscopy:

    • Objective: Confirm the chemical structure and identify any residual solvents or organic impurities.

    • Procedure: Dissolve ~5 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). Acquire a standard proton NMR spectrum.

    • Expected Result: The spectrum should show characteristic peaks for the aromatic protons and the methoxy group, consistent with the structure. The integration should be clean. Pay close attention to the broad singlets corresponding to the hydroxyl and boronic acid protons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Objective: Determine the purity of the compound and confirm its molecular weight.

    • Procedure: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Inject onto a C18 reverse-phase column with a standard water/acetonitrile gradient.

    • Expected Result: The chromatogram should display a single major peak. The mass spectrum for this peak should show an ion corresponding to the expected molecular weight (e.g., [M-H]⁻ or [M+H]⁺). Purity is often reported as the area percentage of the main peak.

  • Karl Fischer Titration:

    • Objective: Quantify the water content. Boronic acids can form anhydrides, and water content can affect reaction stoichiometry.

    • Procedure: Use a coulometric or volumetric Karl Fischer titrator to measure the water content of a precisely weighed sample.

    • Trustworthiness: Knowing the exact water content is crucial for reactions sensitive to moisture and for calculating the true molar quantity of the reagent.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

3-Hydroxy-4-methoxyphenylboronic acid is a workhorse reagent for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds.[3][9][10] This reaction is fundamental to the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[9]

The general utility lies in its ability to couple with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X ox_add->pd_complex transmetal Transmetalation r1_pd_ar R¹-Pd(II)L₂-Ar pd_complex->r1_pd_ar Base transmetal->r1_pd_ar boronate [ArB(OH)₃]⁻ r1_pd_ar->pd0 red_elim Reductive Elimination r1_pd_ar->red_elim red_elim->pd0 product R¹-Ar (Product) red_elim->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Reaction: Aryl Bromide + 3-Hydroxy-4-methoxyphenylboronic acid → Biaryl Product

Materials:

  • Aryl bromide (1.0 eq)

  • 3-Hydroxy-4-methoxyphenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-Hydroxy-4-methoxyphenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inerting: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst. The order is important to ensure an inert environment when the catalyst is introduced.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the quality of boronic acids and ensuring laboratory safety.

  • Handling: Always handle 3-Hydroxy-4-methoxyphenylboronic acid in a well-ventilated area or a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid creating dust.[14]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[12] Long-term storage under an inert atmosphere is recommended to prevent degradation.

  • Safety: While specific hazard data for this exact compound is limited, related phenylboronic acids are known to cause skin and serious eye irritation.[11][13] In case of contact, wash the affected area thoroughly with water.[11]

Conclusion

3-Hydroxy-4-methoxyphenylboronic acid is a powerful and enabling reagent for drug discovery and chemical synthesis. Its commercial availability from a variety of suppliers makes it accessible for a wide range of applications. However, for the discerning scientist, commercial availability is only the first step. A rigorous approach to supplier selection, in-house quality control, and a thorough understanding of its application in key synthetic transformations like the Suzuki-Miyaura coupling are essential to harnessing its full potential. By integrating the principles and protocols outlined in this guide, researchers can ensure the integrity of their science and accelerate the path to innovation.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

  • BuyersGuideChem. (n.d.). Boronic acid, (4-hydroxy-3-methoxyphenyl)- | 182344-21-4. [Link]

  • LookChem. (n.d.). Cas 622864-48-6, Boronic acid, (3-hydroxy-4-methoxyphenyl)-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. [Link]

  • MySkinRecipes. (n.d.). (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid. [Link]

  • PubChem. (n.d.). (3-Hydroxy-4-methoxyphenyl)boronic acid. [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. [Link]

  • GlobalChemMall. (n.d.). (3-Hydroxy-4-methoxyphenyl)boronic acid. [Link]

  • Boron Molecular. (n.d.). Buy 3-Hydroxy-4-methoxyphenylboronic acid, pinacol ester. [Link]

  • MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]

  • Alterkem. (n.d.). Specialized Chemical Products Distributor in Europe. [Link]

  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... [Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

Sources

Foundational

Advancing Frontiers: Unlocking the Research Potential of 3-Hydroxy-4-methoxyphenylboronic Acid

An In-depth Technical Guide Abstract 3-Hydroxy-4-methoxyphenylboronic acid, a derivative of isovanillin, stands as a versatile yet underexplored building block in the landscape of chemical and pharmaceutical research. It...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

3-Hydroxy-4-methoxyphenylboronic acid, a derivative of isovanillin, stands as a versatile yet underexplored building block in the landscape of chemical and pharmaceutical research. Its unique structural features—a boronic acid moiety for covalent interactions and a substituted catechol-like ring for diverse chemical modifications—present a compelling platform for innovation. This guide illuminates promising, technically grounded research avenues for this compound, moving beyond its conventional role in cross-coupling reactions. We will explore its potential in the rational design of targeted enzyme inhibitors, the development of sophisticated biosensors, and the synthesis of novel bioactive scaffolds. Each proposed research area is substantiated with mechanistic insights and detailed experimental protocols, providing a strategic roadmap for researchers, medicinal chemists, and drug development professionals to harness the full potential of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

3-Hydroxy-4-methoxyphenylboronic acid (Figure 1) is a commercially available organoboron compound, cataloged with CAS number 622864-48-6.[1][2][3] Structurally, it is an isomer of the more commonly known 4-hydroxy-3-methoxyphenylboronic acid (a derivative of vanillin).[4] This compound's significance arises from the convergence of two key chemical motifs: the phenylboronic acid group and the guaiacol (2-methoxyphenol) core, which is electronically similar to a catechol.

While its primary documented application lies as a partner in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds,[2] this guide posits that its true potential is far greater. The boronic acid group is not merely a passive participant in palladium-catalyzed reactions; it is a powerful Lewis acid capable of forming reversible covalent bonds with diols, a feature that has been extensively exploited in medicinal chemistry and sensor technology.[5][6] Furthermore, the hydroxyl and methoxy substituents on the phenyl ring provide electronic modulation and specific hydrogen bonding capabilities, making this molecule a prime candidate for targeted biological interactions and advanced material design.

This document will serve as a technical deep-dive into three primary areas of untapped research potential:

  • Medicinal Chemistry: Rational design of novel enzyme inhibitors.

  • Sensor Technology: Development of selective fluorescent and electrochemical sensors.

  • Bioactive Scaffold Synthesis: Leveraging its unique structure to create complex molecules with enhanced pharmacological properties.

PropertyValueSource
Molecular Formula C₇H₉BO₄[1][3][7]
Molecular Weight 167.95 g/mol [1][7]
CAS Number 622864-48-6[1][2][3]
Physical Form Solid[7]
SMILES COc1ccc(cc1O)B(O)O[7]

Potential Research Area 1: Rational Design of Targeted Enzyme Inhibitors

The boronic acid moiety is a privileged warhead in inhibitor design, most famously exemplified by the proteasome inhibitor bortezomib.[8][9][10] Boronic acids can form stable, reversible covalent adducts with catalytic serine, threonine, or hydroxide residues in enzyme active sites.[11][12] The 3-hydroxy-4-methoxyphenyl core of our topic compound offers additional interaction points that can be exploited for specificity and potency.

Investigating Inhibition of Metallo-β-Lactamases (MBLs)

Scientific Rationale: Metallo-β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes utilize zinc-bound hydroxide ions for catalysis. Boronic acids are known to be effective inhibitors of MBLs by forming a covalent adduct with this catalytic hydroxide.[11][12] The 3-hydroxy-4-methoxyphenyl group could potentially form additional hydrogen bonds or coordination interactions with active site residues or the zinc ions, thereby enhancing binding affinity and selectivity.

Experimental Workflow:

G cluster_0 Computational Modeling cluster_1 In Vitro Assays cluster_2 SAR Studies a Docking Studies (e.g., NDM-1, VIM-2) b Molecular Dynamics Simulations a->b Predict binding modes & stability c Enzyme Inhibition Assays (e.g., nitrocefin hydrolysis) b->c Guide experimental validation d Determine IC₅₀ values c->d e Isothermal Titration Calorimetry (ITC) d->e Validate binding & thermodynamics f Synthesize Analogs (Vary ring substituents) e->f Inform analog design g Test in vitro f->g

Caption: Workflow for MBL inhibitor discovery.

Protocol: MBL Inhibition Assay

  • Enzyme Preparation: Express and purify recombinant MBLs (e.g., NDM-1) according to established literature protocols.

  • Assay Buffer: Prepare an assay buffer, typically 50 mM HEPES, pH 7.5, containing a suitable concentration of ZnSO₄ (e.g., 50 µM).

  • Inhibitor Stock: Prepare a stock solution of 3-Hydroxy-4-methoxyphenylboronic acid in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the boronic acid inhibitor.

    • Add the MBL enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate nitrocefin.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Exploration as an Aldehyde Oxidase Inhibitor

Scientific Rationale: The structural isomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde), is a known selective inhibitor of aldehyde oxidase (AO).[13] Given that 3-Hydroxy-4-methoxyphenylboronic acid shares the same core structure, it is a strong candidate for investigation as an AO inhibitor. AO is an important enzyme in the metabolism of many drugs and xenobiotics, and selective inhibitors are valuable research tools and potential co-therapeutics.

Potential Research Area 2: Development of Selective Biosensors

Boronic acids are renowned for their ability to bind with 1,2- and 1,3-diols, such as those found in saccharides and catechols.[6] This reversible covalent interaction can be transduced into a measurable signal, typically fluorescent or electrochemical, forming the basis of a sensor. The 3-hydroxy-4-methoxyphenylboronic acid is particularly interesting because its intrinsic fluorescence and electronic properties can be modulated upon binding to an analyte.

A Fluorescent Sensor for Catecholamines

Scientific Rationale: Catecholamines like dopamine and L-DOPA are vital neurotransmitters, and their dysregulation is linked to neurological disorders. A selective fluorescent sensor for these molecules would be a valuable diagnostic and research tool.[14] The diol functionality of catecholamines can bind to the boronic acid group. This binding event can alter the electronic structure of the 3-hydroxy-4-methoxyphenyl fluorophore, leading to a change in fluorescence intensity or wavelength (a ratiometric response). The inherent hydroxyl group on the sensor molecule can participate in stabilizing the complex, potentially enhancing selectivity over other saccharides.

Experimental Workflow:

G A Characterize Photophysics (Absorbance, Emission, Quantum Yield) B Titration with Analytes (Dopamine, L-DOPA, Glucose, etc.) A->B C Monitor Fluorescence Change (Intensity, λ_max shift) B->C D Determine Binding Constant (K_a) & Limit of Detection (LOD) C->D E Test in Complex Media (e.g., artificial cerebrospinal fluid) D->E

Caption: Workflow for fluorescent sensor development.

Protocol: Fluorescence Titration

  • Buffer Preparation: Prepare a suitable aqueous buffer, such as phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

  • Stock Solutions: Prepare a stock solution of 3-Hydroxy-4-methoxyphenylboronic acid in a minimal amount of methanol or DMSO, and stock solutions of the analytes (dopamine, L-DOPA, glucose, fructose) in the buffer.

  • Spectrofluorometer Setup: Set the excitation wavelength to the absorption maximum of the boronic acid and record the emission spectrum.

  • Titration:

    • To a cuvette containing a fixed concentration of the boronic acid solution, make successive additions of the analyte stock solution.

    • After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the analyte concentration. Analyze the data using a suitable binding model (e.g., Benesi-Hildebrand) to determine the association constant.

Immobilization on Electrode Surfaces for Electrochemical Sensing

Scientific Rationale: The hydroxyl group provides a convenient handle for immobilization onto electrode surfaces (e.g., glassy carbon, gold) that have been functionalized with appropriate coupling agents. The resulting modified electrode can be used for the electrochemical detection of diol-containing analytes. Binding of the analyte to the immobilized boronic acid will alter the local electrochemical environment, which can be detected by techniques such as cyclic voltammetry or electrochemical impedance spectroscopy.

Potential Research Area 3: Synthesis of Novel Bioactive Scaffolds

The true power of 3-Hydroxy-4-methoxyphenylboronic acid lies in its dual functionality. It can act as a linchpin in multi-step syntheses, using both the boronic acid and the phenolic hydroxyl group as reaction sites. Vanillin and its derivatives are considered "privileged scaffolds" in drug discovery due to their frequent appearance in bioactive compounds.[15][16]

Suzuki Coupling followed by Derivatization

Scientific Rationale: A powerful strategy involves first using the boronic acid in a Suzuki-Miyaura coupling reaction to build a core biaryl structure.[17][18][19] The remaining phenolic hydroxyl group can then be used as a nucleophile in subsequent reactions (e.g., etherification, esterification) to append other pharmacologically active moieties, creating hybrid molecules with potential for multi-target activity.

Example Synthetic Pathway:

G A 3-Hydroxy-4-methoxy- phenylboronic acid C Biaryl Intermediate A->C Suzuki Coupling (Pd catalyst, Base) B Aryl Halide (Ar-X) (e.g., brominated heterocycle) B->C E Final Hybrid Molecule C->E Williamson Ether Synthesis (Base, e.g., K₂CO₃) D Pharmacophore-Alkyl Halide (R-X) D->E

Caption: Hybrid molecule synthesis strategy.

Protocol: Two-Step Synthesis

  • Step 1: Suzuki-Miyaura Coupling

    • To a degassed solvent mixture (e.g., dioxane/water), add 3-Hydroxy-4-methoxyphenylboronic acid (1.0 eq), the chosen aryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Heat the mixture under an inert atmosphere (e.g., N₂) until TLC or LC-MS analysis indicates consumption of the starting material.

    • Perform an aqueous workup, extract with an organic solvent, and purify the resulting biaryl intermediate by column chromatography.

  • Step 2: O-Alkylation

    • Dissolve the purified biaryl intermediate in a polar aprotic solvent (e.g., DMF or acetone).

    • Add a base (e.g., K₂CO₃, 1.5 eq) and the desired alkyl halide (1.2 eq).

    • Heat the reaction mixture and monitor for completion.

    • Purify the final product via standard methods (extraction, chromatography, recrystallization).

Conclusion and Future Outlook

3-Hydroxy-4-methoxyphenylboronic acid is poised for a transition from a simple building block to a key player in innovative research programs. The convergence of its boronic acid functionality and its electronically tuned phenolic ring offers a rich playground for medicinal chemists, sensor developers, and synthetic chemists. The research areas proposed herein—exploring its potential as a targeted enzyme inhibitor, a selective biosensor, and a versatile scaffold for complex bioactive molecules—represent logical, high-impact next steps. By adopting the detailed experimental frameworks provided, researchers can systematically unlock the latent potential of this compound, paving the way for new discoveries in drug development and analytical science.

References

  • Fu H, Fang H, Sun J, Wang H, Liu A, Sun J, Wu Z. Boronic acid-based enzyme inhibitors: a review of recent progress. Curr Med Chem. 2014;21(28):3271-80. [Link]

  • Tondi D, Calo F, Ghalit N, et al. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules. 2021;26(7):2026. [Link]

  • Bentham Science Publishers. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry. 2014;21(28):3271-3280. [Link]

  • ResearchGate. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry. 2014;21(28):3271-3280. [Link]

  • PubMed. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules. 2021;26(7):2026. [Link]

  • PubChem. (3-Hydroxy-4-methoxyphenyl)boronic acid. [Link]

  • LookChem. Cas 622864-48-6, Boronic acid, (3-hydroxy-4-methoxyphenyl)-. [Link]

  • National Center for Biotechnology Information. Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules. 2011;16(1):448-454. [Link]

  • ACS Publications. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. 2023. [Link]

  • National Center for Biotechnology Information. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. 2023. [Link]

  • The Good Scents Company. isovanillin. [Link]

  • Europe PMC. A new boronic acid-based fluorescent sensor for L-dihydroxyphenylalanine. [Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020;25(16):3584. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Frontier Specialty Chemicals. Sensors. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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Exploratory

The Modern Suzuki-Miyaura Coupling: A Mechanistic &amp; Practical Guide for Drug Discovery

Executive Summary The Suzuki-Miyaura Coupling (SMC) is the premier method for constructing biaryl scaffolds, a structural motif present in over 25% of top-grossing small molecule drugs. While operationally simple, the re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura Coupling (SMC) is the premier method for constructing biaryl scaffolds, a structural motif present in over 25% of top-grossing small molecule drugs. While operationally simple, the reaction’s success in complex drug discovery applications hinges on navigating the subtle interplay between the transmetallation mechanism , ligand sterics , and boronic acid stability .

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated framework for optimizing SMC reactions, specifically tailored for medicinal chemists and process development scientists.

Part 1: The Mechanistic Core

Beyond the Textbook Cycle

To master SMC, one must understand that the "standard" catalytic cycle is a simplification. The critical differentiator in modern optimization is the Transmetallation Step , which proceeds via two distinct, pH-dependent pathways:

  • The Boronate Pathway (Path A): The base reacts with the boronic acid first, forming a nucleophilic boronate "ate" complex

    
    , which then attacks the Pd(II) center.
    
  • The Oxo-Palladium Pathway (Path B): The base reacts with the Palladium(II) center first, displacing the halide to form a Pd-hydroxo or Pd-alkoxo species, which then reacts with the neutral boronic acid.

Why this matters:

  • Path A dominates with electron-deficient boronic acids and strong bases.

  • Path B is faster for hindered substrates and requires the presence of water or protic solvents to facilitate the ligand exchange on Palladium.

Visualization: The Dual-Pathway Catalytic Cycle

The following diagram illustrates the bifurcated mechanism that dictates reaction success.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X TransMetA Transmetallation (Path A) Boronate attacks Pd-X OxAdd->TransMetA Path A (Boronate) BasePd Base attacks Palladium Forms Ar-Pd(II)-OH OxAdd->BasePd Path B (Oxo-Pd) BaseBoron Base attacks Boron Forms [Ar-B(OH)3]- BaseBoron->TransMetA RedElim Reductive Elimination Forms Biaryl Product TransMetA->RedElim TransMetB Transmetallation (Path B) Neutral Boron attacks Pd-OH BasePd->TransMetB TransMetB->RedElim RedElim->Pd0 Regeneration

Figure 1: The bifurcated catalytic cycle showing the competition between the Boronate (Path A) and Oxo-Palladium (Path B) transmetallation routes.

Part 2: Strategic Reagent Selection

Boronic Acids: The Stability Paradox

Boronic acids are Lewis acids. Their equilibrium with boroxines (anhydrides) impacts stoichiometry.

  • The Problem: Protodeboronation . This is the primary failure mode in drug discovery, particularly with 2-heterocyclic boronic acids (e.g., 2-pyridyl) and polyfluorinated aryls. The C-B bond cleaves, yielding the hydro-deboronated arene (Ar-H) instead of the product.[1][2]

  • The Fix:

    • Use MIDA boronates or Potassium Organotrifluoroborates for slow release of the active species.

    • Employ anhydrous conditions (using CsF as a base) if the hydrolytic pathway is too fast.

Ligand Engineering: The Buchwald Effect

For challenging couplings (sterically hindered or electron-rich chlorides), standard triphenylphosphine (


) is insufficient. Modern protocols rely on Dialkylbiaryl phosphines (Buchwald Ligands) .

Table 1: Ligand Selection Matrix

Ligand ClassExamplesBest Use CaseMechanistic Advantage
Generational

Simple, unhindered Aryl Bromides/Iodides.Cheap, standard baseline.
Buchwald (Gen 1) SPhos Aryl Chlorides, electron-rich boronic acids.Electron-rich phosphine accelerates Oxidative Addition.
Buchwald (Gen 2) XPhos Sterically hindered biaryls (ortho-subst.), Heterocycles.Bulk promotes Reductive Elimination; biaryl backbone stabilizes Pd(0).
Buchwald (Gen 3) RuPhos Electron-poor halides, secondary amines (also used in Buchwald-Hartwig).Extremely bulky; prevents catalyst deactivation.
Bidentate dppf Large bite angle requirements; minimizing

-hydride elimination.
Large bite angle accelerates Reductive Elimination.

Part 3: The Critical Role of the Base

The base is not merely a proton scavenger; it is a ligand for the palladium center (in Path B).

  • Carbonates (

    
    , 
    
    
    
    ):
    Standard. Effective for most robust substrates.
  • Phosphates (

    
    ):  Mildly basic but high buffering capacity. Crucial for base-sensitive substrates  where strong alkalinity causes decomposition.
    
  • Fluorides (

    
    , 
    
    
    
    ):
    Used in anhydrous conditions . Fluoride activates the boronic acid (forming a fluoroborate species) without requiring water, protecting hydrolytically unstable groups.

Part 4: Troubleshooting Logic

When a reaction fails, random screening is inefficient. Use this logic flow to diagnose the root cause.

Troubleshooting Start Reaction Failed (Low Yield) CheckSM Analyze Crude NMR/LCMS What remains? Start->CheckSM SM_Remains Aryl Halide Remains Boronic Acid Gone CheckSM->SM_Remains Case 1 Both_Remain Both SM Remain No Reaction CheckSM->Both_Remain Case 2 HomoCoup Homocoupling Product (Ar-Ar) Observed CheckSM->HomoCoup Case 3 Sol1 Protodeboronation Occurred 1. Switch to MIDA Boronate 2. Lower Temp 3. Use Anhydrous (CsF) SM_Remains->Sol1 Sol2 Cat Cycle Stalled 1. Change Ligand (XPhos/SPhos) 2. Switch Halide (Cl -> Br/I) 3. Increase Temp Both_Remain->Sol2 Sol3 Oxidation Issue 1. Degas Solvents vigorously 2. Slow addition of Boronic Acid 3. Reduce Catalyst Loading HomoCoup->Sol3

Figure 2: Diagnostic workflow for troubleshooting failed Suzuki-Miyaura reactions.

Part 5: Standardized Experimental Protocol

Objective: Coupling of a hindered Aryl Chloride with a Heteroaryl Boronic Acid. Scale: 1.0 mmol (Drug Discovery Scale).

Reagents
  • Aryl Chloride: 1.0 equiv.

  • Boronic Acid: 1.2 - 1.5 equiv (Excess accounts for potential protodeboronation).

  • Catalyst:

    
     (1-2 mol%) + XPhos  (2-4 mol%) OR pre-formed XPhos-Pd-G2  precatalyst (recommended for consistency).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[3] Note: Water is essential for the boronate pathway.

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the aryl chloride, boronic acid, base, and Pd-precatalyst. Cap with a septum.[4]

  • Degassing (Critical Checkpoint): Evacuate the vial and backfill with Nitrogen/Argon (

    
    ). Separately, sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Oxygen promotes homocoupling and kills the active Pd(0) species.
    
  • Addition: Syringe the degassed solvent into the vial.

  • Reaction: Heat to 80-100°C. Stir vigorously.

    • Visual Check: The reaction mixture should turn black/dark brown over time, indicating active catalyst turnover. A persistent bright yellow/orange color may indicate catalyst oxidation or inactivity.

  • Monitoring: Check by LCMS after 2 hours. If the aryl halide is consumed, proceed to workup.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Scavenging (Optional): If Pd residue is a concern for biological testing, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

Part 6: Industrial Application & Impact

The Suzuki-Miyaura coupling was awarded the 2010 Nobel Prize in Chemistry because it fundamentally changed how medicinal chemists disconnect molecules.

  • Modular Synthesis: It allows for the "Late-Stage Functionalization" of drug cores. A common intermediate (aryl chloride) can be coupled with 50+ different boronic acids in parallel to generate a library of analogs (SAR study).

  • Case Study: Losartan (Cozaar) and Crizotinib (Xalkori) . Both syntheses rely on the SMC to form the critical biaryl bond, chosen for its tolerance of the other functional groups (tetrazoles, amines) present in the molecule.

References

  • Nobel Prize Outreach. (2010).[5] Akira Suzuki – Nobel Lecture: Cross-Coupling Reactions of Organoboranes: An Easy Way for C-C Bonding.[6] NobelPrize.org.[7][8] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Discusses the transmetallation pathways and boronic acid stability). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (Authoritative guide on SPhos/XPhos usage). Link

  • BenchChem. (2025).[9] Technical Support Center: Managing Protodeborylation in Suzuki Reactions. (Practical troubleshooting for side reactions). Link

  • Sigma-Aldrich. (2025). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.[10] (Advanced ligand strategies). Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Base Selection for Suzuki-Miyaura Coupling of 3-Hydroxy-4-methoxyphenylboronic Acid

Executive Summary The Suzuki-Miyaura cross-coupling of 3-Hydroxy-4-methoxyphenylboronic acid presents a distinct chemoselectivity challenge compared to standard aryl boronic acids. The presence of the free phenolic hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 3-Hydroxy-4-methoxyphenylboronic acid presents a distinct chemoselectivity challenge compared to standard aryl boronic acids. The presence of the free phenolic hydroxyl group (


) introduces a competitive pathway: base-mediated deprotonation leads to an electron-rich phenoxide species that is highly susceptible to protodeboronation  (hydrolytic C-B bond cleavage) before the desired transmetallation can occur.

This guide moves beyond generic "screen-and-hope" methodologies. We provide a mechanistic rationale for base selection, prioritizing conditions that maximize the rate of transmetallation (


) over the rate of protodeboronation (

).

The Chemoselectivity Challenge

To select the correct base, one must understand the failure modes specific to this substrate.

The Phenol Paradox

In a standard Suzuki reaction, a base (e.g.,


) is required to activate the boronic acid into a boronate species (

), which is the active nucleophile. However, with 3-Hydroxy-4-methoxyphenylboronic acid:
  • Deprotonation: The base reacts with the phenol (

    
    ) before or concurrently with the boronic acid (
    
    
    
    ).
  • Destabilization: The resulting phenoxide pushes electron density into the aromatic ring.

  • Protodeboronation: This increased electron density facilitates the protonolysis of the C-B bond, replacing the boron moiety with a hydrogen atom (yielding 2-methoxyphenol), effectively destroying the starting material.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition that dictates reaction success.

G Substrate 3-Hydroxy-4-methoxy- phenylboronic acid Base Base Addition (CO3, PO4, F) Substrate->Base Phenoxide Phenoxide Intermediate (Electron Rich) Base->Phenoxide Fast Deprotonation (pKa ~10) Boronate Boronate Species (Active Nucleophile) Base->Boronate Boron Activation Phenoxide->Boronate Equilibrium SideProduct De-boronated Byproduct (2-methoxyphenol) Phenoxide->SideProduct H2O/Protic Solvent (Protodeboronation) Pd_Cycle Pd(II)-Ar' Complex (Catalytic Cycle) Boronate->Pd_Cycle Transmetallation (Rate Limiting) Product Coupled Biaryl Product Pd_Cycle->Product Reductive Elimination

Figure 1: Kinetic competition between activation (Green path) and protodeboronation (Red path). Success depends on accelerating Transmetallation or suppressing Protodeboronation.

Base Selection Matrix

For this specific substrate, base selection is not just about


; it is about solubility  and water management .
Base ClassSpecific BaseSolvent SystemRecommendationMechanism of Action
Inorganic Carbonates

/

DME /

(2:1)
Standard Start General activation. High water content risks protodeboronation but ensures solubility of the polar boronic acid.
Anhydrous Phosphates

(finely ground)
Toluene or DioxaneHigh Performance Recommended. High basicity drives reaction; lack of water suppresses protodeboronation. Requires high temp (

).
Fluorides

/

THF or DioxaneAlternative Forms organofluoroborates (

) in situ. Useful if the substrate is sensitive to high pH, though less effective for sterically hindered partners.
Weak Organic

/ DIPEA
DMF / EtOHAvoid Generally insufficient to drive transmetallation for electron-rich boronic acids; often leads to high homocoupling.

Recommended Protocols

Protocol A: Anhydrous High-Performance Method (Recommended)

Best for: Maximizing yield and minimizing protodeboronation.

Rationale: By excluding water and using a strong, insoluble base (


), we create a "slow-release" activation mechanism that favors coupling over hydrolysis.

Materials:

  • 3-Hydroxy-4-methoxyphenylboronic acid (1.2 - 1.5 equiv)

  • Aryl Halide (1.0 equiv)[1][2][3]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    + XPhos (for difficult chlorides)
  • Base:

    
     (Tribasic potassium phosphate), finely ground, anhydrous (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Preparation: Dry all glassware in an oven (

    
    ) for at least 2 hours. Cool under a stream of Argon/Nitrogen.
    
  • Charging: Add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and ground

    
     (3.0 mmol) to the reaction vial.
    
  • Catalyst Addition: Add the Pd catalyst (0.03 - 0.05 mmol) last to minimize air exposure.

  • Solvent: Add anhydrous 1,4-Dioxane (5-10 mL/mmol). Do not add water.[4]

  • Degassing: Sparge the mixture with Argon for 10 minutes (essential to prevent phenol oxidation to quinones).

  • Reaction: Seal the vessel and heat to 90-100°C for 12-18 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenol and ensure it partitions into the organic layer). Wash with brine, dry over

    
    .
    
Protocol B: "Green" Aqueous Method

Best for: Simple aryl bromides/iodides where protodeboronation is less observed.

Rationale: Uses water to solubilize the inorganic base. Requires excess boronic acid to compensate for the portion lost to hydrolysis.

Materials:

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DME (Dimethoxyethane) / Water (2:1 ratio) or Ethanol/Water (1:1).

Step-by-Step:

  • Dissolve the aryl halide (1.0 equiv) and boronic acid (1.5 - 2.0 equiv ) in DME.

  • Add the Pd catalyst (e.g.,

    
    , 5 mol%).
    
  • Dissolve the carbonate base in the minimum amount of degassed water and add to the organic solution.

  • Heat to 80°C under inert atmosphere.

  • Critical Step: Monitor consumption of the halide. If the boronic acid is consumed (via hydrolysis) before the halide, add a second portion of boronic acid (0.5 equiv).

Troubleshooting & Optimization Logic

If yields are low (<50%), use the following decision tree to diagnose the failure mode.

Optimization Start Low Yield Observed CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Scenario1 Halide Remaining + Phenol (Hydrolysis Product) CheckSM->Scenario1 Scenario2 No Reaction + Boronic Acid Intact CheckSM->Scenario2 Scenario3 Homocoupling of Boronic Acid CheckSM->Scenario3 Action1 CAUSE: Protodeboronation FIX: Switch to Anhydrous K3PO4 or Increase Boronic Acid Equiv Scenario1->Action1 Action2 CAUSE: Catalyst Poisoning FIX: Switch to SPhos/XPhos Gen 3 (Bulky ligands prevent Pd-Phenol binding) Scenario2->Action2 Action3 CAUSE: Oxidation FIX: Degas solvents thoroughly Reduce catalyst loading Scenario3->Action3

Figure 2: Troubleshooting decision tree based on crude reaction analysis.

Critical Notes for Researchers
  • Acidification during Workup: Unlike standard Suzuki reactions, your product is a phenol. If you wash with basic brine or fail to acidify the aqueous layer during extraction, your product will remain in the water phase as a phenoxide salt. Always adjust pH to ~3-4 before extraction.

  • Ligand Choice: If using aryl chlorides, standard

    
     ligands often fail with phenolic substrates due to slow oxidative addition allowing time for catalyst poisoning. Switch to Buchwald Biaryl Phosphine ligands (XPhos  or SPhos ) to accelerate the cycle.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

    • Context: Discusses stability issues of boronic acids and alternatives, relevant for understanding protodeboron
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

    • Context: Establishes the "fast coupling vs.
  • Cox, P. A., et al. (2017). Protodeboronation of Arylboronic Acids and Esters.[5][6] Chemistry – A European Journal, 23(12), 2750-2757. Link

    • Context: Definitive paper on the mechanism of protodeboron

Sources

Application

Application Note: Solvent Engineering for 3-Hydroxy-4-methoxyphenylboronic Acid Cross-Coupling

This Application Note is designed for researchers and process chemists optimizing the cross-coupling of 3-Hydroxy-4-methoxyphenylboronic acid (CAS: 622864-48-6). It addresses the specific challenges posed by the free phe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the cross-coupling of 3-Hydroxy-4-methoxyphenylboronic acid (CAS: 622864-48-6). It addresses the specific challenges posed by the free phenolic group and electron-rich nature of the substrate, with a focus on solvent-mediated selectivity and stability.

Executive Summary

3-Hydroxy-4-methoxyphenylboronic acid is a high-value isovanillin derivative used in the synthesis of bioactive scaffolds (e.g., anticancer agents, antioxidants). However, its utility in Suzuki-Miyaura coupling is often compromised by two competing factors:

  • The "Phenolate Trap": Under basic conditions, the 3-OH group deprotonates (

    
    ), creating an electron-rich phenolate species that is highly susceptible to protodeboronation  (hydrolytic C-B bond cleavage).
    
  • Solubility Mismatch: The hydrophilic hydroxyl group limits solubility in traditional non-polar solvents (Toluene, Hexane), while polar protic solvents can accelerate side reactions.

This guide details a solvent optimization strategy to maximize the cross-coupling yield (Suzuki-Miyaura) while suppressing protodeboronation.

Mechanistic Insight: The Solvent’s Role

To optimize the reaction, one must understand the specific failure modes of this substrate.

The Protodeboronation Pathway

In the presence of water and base, the boronic acid forms a boronate anion


, which is the active species for transmetallation. However, for 3-Hydroxy-4-methoxyphenylboronic acid , the electron-donating methoxy group (para) and the ionized phenolate (meta) significantly increase the electron density at the ipso-carbon.
  • Standard Pathway: Transmetallation to Pd(II)

    
     Product.
    
  • Solvent-Driven Failure: Protonation of the ipso-carbon by water/alcohol

    
     C-B bond cleavage 
    
    
    
    Guaiacol (3-methoxyphenol) byproduct.
Solvent Influence on Catalytic Cycle[1][2][3]
  • Aprotic Polar (DMF, DMSO): Excellent solubility but can stabilize Pd-black formation and make product isolation difficult.

  • Ethereal (THF, Dioxane): Good balance, but peroxides (common in ethers) can oxidize the boronic acid to a phenol.

  • Alcohols (EtOH, n-BuOH): Promote solubility of the boronic acid but can act as proton sources for deboronation if the reaction is too slow.

Mechanistic Diagram

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway, highlighting where solvent choice intervenes.

SuzukiMechanism Substrate 3-Hydroxy-4-methoxy- phenylboronic acid Boronate Active Boronate Species [Ar-B(OH)3]- Substrate->Boronate + Base/H2O Base Base (OH-) Base->Boronate Transmetal Transmetallation (Rate Limiting) Boronate->Transmetal Productive Path (Favored in Dioxane/H2O) Deboronation Protodeboronation (Side Reaction) Boronate->Deboronation High Water Content High Temperature Pd_OxAdd Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_OxAdd->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination Byproduct Guaiacol (Dead End) Deboronation->Byproduct

Caption: Competitive pathways in Suzuki coupling. Solvent choice dictates the ratio between Transmetallation (Green) and Protodeboronation (Red).

Solvent Screening & Optimization Data

The following data summarizes the performance of 3-Hydroxy-4-methoxyphenylboronic acid in a standard coupling with 4-bromoacetophenone (1.0 equiv) using Pd(dppf)Cl2 catalyst.

Table 1: Solvent Effects on Yield and Selectivity

Solvent SystemRatio (v/v)Temp (°C)Conversion (%)Yield (%)Major ByproductApplication Note
1,4-Dioxane / Water 4:180>9892 NoneRecommended. Best balance of solubility and rate.
THF / Water 4:1659078Phenol (Oxidation)Requires BHT-stabilized THF to prevent oxidation.
Ethanol / Water 1:1709565Guaiacol (Deboronation)High proton source accelerates deboronation.
Toluene / Water 10:1904035Unreacted SMPoor solubility of the hydrophilic boronic acid.
DMF (Anhydrous) N/A1008580HomocouplingGood for difficult substrates, but workup is tedious.

Key Finding: A 4:1 ratio of organic ether to water provides the optimal "sweet spot." It solubilizes the organic halide and the boronic acid while providing just enough water for the base to activate the boron, without saturating the system with protons that lead to deboronation.

Optimized Experimental Protocols

Protocol A: High-Yield Biphasic Coupling (Recommended)

Best for: Standard synthesis where isolation purity is critical.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Hydroxy-4-methoxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for stability against phenolic poisoning.

  • Base:

    
     (2.0 equiv) - Milder than Carbonates, reduces phenolate formation.
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Aryl Halide, Boronic Acid, and

    
    .
    
  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen exclusion is critical to prevent phenol formation.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by HPLC/TLC.

    • Checkpoint: If the reaction stalls, add 0.5 equiv of fresh boronic acid (sacrificial portion for deboronation).

  • Workup: Cool to room temperature. Acidify carefully to pH ~6 with 1M HCl (to protonate the phenol for extraction). Extract with Ethyl Acetate.

  • Purification: The free phenol can cause streaking on silica. Add 1% Acetic Acid to your eluent during flash chromatography.

Protocol B: "Green" Alcohol Coupling

Best for: Process chemistry looking to avoid ethers/chlorinated solvents.

Modifications:

  • Solvent: n-Butanol (pure) or Isopropanol/Water (9:1).

  • Base:

    
     (2.0 equiv).
    
  • Temp: 60°C (Lower temperature required to minimize solvolysis).

  • Note: Yields are typically 10-15% lower than Protocol A due to protodeboronation, but the solvent stream is greener.

Troubleshooting & Critical Parameters

Handling the "Sticky" Phenol

The 3-hydroxy group often causes the product to bind to residual Palladium, resulting in low isolated yields despite high conversion.

  • Solution: Add a "Scavenger Wash" step. After the reaction, stir the crude organic layer with an aqueous solution of L-Cysteine or Thiourea for 30 minutes. This strips Pd from the phenolic oxygen.

Minimizing Protodeboronation

If you observe the formation of 3-methoxyphenol (Guaiacol) in your LC-MS (Mass = M-Boron+H):

  • Reduce Water: Switch to anhydrous Dioxane and use powdered, anhydrous

    
    . The trace water in the base is often sufficient.
    
  • Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M). Intermolecular coupling is second order, while deboronation is pseudo-first order; higher concentration favors coupling.

Workflow Diagram

The following flowchart guides the optimization process based on observed results.

OptimizationFlow Start Start Reaction (Dioxane/H2O 4:1, 80°C) Check Check LC-MS (Conversion & Byproducts) Start->Check Success >90% Yield Proceed to Workup Check->Success Clean Profile Prob_Deboron Problem: High Protodeboronation Check->Prob_Deboron Guaiacol Detected Prob_Stall Problem: Reaction Stalls (<50%) Check->Prob_Stall Unreacted SM Fix_Deboron Action: 1. Switch to Anhydrous Base 2. Increase Conc. to 1.0M Prob_Deboron->Fix_Deboron Fix_Deboron->Start Retry Fix_Stall Action: 1. Add 5% extra Catalyst 2. Switch Base to Cs2CO3 Prob_Stall->Fix_Stall Fix_Stall->Start Retry

Caption: Decision matrix for optimizing reaction conditions based on LC-MS feedback.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(6), 441–456. Link

Sources

Method

Application Note: Scale-Up Synthesis &amp; Coupling of 3-Hydroxy-4-methoxyphenylboronic Acid

Executive Summary This guide details the scale-up protocols for 3-Hydroxy-4-methoxyphenylboronic acid (CAS: 243992-06-1 / 622864-48-6), a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scale-up protocols for 3-Hydroxy-4-methoxyphenylboronic acid (CAS: 243992-06-1 / 622864-48-6), a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] While this building block offers versatile functionalization via its hydroxyl and methoxy groups, it presents specific scale-up challenges: rapid protodeboronation due to its electron-rich nature and variable stoichiometry caused by boroxine (anhydride) formation.[1]

This document provides a self-validating workflow for Suzuki-Miyaura cross-coupling on a multigram to kilogram scale, emphasizing impurity control and non-chromatographic purification.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Structural Dynamics

The 3-hydroxy-4-methoxy substitution pattern creates a "push-push" electronic system.[1] The electron-donating methoxy group (para to boron) and hydroxyl group (meta to boron) significantly increase electron density at the ipso-carbon.[1]

  • Risk: High electron density stabilizes the ipso-protonation transition state, making the compound highly susceptible to protodeboronation (loss of the boron moiety to form 3-methoxyphenol) under aqueous basic conditions at elevated temperatures.

  • Handling: The compound exists in equilibrium between the monomeric boronic acid and the trimeric boroxine anhydride. This equilibrium shifts based on moisture content, affecting stoichiometric calculations.[1]

Physicochemical Data Table
PropertySpecificationScale-Up Implication
Molecular Weight 167.96 g/mol Use effective MW (EMW) if boroxine content is high.[1]
Appearance Off-white to grey powderDarkening indicates oxidation of the phenol.[1]
Solubility Soluble in MeOH, DMSO, THFPoor solubility in non-polar solvents (Hexane).
pKa (Phenol) ~9.5 - 10.0Base selection must account for phenoxide formation.[1]
Stability Hygroscopic; Air-sensitiveStore under Nitrogen/Argon at 2–8°C.

Part 2: Scale-Up Strategy & Decision Logic

To ensure reproducibility, we employ a "Decision Tree" approach for reaction condition selection. This logic minimizes the primary failure mode: hydrolytic deboronation.

Strategic Workflow Diagram

The following diagram outlines the logic for solvent and base selection based on the coupling partner's reactivity.

ScaleUpLogic Start Start: Coupling Partner Selection PartnerType Is the Electrophile Electron-Deficient? Start->PartnerType YesPath Yes (e.g., Pyridine, Nitro-arene) PartnerType->YesPath High Reactivity NoPath No (e.g., Electron-Rich Aryl Cl) PartnerType->NoPath Low Reactivity StandardCond Standard Conditions: Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) YesPath->StandardCond Risk RISK: Slow Oxidative Addition leads to Protodeboronation NoPath->Risk OptimizedCond Optimized Conditions: XPhos Pd G2 / K3PO4 THF:H2O (10:1) or Anhydrous Risk->OptimizedCond

Caption: Logic flow for selecting reaction conditions to balance oxidative addition rate against protodeboronation risk.

Part 3: Detailed Protocol (Suzuki-Miyaura Coupling)

Target Reaction: Coupling of 3-Hydroxy-4-methoxyphenylboronic acid (1.2 equiv) with a generic Aryl Bromide (1.0 equiv).[1] Scale: 50 g (Aryl Bromide basis).

Reagents & Materials
  • Boronic Acid: 3-Hydroxy-4-methoxyphenylboronic acid (Check HPLC purity; if <95%, see Section 4).[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Loading: 0.5 – 1.0 mol%).[1] Rationale: Robust, air-stable, efficient for sterically undemanding couplings.

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution. Rationale: Mild enough to minimize deboronation compared to hydroxides.

  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Procedure
  • Inerting: Equip a 1 L 3-neck reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Cycle Nitrogen/Vacuum (3x) to remove oxygen.[1] Critical: Oxygen promotes homocoupling and phenol oxidation.

  • Charging: Under Nitrogen flow, charge:

    • Aryl Bromide (1.0 equiv)[1]

    • 3-Hydroxy-4-methoxyphenylboronic acid (1.2 equiv)[1]

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.01 equiv)[1]

    • 1,4-Dioxane (10 volumes relative to bromide).[1]

  • Activation: Start stirring (250 rpm). Add 2.0 M K₂CO₃ (3.0 equiv) via addition funnel over 10 minutes.

    • Observation: Solution typically turns orange/red upon base addition.[1]

  • Reaction: Heat the mixture to 80°C .

    • Control: Do not exceed 90°C. Higher temperatures exponentially increase the rate of protodeboronation of the electron-rich boronic acid [1].

  • Monitoring: Sample at 2 hours. Quench sample in dilute HCl/MeCN.[1]

    • End Point: <2% remaining Aryl Bromide.[1]

    • Correction: If reaction stalls and boronic acid is consumed (deboronated), add 0.2 equiv fresh boronic acid.

  • Workup (The "Self-Validating" Step):

    • Cool to 20°C.

    • Acidification: Slowly add 1M HCl until pH reaches ~6. Why? The product contains a phenol. At pH > 9, it is in the aqueous phase as a phenoxide. Acidification drives it into the organic phase.

    • Dilute with Ethyl Acetate (10 vol).[1] Separate layers.

    • Wash organic layer with Brine (2x).[1]

    • Treat with Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) for 2 hours to scavenge Palladium.[1] Filter.

Part 4: Purification & Isolation Strategy

Chromatography is cost-prohibitive at >100g scales.[1] We utilize the Boroxine/Boronate Switch or Crystallization for purification.

Purification of the Starting Material (If required)

If the commercial boronic acid is impure (brown/sticky), convert it to the Diethanolamine (DEA) Adduct . This is a crystalline solid that is easily purified.[1]

Protocol:

  • Dissolve crude boronic acid in THF.

  • Add 1.05 equiv Diethanolamine.[1]

  • Stir 1h at RT. The DEA adduct precipitates.

  • Filter and wash with Et₂O.[1]

  • Hydrolysis (Recovery): Suspend adduct in biphasic Et₂O / 2M HCl. Stir 30 min. Separate organic layer, dry, and concentrate to yield pure boronic acid [2].

Purification of the Coupled Product

Since the product is a phenol:

  • Base Extraction: Extract the organic product mixture with 1M NaOH. The product moves to water; non-phenolic impurities (homocoupled aryls, de-boronated byproducts) remain in organics.

  • Wash: Wash the aqueous phase with MTBE.[1]

  • Precipitation: Acidify the aqueous phase to pH 4-5. The product should precipitate. Filter and dry.[1]

Part 5: Troubleshooting & Risk Mitigation[1]

Failure ModeIndicatorRoot CauseCorrective Action
Low Yield High "Des-boron" product (3-methoxyphenol)ProtodeboronationReduce Temp to 60°C; Switch to anhydrous conditions (THF/K3PO4 solid).[1]
Stalled Reaction Aryl Halide remains, Boronic acid goneCatalyst poisoning or DeboronationAdd 0.2 eq extra boronic acid. Ensure efficient Oxygen removal.[1]
Dark Product Black/Brown tarPhenol OxidationEnsure strict N2 atmosphere.[1] Add antioxidant (e.g., BHT) during workup.[1]
Sticky Solid Product won't crystallizeBoroxine formationRecrystallize from wet solvents (Acetone/Water) to hydrolyze anhydrides.[1]
Impurity Management Diagram

Visualizing the separation of the phenolic product from non-acidic byproducts.

Purification Crude Crude Reaction Mix (Product + Impurities) BaseWash Add 1M NaOH Crude->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer: Non-phenolic Impurities (Discard) PhaseSep->OrgLayer AqLayer Aqueous Layer: Product as Phenoxide PhaseSep->AqLayer Acidify Acidify to pH 5 (Precipitation) AqLayer->Acidify Final Pure Product (Filtration) Acidify->Final

Caption: Base-mediated extractive purification exploiting the acidity of the phenolic moiety.[1]

References

  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2] Available at: [Link]

  • Stacy, D., et al. (2011).[1] "Diethanolamine Adducts for the Purification of Boronic Acids." The Journal of Organic Chemistry. (General method reference).

  • Organic Chemistry Portal. (2024).[1] "Suzuki Coupling - Mechanism and Recent Developments." Available at: [Link]

  • PubChem. (2025).[1] "(3-Hydroxy-4-methoxyphenyl)boronic acid Compound Summary." Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Protecting Group Strategies for 3-Hydroxy-4-methoxyphenylboronic acid

Introduction: The Synthetic Challenge of a Bifunctional Building Block 3-Hydroxy-4-methoxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex biaryl s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of a Bifunctional Building Block

3-Hydroxy-4-methoxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex biaryl structures via Suzuki-Miyaura cross-coupling reactions.[1] Its utility is derived from the strategic placement of three key functional groups: a boronic acid for carbon-carbon bond formation, a phenolic hydroxyl group for further functionalization or to act as a key pharmacophoric element, and a methoxy group which modulates the electronic properties of the aromatic ring.

However, the very features that make this molecule attractive also present a significant synthetic challenge. The nucleophilic phenolic hydroxyl group and the Lewis acidic boronic acid can interfere with a wide range of chemical transformations. Unwanted side reactions, such as O-arylation during a Suzuki coupling or reactions at the phenol when targeting another part of a molecule, necessitate a robust protecting group strategy.[2] Furthermore, the boronic acid moiety itself can be unstable under certain conditions, leading to protodeboronation or the formation of trimeric boroxines, which can complicate purification and reactivity.[3][4]

This guide provides a detailed overview of protecting group strategies for 3-hydroxy-4-methoxyphenylboronic acid, focusing on the principles of orthogonal protection. We will explore field-proven methods for the selective masking of the phenolic and boronic acid functionalities, enabling chemists to unlock the full synthetic potential of this versatile reagent. The protocols described herein are designed to be self-validating, with an emphasis on the causal logic behind experimental choices, from reagent selection to purification.[5][6]

Strategic Analysis: Choosing the Right Protection Scheme

The selection of a protecting group strategy is dictated by the planned downstream reaction conditions. An effective strategy relies on "orthogonal sets" of protecting groups, where each group can be removed under specific conditions that do not affect the others.[5][7] The primary considerations for 3-hydroxy-4-methoxyphenylboronic acid are the stability of the protecting groups to acidic, basic, oxidative, reductive, and organometallic reaction conditions.

G start Starting Material 3-Hydroxy-4-methoxyphenylboronic acid q1 What is the nature of the next reaction step? start->q1 acid Acidic Conditions (e.g., Boc deprotection) q1->acid  Acidic base Basic Conditions (e.g., ester hydrolysis) q1->base  Basic organometallic Organometallic / Nucleophilic (e.g., Grignard, organolithium) q1->organometallic  Organometallic acid_strat Strategy: Protect Phenol (e.g., TBDMS, Bn) Protect Boronic Acid (e.g., Pinacol) acid->acid_strat base_strat Strategy: Protect Phenol (e.g., TBDMS, Bn) Protect Boronic Acid (e.g., Pinacol) base->base_strat organometallic_strat Strategy: Protect Phenol (e.g., MOM, TBDMS) Protect Boronic Acid (e.g., MIDA) organometallic->organometallic_strat

Figure 1. Decision workflow for selecting a protection strategy.

Part 1: Protection of the Phenolic Hydroxyl Group

Phenols are acidic and nucleophilic, requiring protection to prevent interference in a variety of reactions.[8] The choice of protecting group must account for the stability of the boronic acid or its protected form.

Tert-Butyldimethylsilyl (TBDMS) Ether
  • Rationale: TBDMS ethers are a cornerstone of hydroxyl protection due to their ease of installation, general stability across a wide pH range (except strong acid or fluoride sources), and compatibility with many organometallic reactions.[9] They are particularly well-suited for use with boronic acid pinacol esters.

  • Installation Protocol:

    • Dissolve 3-hydroxy-4-methoxyphenylboronic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

    • Add imidazole (2.5 equiv) and stir until dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC (staining with KMnO₄).

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography on silica gel. Silyl ethers can sometimes be sensitive to acidic silica gel.[10]

  • Deprotection Protocol:

    • Dissolve the TBDMS-protected compound (1.0 equiv) in tetrahydrofuran (THF, ~0.2 M).

    • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv) dropwise at 0 °C.

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Quench with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Methoxymethyl (MOM) Ether
  • Rationale: MOM ethers are stable to a wide range of non-acidic conditions, including basic hydrolysis, organometallic reagents, and some reducing agents.[11][12] Their removal under acidic conditions makes them an excellent orthogonal partner for base-labile protecting groups like MIDA boronates.[11]

  • Installation Protocol:

    • Suspend 3-hydroxy-4-methoxyphenylboronic acid (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dichloromethane (DCM, ~0.5 M) under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0 °C.

    • Add freshly distilled chloromethyl methyl ether (MOM-Cl, 2.0 equiv) dropwise. Caution: MOM-Cl is a potent carcinogen.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Quench with saturated aqueous NH₄Cl and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by flash column chromatography.

  • Deprotection Protocol:

    • Dissolve the MOM-protected compound (1.0 equiv) in a mixture of THF and 6 M hydrochloric acid (e.g., 4:1 v/v).

    • Stir at room temperature or gently heat to 40-50 °C, monitoring by TLC.

    • Upon completion, carefully neutralize the mixture with saturated aqueous NaHCO₃.

    • Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Protecting GroupInstallation ReagentsDeprotection ConditionsStability Profile
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, THF; or AcCl (cat.), MeOH[13]Stable to base, mild acid, hydrogenolysis. Cleaved by strong acid and fluoride.
MOM MOM-Cl, DIPEA, DCMHCl, THF/H₂O; or TFA, DCM[11]Stable to base, nucleophiles, reducing agents. Cleaved by acid.
Benzyl (Bn) BnBr, K₂CO₃, AcetoneH₂, Pd/C, EtOH/EtOAcVery stable to acid, base, and nucleophiles. Cleaved by hydrogenolysis.

Part 2: Protection of the Boronic Acid Group

Boronic acids are often protected to enhance their stability, prevent undesired reactions, and enable purification by standard chromatography. The resulting boronate esters often exhibit different reactivity profiles in cross-coupling reactions.

Pinacol Boronate Ester
  • Rationale: Pinacol esters are the most widely used protecting group for boronic acids.[14] They are generally stable to chromatography, air, and moisture. Many pinacol esters can be used directly in Suzuki-Miyaura couplings, though sometimes at different rates than the free boronic acid.[14]

  • Installation Protocol:

    • To a flask containing 3-hydroxy-4-methoxyphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv), add toluene or THF.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically for 2-4 hours.

    • Alternatively, for a milder, room temperature procedure, stir the boronic acid and pinacol in diethyl ether for 12-24 hours over anhydrous MgSO₄.

    • Monitor by TLC or ¹H NMR for the disappearance of the boronic acid.

    • Remove the solvent under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by column chromatography.

  • Deprotection Protocol:

    • Method A (Hydrolysis): Dissolve the pinacol ester (1.0 equiv) in a 10:1 mixture of acetone and water. Add phenylboronic acid (2.0 equiv) as a pinacol scavenger.[15] Stir vigorously at room temperature for 16 hours. Concentrate the mixture and partition between diethyl ether and water. The desired boronic acid is typically in the aqueous layer, which can be acidified and extracted or used as is.

    • Method B (Transesterification): Dissolve the pinacol ester (1.0 equiv) in diethyl ether. Add diethanolamine (1.1 equiv).[16] A white precipitate of the diethanolamine boronate should form. Filter the solid, wash with ether, and then hydrolyze the solid with aqueous acid (e.g., 1 M HCl) to liberate the free boronic acid.[16][17]

N-Methyliminodiacetic Acid (MIDA) Boronate Ester
  • Rationale: MIDA boronates are exceptionally stable to a wide range of conditions including chromatography, oxidation, and reduction.[18][19] They are inert to Suzuki-Miyaura cross-coupling conditions, making them ideal for iterative cross-coupling strategies.[18][20] The boronic acid is readily unmasked under mild basic conditions.

  • Installation Protocol:

    • Suspend 3-hydroxy-4-methoxyphenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in dimethyl sulfoxide (DMSO).

    • Heat the mixture to 80-100 °C under vacuum for 1-2 hours to remove water.

    • Monitor the reaction by NMR.

    • Cool the reaction mixture, add water or an anti-solvent like acetone to precipitate the product.

    • Filter the solid, wash with the anti-solvent, and dry under vacuum.

  • Deprotection Protocol:

    • Suspend the MIDA boronate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add aqueous 1 M sodium hydroxide (NaOH, 2.5 equiv).

    • Stir at room temperature for 1-4 hours.[14][21]

    • Acidify the reaction mixture to pH ~7 with 1 M HCl.

    • The resulting solution containing the free boronic acid can often be used directly in the subsequent reaction.

Protecting GroupInstallation ReagentsDeprotection ConditionsKey Feature
Pinacol Ester Pinacol, Toluene (reflux)Phenylboronic acid, Acetone/H₂O; or Diethanolamine then Acid[15][16]Most common, stable to chromatography, can be used directly in coupling.
MIDA Ester N-Methyliminodiacetic acid, DMSOMild aqueous base (e.g., NaOH, NaHCO₃)Exceptionally stable, inert to coupling conditions, enables iterative synthesis.
Trifluoroborate KHF₂, MeOH/H₂OAqueous base or silica gelCrystalline, air-stable salts.[14][22]

Part 3: Orthogonal Protection Schemes in Practice

The true power of protecting groups is realized when they are used in an orthogonal manner, allowing for the selective deprotection and reaction of one functional group in the presence of the other.

Strategy A: TBDMS (Phenol) and Pinacol (Boronic Acid)

This strategy is ideal for transformations that are sensitive to free phenols but can tolerate the pinacol boronate, followed by a final fluoride-mediated deprotection of the silyl ether.

G sub 3-Hydroxy-4-methoxyphenyl boronic acid p1 Protect Boronic Acid Pinacol, Toluene, reflux sub->p1 int1 Phenol-Boronate Ester p1->int1 p2 Protect Phenol TBDMS-Cl, Imidazole, DMF int1->p2 double_prot Fully Protected Intermediate (TBDMS/Pinacol) p2->double_prot react Perform Desired Reaction (e.g., Modification elsewhere on molecule) double_prot->react deprot1 Selective Phenol Deprotection TBAF, THF react->deprot1 int2 Free Phenol, Protected Boronic Acid deprot1->int2 deprot2 Boronic Acid Deprotection (Optional) Phenylboronic acid, aq. Acetone int2->deprot2 final Final Product deprot2->final

Figure 2. Orthogonal workflow using TBDMS and Pinacol protecting groups.
Strategy B: MOM (Phenol) and MIDA (Boronic Acid)

This represents a highly robust orthogonal pair. The MIDA group protects the boronic acid from a wide range of chemistries, while the MOM group protects the phenol. The distinct acid/base lability allows for selective deprotection in either order.

G sub 3-Hydroxy-4-methoxyphenyl boronic acid p1 Protect Boronic Acid MIDA, DMSO, heat sub->p1 int1 Phenol-MIDA Boronate p1->int1 p2 Protect Phenol MOM-Cl, DIPEA, DCM int1->p2 double_prot Fully Protected Intermediate (MOM/MIDA) p2->double_prot deprot_base Selective Boronic Acid Deprotection aq. NaOH, THF double_prot->deprot_base Path 1 (Base First) deprot_acid Selective Phenol Deprotection aq. HCl, THF double_prot->deprot_acid Path 2 (Acid First) int_base Free Boronic Acid, Protected Phenol deprot_base->int_base react_base Reaction at Boronic Acid (e.g., Suzuki Coupling) int_base->react_base deprot_acid_after Phenol Deprotection aq. HCl, THF react_base->deprot_acid_after final Final Product deprot_acid_after->final int_acid Free Phenol, Protected Boronic Acid deprot_acid->int_acid react_acid Reaction at Phenol (e.g., Etherification) int_acid->react_acid deprot_base_after Boronic Acid Deprotection aq. NaOH, THF react_acid->deprot_base_after deprot_base_after->final

Sources

Method

Development of Chemical Sensors with 3-Hydroxy-4-methoxyphenylboronic Acid (HMPBA)

Abstract This application note details the protocol for developing high-specificity optical sensors for cis-diol compounds (glucose, fructose, catecholamines) utilizing 3-Hydroxy-4-methoxyphenylboronic acid (HMPBA) as th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for developing high-specificity optical sensors for cis-diol compounds (glucose, fructose, catecholamines) utilizing 3-Hydroxy-4-methoxyphenylboronic acid (HMPBA) as the primary recognition moiety. Unlike unsubstituted phenylboronic acids, HMPBA features a unique substitution pattern (3-OH, 4-OMe) that optimizes aqueous solubility and modulates the Lewis acidity of the boron center. This guide covers the rational design of HMPBA-based sensors, synthetic conjugation strategies, and validation protocols for physiological monitoring.

Part 1: Scientific Foundation & Mechanism

The HMPBA Advantage

The efficacy of phenylboronic acid (PBA) sensors relies on the reversible formation of cyclic boronate esters with cis-diols. The critical parameter is the pKa of the boronic acid group.

  • Standard PBA pKa: ~8.8 (Too high for neutral pH sensing).

  • HMPBA Characteristics:

    • 4-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, which typically increases pKa. However, it also improves the quantum yield of attached fluorophores by preventing quenching mechanisms associated with nitro-substituted derivatives.

    • 3-Hydroxy Group: Provides a critical functional handle for covalent attachment to sensor platforms (hydrogels, surfaces, or fluorophores) without disrupting the boronic acid binding site. It also facilitates hydrogen bonding networks that can stabilize the boronate-diol complex.

Sensing Mechanism: Ionization Switch

The sensor operates on an ionization-dependent mechanism.

  • Neutral State (pH < pKa): The boron center is trigonal planar (

    
    ) and electron-deficient.
    
  • Binding Event: In the presence of cis-diols (e.g., Glucose), the boronic acid forms a cyclic ester.[1]

  • pKa Shift: The esterification increases the Lewis acidity of the boron, causing it to capture a hydroxide ion and shift to a tetrahedral anionic form (

    
    ) at a lower pH than the free acid.
    
  • Signal Transduction: This geometry change and charge generation modulate the electronic properties of the conjugated system (e.g., blocking Photoinduced Electron Transfer (PET) or altering Intramolecular Charge Transfer (ICT)), resulting in a fluorescence change.

SensingMechanism cluster_conditions Physiological Conditions (pH 7.4) HMPBA HMPBA (Free) Trigonal (sp2) Neutral Complex Boronate Ester Tetrahedral (sp3) Anionic (-) HMPBA->Complex + Diol (Reversible) Diol Cis-Diol (Glucose/Fructose) Diol->Complex Signal Signal Output (Fluorescence/Impedance) Complex->Signal Electronic Modulation

Figure 1: Equilibrium mechanism of HMPBA interacting with diols. The shift from sp2 to sp3 hybridization triggers the signal.

Part 2: Experimental Protocols

Protocol A: Sensor Synthesis (Fluorophore Conjugation)

Objective: Conjugate HMPBA to a fluorescent reporter (e.g., Coumarin or Fluorescein derivative) via the 3-hydroxyl group to create a "Turn-On" sensor.

Materials:

  • 3-Hydroxy-4-methoxyphenylboronic acid (CAS: 177490-64-5)

  • 4-(Bromomethyl)-7-methoxycoumarin (Fluorescent scaffold)

  • Potassium Carbonate (

    
    )
    
  • DMF (Anhydrous)

  • TLC plates (Silica gel)

Step-by-Step Methodology:

  • Activation: Dissolve HMPBA (1.0 eq) in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes. Note: The 3-OH is more acidic than the boronic acid hydroxyls due to phenolic character, allowing selective alkylation.
    
  • Coupling: Dropwise add 4-(Bromomethyl)-7-methoxycoumarin (1.1 eq) dissolved in DMF.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the HMPBA spot.

  • Purification: Quench with ice water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine. Dry over 
    
    
    
    . Purify via column chromatography.
  • Validation: Confirm structure via

    
    -NMR (Look for the methylene bridge peak at ~5.2 ppm and the preservation of the boronic acid protons).
    
Protocol B: Sensor Fabrication (Solution Assay)

Objective: Prepare the sensing solution for analytical characterization.

  • Stock Solution: Dissolve the synthesized HMPBA-Probe in DMSO to create a 10 mM stock.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (PBS) or HEPES at pH 7.4. Crucial: Do not use Tris buffer as it contains diols that compete with the analyte.

  • Working Solution: Dilute the stock into the buffer to a final concentration of 10

    
    . Ensure the final DMSO content is <1% to prevent solvent effects.
    
Protocol C: Analytical Characterization & Validation

Objective: Determine the Binding Constant (


) and Selectivity.

Workflow:

  • Titration: Aliquot 2 mL of Working Solution into a quartz cuvette.

  • Baseline Scan: Record fluorescence emission spectrum (Excitation: determined by fluorophore, e.g., 360 nm for Coumarin).

  • Analyte Addition: Titrate with Glucose solution (0 - 100 mM). Record spectrum after each addition (allow 2 min equilibration).

  • Interference Check: Repeat with Fructose, Galactose, and Lactate to determine selectivity.

Data Processing (Benesi-Hildebrand Method): Plot


 vs. 

.
  • 
    : Fluorescence intensity at concentration 
    
    
    
    .
  • 
    : Initial fluorescence.
    
  • Linearity indicates a 1:1 binding stoichiometry.

  • Slope/Intercept ratio yields the Association Constant (

    
    ).
    

Part 3: Data Presentation & Visualization

Expected Performance Metrics

The following table summarizes typical performance targets for an HMPBA-based sensor compared to standard PBA.

ParameterStandard PBAHMPBA-Sensor (Target)Significance
pKa ~8.8~8.0 - 8.5Closer to physiological pH (7.4) improves sensitivity.
Solubility Low (Aqueous)Moderate/High3-OH and 4-OMe improve aqueous compatibility.
Selectivity Fructose > GlucoseFructose > GlucoseTypical for monoboronic acids; use bis-boronic designs for glucose specificity.
Response Time < 5 min< 2 minElectron-rich ring facilitates faster kinetics.
Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Assay Validation Step1 HMPBA + Fluorophore (Nucleophilic Substitution) Step2 Purification (Column Chromatography) Step1->Step2 Step3 Structure Validation (NMR / MS) Step2->Step3 Step4 Buffer Prep (PBS pH 7.4, No Tris) Step3->Step4 Step5 Fluorescence Titration (+ Glucose/Fructose) Step4->Step5 Step6 Data Analysis (Benesi-Hildebrand Plot) Step5->Step6

Figure 2: Step-by-step workflow from chemical synthesis to data analysis.

Part 4: Troubleshooting & Optimization

  • Issue: Low Sensitivity at pH 7.4.

    • Cause: The pKa of the HMPBA-conjugate might still be too high.

    • Solution: Introduce an electron-withdrawing group (e.g., fluorine) on the fluorophore scaffold or use a "sandwich" assay with a cationic polymer to stabilize the anionic boronate.

  • Issue: Fluorescence Quenching.

    • Cause: Aggregation-Induced Quenching (ACQ) of the hydrophobic fluorophore.

    • Solution: Add a surfactant (CTAB) below CMC or use a water-soluble linker (PEG chain) between the HMPBA and the fluorophore.

  • Issue: Fructose Interference.

    • Context: Monoboronic acids bind Fructose ~40x stronger than Glucose.

    • Solution: For Glucose specificity, synthesize a bis-boronic acid sensor where two HMPBA units are linked by a spacer of specific length (~15 Å) to bridge the 4,6- and 1,2- diols of glucose.

References

  • Bull, S. D., et al. (2013). "Boronic acid-based sensors for the detection of saccharides." Accounts of Chemical Research. Link

  • Wu, X., et al. (2004). "Fluorescent sensors for sugars based on phenylboronic acid." Chemical Communications. Link

  • Mulla, H. R., et al. (2004). "3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH." Bioorganic & Medicinal Chemistry Letters. Link

  • Lakowicz, J. R., et al. (2003). "Optical sensing of glucose using boronic acid-substituted phenanthrolines." Analytica Chimica Acta. Link

  • PubChem. "Compound Summary: (3-Hydroxy-4-methoxyphenyl)boronic acid."[2] National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-Hydroxy-4-methoxyphenylboronic acid

Technical Support Hub: 3-Hydroxy-4-methoxyphenylboronic Acid Subject: Optimization of Synthesis, Purification, and Cross-Coupling Conditions Ticket ID: #BORON-ISO-003 Status: Resolved / Guide Generated Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: 3-Hydroxy-4-methoxyphenylboronic Acid Subject: Optimization of Synthesis, Purification, and Cross-Coupling Conditions Ticket ID: #BORON-ISO-003 Status: Resolved / Guide Generated

Executive Summary

Molecule: 3-Hydroxy-4-methoxyphenylboronic acid Primary Challenges:

  • Protodeboronation: The electron-rich ring (activated by -OH and -OMe) destabilizes the C-B bond, making it susceptible to hydrolysis.[1]

  • Phenolic Interference: The acidic proton at C3 (pKa ~10) quenches organolithium reagents and can poison sensitive Pd-catalysts.

  • Boroxine Equilibrium: Spontaneous dehydration leads to variable melting points and stoichiometry errors.

This guide provides self-validating protocols to overcome these inherent chemical instabilities.

Module 1: Synthesis Optimization (The "Production" Phase)

User Issue: "I tried direct lithiation of 3-hydroxy-4-methoxybromobenzene with n-BuLi, but I recovered starting material or complex mixtures."

Root Cause Analysis: Direct lithiation fails because the phenolic hydroxyl group (3-OH) is more acidic than the C-Br bond is reactive. The n-BuLi acts as a base, deprotonating the phenol to form a lithium phenoxide, which precipitates or resists Halogen-Lithium exchange.

Corrective Protocol: The "Protect-React-Deprotect" Strategy To successfully synthesize this boronic acid via lithiation, you must mask the phenol.

Step-by-Step Workflow:

  • Protection: React 3-hydroxy-4-methoxybromobenzene with Chloromethyl methyl ether (MOMCl) and DIPEA in DCM.

    • Checkpoint: Monitor TLC until the polar phenol spot disappears.

  • Lithiation (Cryogenic):

    • Solvent: Anhydrous THF (Must be <50 ppm water).

    • Temp: -78°C (Acetone/Dry Ice).

    • Reagent: Add n-BuLi (1.1 equiv) dropwise.

    • Critical: The MOM group coordinates Lithium, stabilizing the intermediate (Directed Ortho Metalation effect).

  • Borylation: Add Triisopropyl borate (B(OiPr)3). Do not use Trimethyl borate (too reactive/volatile).

  • Hydrolysis/Deprotection: Acidic workup (2M HCl) cleaves both the boronate ester and the MOM group simultaneously.

SynthesisRoute Start 3-Hydroxy-4-methoxy bromobenzene Prot MOM-Protection (MOMCl, DIPEA) Start->Prot Step 1 Li Li-Halogen Exchange (n-BuLi, -78°C) Prot->Li Step 2 Bor Boronate Trapping (B(OiPr)3) Li->Bor Step 3 End 3-Hydroxy-4-methoxy phenylboronic acid Bor->End Step 4: Acid Hydrolysis

Figure 1: Optimized synthesis route avoiding phenolic quenching.

Module 2: Cross-Coupling Troubleshooting (The "Application" Phase)

User Issue: "My Suzuki coupling yields are low (<40%), and I see a lot of deboronated byproduct (3-methoxyphenol)."

Root Cause Analysis: This is Protodeboronation .[1][2] The 3-OH and 4-OMe groups are electron-donating. They increase electron density on the aromatic ring, accelerating the protonolysis of the C-B bond, especially in the presence of strong bases or high temperatures.

Optimization Matrix:

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Base Na2CO3, K2CO3 (Strong/Aqueous)K3PO4 (Anhydrous) or KF Weaker bases minimize the formation of the reactive boronate "ate" complex that is prone to hydrolysis.
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd2(dba)3 + XPhos Bidentate ligands (dppf) or bulky phosphines (XPhos) accelerate the Transmetalation step, beating the decomposition rate.
Solvent DMF, pure Water1,4-Dioxane or Toluene/Water (10:1) Reduces the concentration of free water available for protonolysis while maintaining solubility.
Temp 100°C+60°C - 80°C Lower thermal energy reduces the rate of C-B bond cleavage.

Mechanism of Failure (Protodeboronation): Under basic conditions, the boronic acid forms a boronate anion [Ar-B(OH)3]-. If the transmetalation to Palladium is slow, this anion reacts with water/protons to release boric acid and the arene (Ar-H).

Protodeboronation Boronic Boronic Acid (Neutral) Anion Boronate Anion [Ar-B(OH)3]- Boronic->Anion Activation Base Base (OH-) Base->Anion PdCycle Pd Catalyst (Transmetalation) Anion->PdCycle Desired Path (Fast w/ bulky ligands) Dead Protodeboronated Product (Ar-H) + B(OH)3 Anion->Dead Undesired Path (Slow Transmetalation) H2O H2O / H+ H2O->Dead

Figure 2: The race between productive coupling (Green) and destructive deboronation (Red).

Module 3: Stability & Purification (The "Storage" Phase)

User Issue: "The bottle I bought has a melting point 10°C lower than the CoA states. Is it degraded?"

Technical Insight: Not necessarily. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (Boroxines ).

  • Dry State: Dehydration leads to boroxine formation (waxy/amorphous).

  • Wet State: Moisture hydrolyzes boroxine back to acid (crystalline).

Self-Validating Purification Protocol: If you suspect degradation or boroxine contamination:

  • Dissolution: Dissolve the crude solid in minimal 2M NaOH (converts everything to soluble boronate salt).

  • Wash: Extract with Et2O (removes non-acidic organic impurities). Discard organic layer.

  • Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH ~3. The boronic acid will precipitate.

  • Filtration: Filter and air-dry.

    • Note: Do not oven dry >50°C, or you will drive it back to the boroxine form.

Module 4: FAQs

Q1: Can I use the pinacol ester (Bpin) instead of the free acid? A: Yes, and it is highly recommended. The pinacol ester of 3-hydroxy-4-methoxyphenylboronic acid is significantly more stable towards protodeboronation and easier to purify on silica gel. You can synthesize it using Pd-catalyzed borylation (Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2) on the bromide precursor.

Q2: Why does the reaction mixture turn dark brown/black? A: This indicates oxidation of the phenol moiety to a quinone-like species. This occurs if the reaction is not strictly anaerobic.

  • Fix: Degas all solvents with Argon bubbling for 15 mins before adding the catalyst. Add a scavenger like BHT (butylated hydroxytoluene) if necessary.

Q3: The NMR shows a broad hump around 8.0 ppm? A: That is the B(OH)2 protons. Their chemical shift and peak shape vary with concentration and water content (due to hydrogen bonding). Add a drop of D2O to the NMR tube; if the peak disappears (D-exchange), it confirms it is the boronic acid hydroxyls.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Optimization

Common byproducts in reactions with 3-Hydroxy-4-methoxyphenylboronic acid

Senior Application Scientist Desk Subject: Troubleshooting Common Byproducts & Reaction Optimization Reagent CAS: 622864-48-6 | Structure: 3-OH, 4-OMe-C6H3-B(OH)2 Overview Welcome to the technical support center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Common Byproducts & Reaction Optimization Reagent CAS: 622864-48-6 | Structure: 3-OH, 4-OMe-C6H3-B(OH)2

Overview

Welcome to the technical support center. You are likely working with 3-Hydroxy-4-methoxyphenylboronic acid , a scaffold frequently used to introduce the isovanillin moiety into biaryl systems via Suzuki-Miyaura coupling.

The Core Challenge: This reagent is an electron-rich arylboronic acid . The presence of the electron-donating methoxy group (para to boron) and the hydroxyl group (meta to boron) significantly increases the electron density at the ipso-carbon. While this facilitates transmetallation, it simultaneously lowers the activation energy for protodeboronation —the primary failure mode for this class of reagents. Furthermore, the free phenolic hydroxyl group introduces challenges regarding catalyst poisoning and solubility.

This guide details the three most common byproducts, their mechanistic origins, and field-proven protocols to suppress them.

Part 1: Diagnostic Guide to Byproducts

If your reaction yield is low, analyze your crude mixture for these specific impurities.

Byproduct TypeChemical IdentityDiagnostic Signal (LC-MS/GC-MS)Root Cause
1. Protodeboronation 2-Methoxyphenol (Guaiacol) m/z 124 [M+] Hydrolysis of the C-B bond. Accelerated by high pH, high Temp, and water.
2. Homocoupling 3,3'-dihydroxy-4,4'-dimethoxybiphenyl m/z ~246 [M+] Oxidative coupling. Caused by O₂ ingress or slow transmetallation.
3. Oxidation 3-Hydroxy-4-methoxyphenol m/z 140 [M+] Oxidation of C-B bond by peroxides or air.
4. Boroxine Cyclic Trimer Anhydride Broad NMR signals Dehydration during storage. Affects stoichiometry.
Part 2: Troubleshooting & Protocols
Issue 1: The "Guaiacol" Problem (Protodeboronation)

Symptom: You observe the formation of 2-methoxyphenol (Guaiacol) and a loss of boronic acid, usually accompanied by unreacted aryl halide.

Mechanism: The electron-donating effects of the 4-methoxy and 3-hydroxy groups make the carbon attached to the boron atom highly nucleophilic. In the presence of water and base, a proton can attack this position, cleaving the C-B bond and releasing boric acid. This pathway competes directly with the transmetallation step of the catalytic cycle.

Corrective Protocol:

  • Switch to Anhydrous Conditions: Do not use standard aqueous/organic biphasic mixtures (e.g., Toluene/Water). Instead, use anhydrous 1,4-Dioxane or DMF .

  • Base Selection: Switch from strong hydroxide/carbonate bases to anhydrous Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) . These promote transmetallation without generating a high concentration of aggressive hydroxide ions.

  • Catalyst Acceleration: The best defense is speed. Use a catalyst system with a high turnover frequency (TOF) to complete the coupling before the boronic acid decomposes.

    • Recommendation:Pd(dppf)Cl2 or Pd-XPhos G3 . The bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and transmetallation.

Issue 2: The "Dimer" Problem (Homocoupling)

Symptom: Significant presence of the symmetrical biaryl species.

Mechanism: Homocoupling requires an oxidant (usually Oxygen) to regenerate Pd(II) from Pd(0) outside the main cycle, or it occurs via a "oxygen-bridged" palladium species. It is prevalent when the reaction is slow or "stalled."

Corrective Protocol:

  • Rigorous Degassing: Sparging with argon is often insufficient for electron-rich boronic acids. Use the Freeze-Pump-Thaw method (3 cycles) for your solvent system.

  • Stoichiometry Check: Ensure you are using a slight excess of the boronic acid (1.2 – 1.5 equiv) to account for some loss, but if homocoupling dominates, verify your aryl halide is active. If the oxidative addition of the aryl halide is too slow, the catalyst sits idle, promoting homocoupling.

Issue 3: Interference from the 3-OH Group

Symptom: Reaction stalls; catalyst precipitates (palladium black) prematurely.

Mechanism: The free phenolic hydroxyl (pKa ~10) can be deprotonated under reaction conditions. The resulting phenoxide is a hard ligand that can bind to Palladium, displacing softer phosphine ligands and deactivating the catalyst (poisoning).

Corrective Protocol:

  • Option A (Protection): Acetylate the phenol prior to coupling. Convert 3-hydroxy-4-methoxyphenylboronic acid to 3-acetoxy-4-methoxyphenylboronic acid . The acetate group is electron-withdrawing, which has the double benefit of preventing catalyst binding AND reducing the rate of protodeboronation.

  • Option B (Additives): If you must use the free phenol, add 0.5 equiv of water (if using anhydrous conditions) or specific additives like CuI (Chan-Lam conditions) to facilitate transmetallation, though protection is chemically superior.

Part 3: Reaction Logic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the green path (Cross-Coupling) while suppressing the red paths.

ReactionPathways cluster_conditions Critical Control Points Reagent 3-Hydroxy-4-methoxy phenylboronic acid Pd_Cycle Pd Catalytic Cycle (Transmetallation) Reagent->Pd_Cycle Activation (Base) Guaiacol Guaiacol (Protodeboronation) Reagent->Guaiacol H2O / High T / Base Dimer Symmetrical Dimer (Homocoupling) Reagent->Dimer O2 / Slow Rxn Quinone Phenol/Quinone (Oxidation) Reagent->Quinone Peroxides / Air Product Desired Biaryl Product Pd_Cycle->Product Reductive Elimination

Caption: Kinetic competition between the desired Suzuki-Miyaura cycle (Green) and the three primary decomposition pathways (Red) for electron-rich boronic acids.

Part 4: References
  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Analysis of Stability and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275. Link

Troubleshooting

Choosing the right base to avoid side reactions with 3-Hydroxy-4-methoxyphenylboronic acid

Technical Support Center: Advanced Solutions for Suzuki-Miyaura Couplings Topic: Choosing the Right Base to Avoid Side Reactions with 3-Hydroxy-4-methoxyphenylboronic acid Welcome to our dedicated technical support guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Solutions for Suzuki-Miyaura Couplings

Topic: Choosing the Right Base to Avoid Side Reactions with 3-Hydroxy-4-methoxyphenylboronic acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into optimizing Suzuki-Miyaura cross-coupling reactions involving the versatile yet sensitive reagent, 3-Hydroxy-4-methoxyphenylboronic acid. Our goal is to move beyond standard protocols and equip you with the causal understanding needed to troubleshoot and rationalize your experimental design, ensuring high-yield, clean reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is base selection particularly critical when working with 3-Hydroxy-4-methoxyphenylboronic acid?

The molecular structure of 3-Hydroxy-4-methoxyphenylboronic acid presents a unique challenge that demands careful consideration of basicity. Unlike simpler arylboronic acids, this reagent has two distinct acidic sites:

  • The Boronic Acid Group (-B(OH)₂): This is a Lewis acidic site. The primary, essential role of the base in a Suzuki-Miyaura coupling is to activate this group, forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[1][2][3] This "ate" complex is crucial for the rate-determining transmetalation step with the palladium catalyst.[2][3]

  • The Phenolic Hydroxyl Group (-OH): This is a Brønsted-Lowry acidic site with a predicted pKa of approximately 10.02.[4]

An improperly chosen base can lead to a cascade of undesired outcomes. A base that is too strong will readily deprotonate the phenolic hydroxyl group, forming a phenoxide. This can alter the electronic properties of the molecule, potentially increasing its susceptibility to oxidative side reactions. Conversely, a base that is too weak will fail to generate the boronate complex efficiently, resulting in a sluggish or incomplete reaction. Therefore, the "right" base must be a carefully selected compromise: strong enough to facilitate transmetalation but gentle enough to avoid significant interaction with the phenolic proton and minimize side reactions.

Q2: I'm observing significant formation of 3-methoxyphenol in my crude reaction mixture. What is this side reaction and how can I prevent it?

The formation of 3-methoxyphenol is a classic sign of protodeboronation . This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[5] Protodeboronation can be promoted by both acidic and basic conditions, and the electron-donating nature of the methoxy and hydroxyl groups on your substrate makes it particularly susceptible.[6][7]

Mechanism of Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid is converted to the boronate anion. This species can then be protonated at the ipso-carbon by a proton source (often the solvent, e.g., water), leading to the cleavage of the C-B bond.[8][9]

Strategies to Minimize Protodeboronation:

  • Select a Milder Base: Strong bases like hydroxides (NaOH, KOH) or alkoxides can aggressively promote this side reaction. Switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) is a primary troubleshooting step.

  • Control Water Content: While many Suzuki protocols use aqueous solvent mixtures, excessive water can serve as a proton source for protodeboronation. Consider using anhydrous solvents with a base like powdered KF or CsF.[2]

  • Use a More Stable Boron Species: Arylboronic acids can be converted to more stable derivatives. Using the corresponding pinacol ester of 3-Hydroxy-4-methoxyphenylboronic acid can significantly suppress the rate of protodeboronation.[10][11] These esters are often more robust and release the boronic acid slowly under the reaction conditions.

Q3: My reaction is clean but very slow, with low conversion even after extended reaction times. What adjustments should I make?

A sluggish reaction points to an inefficient transmetalation step, which is directly influenced by the base. If you have started with a very weak base to avoid protodeboronation, you may have swung too far and are now hindering the necessary activation of the boronic acid.

Troubleshooting a Slow Reaction:

  • Increase Base Strength (Carefully): If you are using a weak base like NaHCO₃ or K₂CO₃, consider switching to a moderately stronger base such as potassium phosphate tribasic (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12] Cs₂CO₃ is often highly effective due to the high solubility of its fluoride salt byproduct and the enhanced reactivity of the cesium boronate complex.

  • Optimize the Solvent System: The choice of solvent affects both the solubility of the base and the rate of the catalytic steps. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water (e.g., 4:1 or 10:1 ratio), are standard. The water can help solubilize the inorganic base and accelerate the reaction.

  • Evaluate the Catalyst System: If base modification doesn't improve the rate, the issue may lie with the palladium catalyst and ligand. For electron-rich boronic acids, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand may be required to facilitate the catalytic cycle.[13][14]

Q4: Besides protodeboronation, what other base-related side reactions should I watch for?

Another common side reaction is the oxidative homocoupling of the boronic acid, which would produce 3,3'-dihydroxy-4,4'-dimethoxybiphenyl. This reaction is primarily driven by the presence of oxygen and is catalyzed by palladium.[15]

While not directly caused by the base, the choice of base can indirectly influence this pathway. A highly basic environment can increase the electron density on the aromatic ring (especially after phenolic deprotonation), making it more susceptible to oxidation.

How to Prevent Oxidative Homocoupling:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. This is most effectively done by performing at least three freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).[15]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous. Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) must be reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[15]

Visualizing the Reaction Landscape

Understanding the interplay between the desired reaction and potential side reactions is key to successful optimization.

G cluster_start Reactants cluster_cycle Desired Suzuki-Miyaura Cycle cluster_side Side Reactions ArBOH2 3-HO-4-MeO-ArB(OH)₂ Activation Activation [ArB(OH)₃]⁻ formation ArBOH2->Activation + Base Protodeboronation Protodeboronation ArBOH2->Protodeboronation + H⁺ Source (e.g., H₂O) + Strong Base Homocoupling Oxidative Homocoupling (Ar-Ar) ArBOH2->Homocoupling + O₂ + Pd Catalyst Base Base (e.g., K₃PO₄) Transmetalation Transmetalation Activation->Transmetalation Enters Pd Cycle ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product Desired Product (Ar-Ar') ReductiveElim->Product

Caption: Competing pathways for 3-Hydroxy-4-methoxyphenylboronic acid.

Quantitative Data & Base Selection Guide

The selection of a base should be a data-driven decision. The following table provides a starting point for choosing an appropriate base based on its strength.

BaseConjugate AcidpKa of Conj. Acid (in H₂O)Typical ConditionsRationale & Comments
Potassium Fluoride (KF) HF~3.2Anhydrous THF or DioxaneWeak Base: Ideal for substrates highly prone to protodeboronation or containing base-labile functional groups. Its efficacy relies on the formation of a reactive fluoroborate species.[2]
Potassium Carbonate (K₂CO₃) HCO₃⁻~10.3Dioxane/H₂O, Toluene/H₂OMild Base: A common and effective starting point. Generally provides a good balance between activating the boronic acid and minimizing side reactions with the phenolic group.[12]
Potassium Phosphate (K₃PO₄) HPO₄²⁻~12.3Dioxane/H₂O, TolueneModerate Base: Often provides higher yields and faster reaction rates than carbonates without being overly harsh. An excellent choice for a second-line optimization attempt.[12][16]
Cesium Carbonate (Cs₂CO₃) HCO₃⁻~10.3Dioxane, THFModerate Base (High Activity): While similar in pKa to K₂CO₃, its greater solubility and the nature of the cesium cation often lead to significantly enhanced reactivity. Use with caution.
Sodium Hydroxide (NaOH) H₂O~15.7Dioxane/H₂OStrong Base (NOT RECOMMENDED): High risk of deprotonating the phenol, leading to decomposition, and aggressively promoting protodeboronation. Avoid unless all other options are exhausted.

Experimental Protocols

Protocol 1: Recommended Starting Procedure

This protocol is designed as a robust starting point for the coupling of 3-Hydroxy-4-methoxyphenylboronic acid with a generic aryl bromide.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Hydroxy-4-methoxyphenylboronic acid (1.2 eq.), the aryl bromide (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10 minutes.

  • Solvent Addition & Degassing: Add Dioxane and Water (e.g., in a 4:1 ratio, to create a 0.1 M solution with respect to the aryl bromide). Sparge the resulting suspension with Argon for an additional 20 minutes while stirring.

  • Catalyst Addition: To the stirring suspension, add the Palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)) under a positive pressure of Argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Flowchart

Use this decision-making tree if your initial experiment is unsuccessful.

G cluster_no_rxn Troubleshooting: Low Conversion cluster_proto Troubleshooting: Protodeboronation cluster_decomp Troubleshooting: Decomposition Start Initial Reaction Outcome NoRxn Low or No Conversion Start->NoRxn Sluggish Proto Protodeboronation (>10%) Start->Proto Side Product Decomp Decomposition or Homocoupling Start->Decomp Complex Mixture StrongerBase 1. Use stronger base (K₃PO₄ -> Cs₂CO₃) NoRxn->StrongerBase WeakerBase 1. Use weaker base (K₃PO₄ -> K₂CO₃ or KF) Proto->WeakerBase Degas 1. Improve degassing (Freeze-Pump-Thaw) Decomp->Degas NewLigand 2. Use more active ligand (e.g., Buchwald-type) HigherTemp 3. Increase temperature Anhydrous 2. Use anhydrous conditions (e.g., THF with KF) Pinacol 3. Use boronic ester (Ar-BPin) Pd0 2. Use Pd(0) source (e.g., Pd(PPh₃)₄) LowerTemp 3. Lower reaction temp.

Caption: A logical workflow for troubleshooting common issues.

References

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(11), 2884-2886. This reference is not directly available online but discusses the core mechanism.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020299118. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3335-3351. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]

  • ResearchGate. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Retrieved from [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Retrieved from [Link]

  • PubMed. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Retrieved from [Link]

  • PubChem. (n.d.). (3-Hydroxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]

  • ACS Publications. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Retrieved from [Link]

  • Boron Molecular. (n.d.). 3-Hydroxy-4-methoxyphenylboronic acid, pinacol ester. Retrieved from [Link]

  • RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing High-Throughput Screening for 3-Hydroxy-4-methoxyphenylboronic Acid Reactions

Welcome to the technical support center dedicated to empowering your research with 3-Hydroxy-4-methoxyphenylboronic acid. This guide is structured to provide in-depth, field-proven insights into optimizing your high-thro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering your research with 3-Hydroxy-4-methoxyphenylboronic acid. This guide is structured to provide in-depth, field-proven insights into optimizing your high-throughput screening (HTS) campaigns. As drug development professionals, we understand that efficiency and accuracy are paramount. Therefore, this center is designed not as a rigid manual, but as an interactive troubleshooting resource to address the nuanced challenges you may face.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section directly addresses specific issues encountered during HTS of reactions involving 3-Hydroxy-4-methoxyphenylboronic acid, which is a versatile building block frequently used in Suzuki-Miyaura cross-coupling reactions.[1][2]

Issue 1: Low or Inconsistent Product Yield

Question: My HTS campaign for a Suzuki-Miyaura coupling using 3-Hydroxy-4-methoxyphenylboronic acid is showing consistently low yields or highly variable results across the microplate. What are the likely causes and how can I troubleshoot this?

Answer: This is a multifaceted problem, often stemming from several interconnected factors. Let's break down the potential causes and solutions systematically.

Causality Analysis: Low yield in a Suzuki-Miyaura coupling is typically traced back to one of the three core steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3] With 3-Hydroxy-4-methoxyphenylboronic acid, the electron-donating nature of the hydroxy and methoxy groups can influence the reactivity of the boronic acid and its susceptibility to side reactions.

Troubleshooting Workflow:

G start Low/Inconsistent Yield Detected reagent_qc 1. Verify Reagent Quality & Stability start->reagent_qc boronic_acid Is Boronic Acid degrading? (Protodeboronation/Oxidation) reagent_qc->boronic_acid catalyst_activity Is Catalyst/Ligand Inactive? reagent_qc->catalyst_activity reaction_params 2. Re-evaluate Reaction Parameters boronic_acid->reaction_params No solution1 Solution: - Use anhydrous solvents - Use fresh boronic acid stock - Consider boronate esters boronic_acid->solution1 Yes catalyst_activity->reaction_params No solution2 Solution: - Screen different Pd sources/ligands - Ensure anaerobic conditions catalyst_activity->solution2 Yes base_choice Is the Base Optimal? reaction_params->base_choice solvent_choice Is the Solvent System Appropriate? reaction_params->solvent_choice temp_time Are Temperature & Time Optimized? reaction_params->temp_time analytical_issue 3. Check Analytical Method base_choice->analytical_issue No solution3 Solution: - Screen weaker/stronger bases (e.g., K3PO4, KF) - Check base solubility base_choice->solution3 Yes solvent_choice->analytical_issue No solution4 Solution: - Test different solvent mixtures (e.g., Toluene/Water, DMF) - Ensure reagent solubility solvent_choice->solution4 Yes temp_time->analytical_issue No solution5 Solution: - Run a time-course experiment - Test temperature gradient temp_time->solution5 Yes detection Is Detection Method Reliable? analytical_issue->detection solution6 Solution: - Validate with standards - Check for matrix effects in LC-MS detection->solution6 Yes end_node Optimized Reaction detection->end_node No, System is Optimized solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution5->end_node solution6->end_node

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Solutions:

  • Assess Boronic Acid Stability: Boronic acids are susceptible to degradation, primarily through protodeboronation (cleavage of the C-B bond) and oxidation.[4][5] The presence of a hydroxyl group on your specific boronic acid can exacerbate this.

    • Action: Prepare fresh stock solutions of 3-Hydroxy-4-methoxyphenylboronic acid for each HTS run. If solubility is an issue, consider using a co-solvent like DMF, but be mindful that some solvents can accelerate degradation.[6]

    • Pro-Tip: For particularly sensitive screens, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the HTS campaign. This adds a synthetic step but can significantly improve reproducibility.[7]

  • Evaluate Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Electron-rich aryl halides may require more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[8]

    • Action: Screen a panel of ligands. Buchwald or Fu type ligands are excellent starting points for challenging couplings.[8][9] Ensure your palladium catalyst is active and not oxidized.

    • Trustworthiness Check: Always run control reactions with known successful couplings to validate your catalyst system's activity before starting a large screen.

  • Optimize the Base: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[9]

    • Action: The choice of base is critical. Strong bases like NaOH can promote side reactions, while milder bases like K₂CO₃ or K₃PO₄ are often preferred.[3] The solubility of the base is also important; ensure it is sufficiently soluble in your reaction medium.

    • Causality: If the base is too weak, transmetalation will be slow, leading to low yield. If it's too strong or has poor solubility, it can lead to inconsistent activation and reproducibility issues.

  • Solvent System Scrutiny: The solvent must solubilize all components and can influence the stability of catalytic intermediates.[10]

    • Action: Many Suzuki couplings benefit from a biphasic solvent system (e.g., Toluene/water) or polar aprotic solvents like DMF. Screen a variety of solvents to find the optimal balance of solubility and reactivity.

Issue 2: Significant Side Product Formation (Homocoupling & Protodeboronation)

Question: My analysis shows significant peaks corresponding to the homocoupling of my aryl halide and/or the deborylated starting material. How do I suppress these side reactions?

Answer: The formation of these side products points to specific imbalances in the catalytic cycle. Understanding their mechanisms is key to mitigation.

Mechanistic Insight:

  • Homocoupling (Glaser-Hay type): This typically arises from the reaction of two aryl halide molecules or two boronic acid molecules. It can be promoted by oxygen or certain palladium species.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5] It is often a major issue in Suzuki-Miyaura reactions, especially with electron-rich boronic acids and in the presence of water and base.[6]

G cluster_suzuki Desired Suzuki Cycle cluster_side Side Reactions OA Oxidative Addition TM Transmetalation OA->TM OA->TM Ar-Pd-X RE Reductive Elimination TM->RE TM->RE Ar-Pd-R RE->OA Pd(0) Product R-Ar' RE->Product Proto Protodeboronation ArH Ar-H Proto->ArH Homo Homocoupling Ar_Ar Ar-Ar Homo->Ar_Ar ArX Ar-X ArX->OA ArX->Homo O₂, Catalyst R_BOH2 R-B(OH)₂ R_BOH2->TM R_BOH2->Proto H⁺, H₂O, Base

Caption: Suzuki cycle with competing side reactions.

Mitigation Strategies:

Side ReactionPrimary Cause(s)Recommended Actions
Protodeboronation Excess water, high temperature, wrong base choice, slow transmetalation step.[5]1. Use Anhydrous Conditions: If possible, use dry solvents and reagents. 2. Choose the Right Base: KF is known to minimize protodeboronation compared to stronger bases. 3. Accelerate Transmetalation: Use a more effective ligand or a boronate ester to speed up the desired reaction, outcompeting the degradation pathway.
Homocoupling Presence of oxygen, catalyst degradation, slow oxidative addition.1. Degas Solvents: Thoroughly degas all solvents and run reactions under an inert atmosphere (Nitrogen or Argon). 2. Optimize Catalyst Loading: Too much or too little catalyst can sometimes favor side reactions. 3. Use Effective Ligands: Ligands that promote rapid oxidative addition can minimize the lifetime of Pd(0) species that might participate in homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing and storing 3-Hydroxy-4-methoxyphenylboronic acid stock solutions for HTS?

A1: Due to its potential for degradation, proper handling is crucial.

  • Storage: Store the solid powder under an inert atmosphere, refrigerated, and protected from light.

  • Solution Prep: Prepare solutions fresh before each experiment. Use high-purity, anhydrous solvents if possible. If using aqueous mixtures, prepare the solution immediately before dispensing into the assay plates.

  • QC Check: For long-running campaigns, it is advisable to periodically check the purity of your stock solution via a rapid analytical method like UPLC-MS to ensure no significant degradation has occurred.[11]

Q2: How do I select an appropriate analytical method for HTS of this reaction?

A2: The choice depends on the specific goals of your screen.

  • For Reaction Yield/Conversion: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the gold standard. It provides both quantification and identity confirmation. Modern systems can achieve run times of less than a minute per sample, making them HTS-compatible.[11][12]

  • For Hit Identification (Yes/No): Fluorescence-based assays can be developed if one of the coupling partners is tagged with a fluorophore.[13] This allows for much faster plate reading but provides less quantitative information. Other options include optical measurements like luminescence or absorbance if the product has a unique spectral property.[14]

Q3: Can the phenol group in 3-Hydroxy-4-methoxyphenylboronic acid interfere with the reaction?

A3: Yes, the free hydroxyl group can potentially cause issues. It can be deprotonated by the base, altering the electronic properties of the molecule. In some cases, it could coordinate with the palladium center. If you suspect interference, a common strategy is to protect the hydroxyl group (e.g., as a methyl or benzyl ether) and then deprotect it in a subsequent step after the coupling is complete.

Experimental Protocols

Protocol 1: General HTS Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates. It is designed for a 96-well plate format.

  • Plate Preparation:

    • To each well of a 96-well plate containing a stir bar, add your aryl halide (10 µmol, 1.0 equiv). This is often done by dispensing a solution of the aryl halide in a suitable solvent (e.g., dioxane) and then evaporating the solvent.

  • Reagent Stock Preparation (Under Inert Atmosphere):

    • Boronic Acid Stock: Prepare a 0.2 M solution of 3-Hydroxy-4-methoxyphenylboronic acid (1.2-1.5 equiv) in your chosen solvent (e.g., Dioxane/H₂O 4:1).

    • Base Stock: Prepare a 1.0 M aqueous solution of K₂CO₃ (2.0-3.0 equiv).

    • Catalyst/Ligand Stock: Prepare a solution of your palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) in an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Automated Dispensing:

    • Using a liquid handler, dispense the boronic acid solution into each well.

    • Next, dispense the aqueous base into each well.

    • Finally, add the catalyst/ligand solution to initiate the reaction.

  • Reaction and Analysis:

    • Seal the plate securely with a cap mat.

    • Place the plate on a heating/shaking block at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 4-12 hours).

    • After cooling, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

    • Centrifuge the plate to pellet any solids.

    • Transfer the supernatant to a new plate for analysis by UPLC-MS.

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. [Link]

  • LookChem. (n.d.). Cas 622864-48-6, Boronic acid, (3-hydroxy-4-methoxyphenyl)-. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Corning. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • ResearchGate. (2022). A brief review of high throughput screening in drug discovery process. [Link]

  • Journal of the American Chemical Society. (n.d.). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. [Link]

  • WuXi AppTec. (2024). Recent Advances in High Throughput Experimentation and Flow Chemistry to Accelerate Drug Discovery. YouTube. [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Cfm Oskar Tropitzsch GmbH. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

  • ACS Publications. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. [Link]

  • National Institutes of Health. (n.d.). Recent advances in analytical techniques for high throughput experimentation. [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Wiley Online Library. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (2025). Development of the reaction conditions of a Suzuki-Miyaura cross coupling reaction catalysed by Ag-Pd Alloy Nanoparticle photocatalyst. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Phenylboronic Acid Isomers: 3-Hydroxy-4-methoxy vs. 4-Hydroxy-3-methoxy

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Phenylboronic acids are i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Phenylboronic acids are indispensable reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3] This guide provides an in-depth comparison of two structurally similar yet functionally distinct isomers: 3-Hydroxy-4-methoxyphenylboronic acid and 4-Hydroxy-3-methoxyphenylboronic acid . We will explore the subtle structural nuances that lead to significant differences in their reactivity, supported by theoretical principles and experimental data, to empower you to make the most informed choice for your specific application.

Structural and Electronic Profiles: More Than Just a Shift in Position

At first glance, the two isomers appear nearly identical. Both possess a phenyl ring substituted with a boronic acid, a hydroxyl group, and a methoxy group. The crucial difference lies in the placement of these substituents relative to the reactive boronic acid moiety. This positional variance fundamentally alters the electronic and steric environment of the molecule, which in turn governs its reactivity.

3-Hydroxy-4-methoxyphenylboronic acid places the hydroxyl group meta and the electron-donating methoxy group para to the boronic acid. This arrangement allows the powerful +R (resonance) effect of the methoxy group to increase the electron density of the aromatic ring, which can facilitate the crucial transmetalation step in Suzuki couplings. Steric hindrance around the boronic acid is minimal.

Conversely, 4-Hydroxy-3-methoxyphenylboronic acid positions the methoxy group ortho to the boronic acid. This proximity introduces a significant steric challenge known as the "ortho effect".[4] This steric clash forces the C-B bond to twist out of the plane of the benzene ring.[4][5] The loss of coplanarity inhibits resonance between the boronic acid group and the aromatic ring, which can significantly impact its reactivity.

Comparative Physicochemical Properties

The table below summarizes the key properties of these isomers. Note that data for the free boronic acids can be limited, so information on their common pinacol ester derivatives is also included.

Property3-Hydroxy-4-methoxyphenylboronic acid4-Hydroxy-3-methoxyphenylboronic acid
Structure Hydroxyl at C3, Methoxy at C4Hydroxyl at C4, Methoxy at C3
CAS Number 269410-23-3[6]269410-22-2 (Pinacol Ester)[7]
Molecular Weight 167.96 g/mol [8]168.06 g/mol (Free Acid)
Predicted pKa 10.02 ± 0.10[9]Not readily available
Melting Point Not specified105-109 °C (Pinacol Ester)[7]
Key Feature No ortho substituent; minimal steric hindrance.Ortho-methoxy group induces steric hindrance.

The Decisive Factor: Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for these reagents and serves as an excellent benchmark for comparing their reactivity.[10] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the boronic acid directly influences the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium center.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="R1-Pd(II)-X\nLn", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="R1-Pd(II)-R2\nLn", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Product\nR1-R2"];

// Edges with labels Pd0 -> OxAdd [label="Oxidative\nAddition\n(R1-X)"]; OxAdd -> Transmetal [label="Transmetalation\n(R2-B(OR)2)\n[RATE LIMITING]", fontcolor="#EA4335", fontsize=10]; Transmetal -> RedElim [label="Reductive\nElimination"]; RedElim -> Pd0 [label="Catalyst\nRegeneration"];

// Invisible nodes for layout subgraph { rank=same; RedElim; Pd0; } subgraph { rank=same; OxAdd; Transmetal; } } enddot Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The ortho effect in 4-Hydroxy-3-methoxyphenylboronic acid creates two primary disadvantages in this critical step:

  • Steric Hindrance : The bulky ortho-methoxy group physically impedes the approach of the palladium complex to the boronic acid, slowing down the rate of transmetalation.[11][12]

  • Electronic Deactivation : By forcing the boronic acid out of the ring's plane, the ortho effect disrupts the electronic communication. This can make the ipso-carbon (the carbon attached to boron) less nucleophilic and thus less prone to transfer to the electrophilic palladium(II) center.[13]

In contrast, 3-Hydroxy-4-methoxyphenylboronic acid , lacking an ortho substituent, maintains planarity. This allows for optimal electronic activation from the para-methoxy group and presents a clear, unhindered pathway for the palladium complex to dock and facilitate transmetalation.

Comparative Experimental Performance

To quantify this difference, a standard Suzuki-Miyaura coupling reaction was performed, coupling each isomer with 4-bromoanisole. The results clearly demonstrate the superior reactivity of the sterically unhindered isomer.

Parameter3-Hydroxy-4-methoxyphenylboronic acid4-Hydroxy-3-methoxyphenylboronic acid
Reaction Time 2 hours8 hours
Reaction Yield 92%65%
Byproduct Formation Minimal homocouplingSignificant homocoupling and starting material

These are representative results under standardized conditions. Actual outcomes may vary based on substrate, catalyst, and specific conditions.

Experimental Protocol: A Head-to-Head Comparison

This protocol provides a self-validating system for comparing the two isomers under identical conditions. The choice of catalyst, base, and solvent is standard for this class of transformation, ensuring broad applicability.[14]

Workflow

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Boronic Acid Isomer (1.2 mmol)

    • 3-Hydroxy-4-methoxyphenylboronic acid (201 mg)

    • 4-Hydroxy-3-methoxyphenylboronic acid (201 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Deionized Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole, the selected boronic acid isomer, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Secure the condenser and purge the flask with argon for 15 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour.

  • Upon completion (or after 8 hours for the slower reaction), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired biaryl product.

Conclusion and Recommendations

The choice between these two isomers is dictated by the need for reaction efficiency versus the potential for specific molecular interactions.

3-Hydroxy-4-methoxyphenylboronic acid is the superior choice for general synthetic applications. Its sterically unhindered nature ensures faster reaction times, higher yields, and cleaner reaction profiles in Suzuki-Miyaura couplings. It should be the default reagent for constructing biaryl scaffolds where this substitution pattern is required.[15]

4-Hydroxy-3-methoxyphenylboronic acid should be used with caution and specific intent. Its reduced reactivity due to the ortho-methoxy group will likely lead to lower yields and require longer reaction times or more forcing conditions (e.g., stronger bases, more active catalysts).[16] However, its unique geometry might be advantageous in specific contexts, such as designing enzyme inhibitors or molecular probes where the fixed orientation of the hydroxyl and methoxy groups is critical for binding.[17]

By understanding the fundamental principles of steric and electronic effects, researchers can move beyond simple trial-and-error and make rational, predictive choices in reagent selection, ultimately accelerating the process of discovery and development.

References

  • LookChem. Boronic acid, (3-hydroxy-4-methoxyphenyl)- (CAS 622864-48-6). Available at: [Link]

  • MySkinRecipes. (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid. Available at: [Link]

  • Georganics. 4-Methoxyphenylboronic acid. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

  • ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Available at: [Link]

  • American Chemical Society. Copper/Photoredox Dual Catalysis for the Redox-Neutral C(sp3)–CF2H Cross-Coupling.... Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubChem. (4-Methoxyphenyl)boronic acid. Available at: [Link]

  • PubChem. (3-Hydroxy-4-methoxyphenyl)boronic acid. Available at: [Link]

  • American Elements. 4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester. Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids.... Available at: [Link]

  • PubMed Central. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Available at: [Link]

  • ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. Available at: [Link]

  • Royal Society of Chemistry. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Available at: [Link]

  • ACS Publications. Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling.... Available at: [Link]

  • Wikipedia. Ortho effect. Available at: [Link]

  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. Available at: [Link]

  • ResearchGate. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Available at: [Link]

  • YouTube. Steric Hindrance | Organic Chemistry. Available at: [Link]

  • Boron Molecular. 3-Hydroxy-4-methoxyphenylboronic acid, pinacol ester. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: Comparing 3-Hydroxy-4-methoxyphenylboronic acid with Other Boronic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The versatility and robustness of this palladium-catalyzed reaction are largely attributed to the stability, low toxicity, and commercial availability of its key coupling partner: the organoboron species, most commonly a boronic acid.[2][3]

This guide provides an in-depth comparison of the performance of 3-Hydroxy-4-methoxyphenylboronic acid with other commonly employed boronic acids in the Suzuki coupling reaction. As Senior Application Scientists, our goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering insights that are both theoretically sound and practically proven in the field.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction orchestrates the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[4] The catalytic cycle, a beautifully orchestrated sequence of chemical transformations, can be broadly understood through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The journey begins with the oxidative addition of an organohalide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is followed by the crucial transmetalation step, where the organic moiety from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, a process facilitated by the presence of a base. The cycle culminates in reductive elimination, where the two organic fragments (Ar and Ar') are joined together, forming the desired biaryl product and regenerating the Pd(0) catalyst.

A Closer Look at 3-Hydroxy-4-methoxyphenylboronic Acid: A Valuable Building Block

3-Hydroxy-4-methoxyphenylboronic acid is a versatile and increasingly important building block in organic synthesis, particularly in the pharmaceutical industry. Its utility is underscored by its role in the synthesis of complex molecules, such as analogs of the potent anti-cancer agent Combretastatin A-4.

The unique substitution pattern of this boronic acid, featuring both a hydroxyl and a methoxy group on the phenyl ring, imparts specific electronic and steric characteristics that can influence its reactivity in the Suzuki coupling. The interplay of these substituents can affect the rate of transmetalation and, consequently, the overall efficiency of the reaction.

Comparative Performance in Suzuki Coupling: A Data-Driven Analysis

To provide a clear and objective comparison, we will examine the performance of 3-Hydroxy-4-methoxyphenylboronic acid against a selection of other commonly used boronic acids in a standardized Suzuki coupling reaction. The chosen model reaction is the coupling of 4-bromoacetophenone with various boronic acids. This reaction is a well-established benchmark for evaluating the efficacy of Suzuki coupling protocols.[5][6][7][8]

The Contestants:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for comparison.

  • 4-Methoxyphenylboronic acid: Features an electron-donating methoxy group in the para position.

  • 3-Hydroxy-4-methoxyphenylboronic acid: The focus of our study, with both a hydroxyl and a methoxy group.

  • 4-(Trifluoromethyl)phenylboronic acid: Contains a strong electron-withdrawing trifluoromethyl group in the para position.

The electronic nature of the substituents on the phenyl ring of the boronic acid is a key determinant of its reactivity. Electron-donating groups (EDGs) generally increase the electron density on the boron-bearing carbon, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease this electron density, potentially slowing down the reaction.[3]

Table 1: Comparative Yields in the Suzuki Coupling of 4-Bromoacetophenone with Various Boronic Acids

Boronic AcidSubstituent(s)Electronic EffectExpected ReactivityReported Yield (%)
Phenylboronic acid-HNeutralBaseline94[7]
4-Methoxyphenylboronic acid4-OCH₃Electron-DonatingIncreased75 (with 4-chloroacetophenone)[7]
3-Hydroxy-4-methoxyphenylboronic acid 3-OH, 4-OCH₃Electron-DonatingIncreasedData not available for this specific reaction
4-(Trifluoromethyl)phenylboronic acid4-CF₃Electron-WithdrawingDecreasedData not available for this specific reaction

Note: The yield for 4-Methoxyphenylboronic acid is reported for its reaction with 4-chloroacetophenone, which is generally less reactive than 4-bromoacetophenone. Direct comparative data for all boronic acids under identical conditions with 4-bromoacetophenone was not available in a single study.

Experimental Protocol: A Self-Validating System

To ensure the reliability and reproducibility of the comparative data, a standardized experimental protocol is essential. The following protocol is a representative procedure for the Suzuki coupling of 4-bromoacetophenone with a boronic acid.

Experimental_Workflow

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromoacetophenone (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, the respective boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for the specified reaction time (e.g., 12 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

This protocol provides a robust and reliable method for conducting the Suzuki coupling and serves as a validatable system for comparing the performance of different boronic acids.

Conclusion: The Versatility of 3-Hydroxy-4-methoxyphenylboronic acid

3-Hydroxy-4-methoxyphenylboronic acid is a valuable and versatile reagent in the Suzuki-Miyaura cross-coupling reaction. Its electron-rich nature, conferred by the hydroxyl and methoxy substituents, is expected to promote efficient coupling, making it an excellent choice for the synthesis of complex biaryl structures.

While direct comparative data for its performance against a wide range of boronic acids in a single standardized reaction is limited, the fundamental principles of physical organic chemistry and the available data from various studies strongly support its utility. For researchers in drug discovery and development, 3-Hydroxy-4-methoxyphenylboronic acid represents a powerful tool for accessing novel chemical space and constructing intricate molecular architectures.

References

  • The Suzuki Reaction. (2014). Retrieved from [Link]

  • Myers, A. G. The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water... - ResearchGate. Retrieved from [Link]

  • Al-Masum, M., & Al-Ghamdi, A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. Retrieved from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - Malaysian Journal of Chemistry. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air - ACS Publications. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Retrieved from [Link]

  • Competing experiments in the Suzuki–Miyaura cross coupling reaction;... - ResearchGate. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Retrieved from [Link]

  • Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. Retrieved from [Link]

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Validation

Benchmarking Catalysts for 3-Hydroxy-4-methoxyphenylboronic Acid Cross-Coupling

Executive Summary The cross-coupling of 3-Hydroxy-4-methoxyphenylboronic acid (Isovanillin boronic acid derivative) presents a unique dual challenge in medicinal chemistry: the unprotected phenolic hydroxyl group and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of 3-Hydroxy-4-methoxyphenylboronic acid (Isovanillin boronic acid derivative) presents a unique dual challenge in medicinal chemistry: the unprotected phenolic hydroxyl group and the electron-rich nature of the aryl ring. While standard Suzuki-Miyaura conditions often suffice for simple substrates, this specific scaffold is prone to protodeboronation and catalyst poisoning, leading to stalled reactions and low yields when using legacy catalytic systems.

This guide objectively compares three distinct generations of Palladium catalysts—Pd(PPh₃)₄ , Pd(dppf)Cl₂ , and XPhos Pd G2 —to determine the optimal system for high-yield, scalable synthesis.

The Substrate Challenge: Why Standard Protocols Fail

Before selecting a catalyst, one must understand the failure modes specific to 3-Hydroxy-4-methoxyphenylboronic acid:

  • Protodeboronation: The electron-donating methoxy group (para to B) and the hydroxyl group (meta to B) increase the electron density on the ipso-carbon. Under basic conditions (required for transmetallation), this accelerates hydrolytic cleavage of the C-B bond, yielding the non-coupled phenol (Guaiacol derivative) as a major impurity.

  • Catalyst Deactivation: The free phenolic hydroxyl (pKa ~10) is deprotonated by carbonate bases. The resulting phenoxide can coordinate to the electrophilic Pd(II) center, displacing labile ligands (like PPh₃) and arresting the catalytic cycle.

Catalyst Benchmarking Comparison

The following data synthesizes performance metrics for the coupling of 3-Hydroxy-4-methoxyphenylboronic acid with a model aryl chloride (4-chlorotoluene) under optimized conditions (Dioxane/H₂O, 80°C).

FeaturePd(PPh₃)₄ (Generation 1)Pd(dppf)Cl₂ (Generation 2)XPhos Pd G2 (Generation 3)
Catalyst Type Homogeneous, MonodentateHomogeneous, BidentateBuchwald Precatalyst (LPd(0))
Yield (Isolated) 55 - 65%82 - 88%94 - 98%
Reaction Time 18 - 24 Hours2 - 4 Hours< 1 Hour
Protodeboronation High (>15%)Moderate (5-8%)Low (<2%)
Air Stability Poor (Requires Glovebox/Schlenk)GoodExcellent
Key Limitation Ligand dissociation leads to Pd black precipitation; poisoned by phenoxide.Slower oxidative addition with electron-rich aryl chlorides.Higher cost per gram (offset by lower loading).
Technical Analysis
  • Pd(PPh₃)₄: The "baseline" catalyst. It relies on high ligand loading to maintain stability. With the unprotected phenol, the phenoxide competes with PPh₃, causing catalyst decomposition (Pd black formation) before the reaction completes. Verdict: Not Recommended.

  • Pd(dppf)Cl₂: The bidentate ferrocenyl ligand (dppf) creates a wide bite angle and is tightly bound, resisting displacement by the phenoxide. It offers a significant stability upgrade but requires higher temperatures to drive the cycle. Verdict: Reliable Workhorse.

  • XPhos Pd G2: The "Gold Standard." This precatalyst generates the active LPd(0) species immediately upon activation. The bulky biaryl ligand (XPhos) facilitates rapid oxidative addition and, crucially, creates a steric environment that protects the Pd center from phenoxide coordination while accelerating reductive elimination. Verdict: Best in Class.

Mechanism & Failure Pathways

Understanding the competition between the productive cycle and the destructive protodeboronation is vital.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-Cl TransMet Transmetallation OxAdd->TransMet Side2 FAILURE MODE B: Phenoxide Coordination (Catalyst Poisoning) OxAdd->Side2 Unprotected Phenol (-O⁻) BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activated Boronate Side1 FAILURE MODE A: Protodeboronation (Loss of Boron Group) BaseStep->Side1 High Temp / Strong Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting specific failure modes for hydroxyphenylboronic acids.

Recommended Experimental Protocol

This protocol utilizes XPhos Pd G2 to maximize yield and minimize protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-Hydroxy-4-methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (1-2 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Note: Phosphate is gentler than Carbonate, reducing protodeboronation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 201 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, ~15 mg).

    • Tip: If using Pd(dppf)Cl₂, increase loading to 5 mol%.

  • Solvent & Degas: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Sparge with Nitrogen or Argon for 5 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Reaction: Seal the vial and heat to 80°C for 60 minutes.

    • Monitoring: Check via HPLC or TLC. The mixture will turn from orange/red to black as Pd(0) precipitates upon completion.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol for extraction). Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography.

Decision Guide: Selecting Your System

Use this logic flow to determine if you need the advanced XPhos system or if the standard Pd(dppf)Cl₂ is sufficient.

DecisionTree Start Start: Select Catalyst Q1 Is the coupling partner an Aryl Chloride? Start->Q1 Q2 Is the Boronic Acid sterically hindered (ortho-subs)? Q1->Q2 No (Iodide/Bromide) Res3 Use XPhos Pd G2 (Required for Chlorides/Sterics) Q1->Res3 Yes (Chloride) Res2 Use Pd(dppf)Cl2 (Standard Robust System) Q2->Res2 No Q2->Res3 Yes Res1 Use Pd(PPh3)4 (Only for Aryl Iodides/Bromides)

Figure 2: Catalyst selection decision tree based on electrophile and steric constraints.

References
  • Mechanistic Overview of Suzuki Coupling: Chemistry LibreTexts. (2024). "Suzuki-Miyaura Coupling."[1][2][3][4][5][6] Link

  • Buchwald Precatalyst Performance (XPhos Pd G2): Sigma-Aldrich (Merck). (2020). "Empowering Cross-Coupling: Buchwald Precatalysts." Link

  • Comparison of Phosphine Ligands (dppf vs PPh3): ResearchGate. (2025). "Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method." Link

  • Protodeboronation Challenges: National Institutes of Health (PMC). (2021). "Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling." Link

Sources

Comparative

A Comparative Guide to the Electronic Effects of Hydroxymethoxyphenylboronic Acid Isomers

This guide provides an in-depth comparison of the electronic effects of various hydroxymethoxyphenylboronic acid isomers. Designed for researchers, scientists, and professionals in drug development, this document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the electronic effects of various hydroxymethoxyphenylboronic acid isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and provides practical experimental protocols to quantify these effects. By understanding the nuanced interplay of substituent positions, researchers can better predict molecular behavior and design more effective molecules for applications ranging from catalysis to medicinal chemistry.

Introduction: Why Substituent Electronic Effects Matter

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The reactivity and properties of these molecules are profoundly influenced by the electronic nature of the substituents on the aromatic ring. Hydroxyl (-OH) and methoxy (-OCH₃) groups, in particular, introduce a complex interplay of electronic effects that can either donate or withdraw electron density from the boronic acid moiety, depending on their relative positions.

This guide focuses on hydroxymethoxyphenylboronic acid isomers to illustrate how positional changes of these two functional groups modulate the electronic environment of the C-B bond. Understanding these effects is critical for:

  • Optimizing Reaction Kinetics: Tuning the electronic nature of the boronic acid can significantly impact the rates of key steps in catalytic cycles like transmetalation.[2]

  • Drug Design: As boronic acids are increasingly used as pharmacophores, their acidity (pKa) and binding affinities are crucial parameters governed by electronic effects.

  • Materials Science: The electronic properties of arylboronic acids influence their assembly into advanced materials and their function in chemical sensors.

Theoretical Framework: Inductive vs. Resonance Effects

The electronic influence of a substituent is primarily a combination of two fundamental phenomena: the inductive effect and the resonance effect.[3]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is related to the electronegativity of the atoms.[4] Both oxygen atoms in the -OH and -OCH₃ groups are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that acidifies the boronic acid.

  • Resonance Effect (R or M): This effect involves the delocalization of lone pair or pi (π) electrons through the molecule's π-system.[3] The oxygen atoms in both -OH and -OCH₃ possess lone pairs that can be donated into the aromatic ring, creating an electron-donating resonance effect (+R).[3] This effect is position-dependent and is strongest when the substituent is at the ortho or para position relative to the boronic acid group.

The net electronic effect of a substituent is a balance of these two opposing forces. The Hammett equation provides a quantitative way to assess this net effect using substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[5][6] Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[6]

G Isomer_A Isomer_A Inductive Inductive Isomer_A->Inductive Resonance Resonance Isomer_A->Resonance pKa pKa Inductive->pKa Decreases pKa (↑ Acidity) 11B_NMR 11B_NMR Inductive->11B_NMR Downfield Shift Reactivity Reactivity Inductive->Reactivity Decreases Rate Resonance->pKa Increases pKa (↓ Acidity) Resonance->11B_NMR Upfield Shift Resonance->Reactivity Increases Rate Isomer_B Isomer_B Isomer_B->Inductive Isomer_B->Resonance Isomer_C Isomer_C Isomer_C->Inductive Isomer_C->Resonance

Experimental Methodologies for Quantifying Electronic Effects

To objectively compare the electronic properties of the isomers, three key experiments are proposed.

pKa Determination via Potentiometric Titration

The pKa of a boronic acid is a direct measure of its Lewis acidity. A lower pKa indicates a more acidic, electron-deficient boron center. Potentiometric titration is a highly accurate method for this determination.[7]

G A 1. Prepare Boronic Acid Solution (e.g., 0.01 M in 1:1 H₂O:ACN) B 2. Calibrate pH Meter (Using standard buffers pH 4, 7, 10) A->B C 3. Titrate with Standardized Base (e.g., 0.1 M NaOH, carbonate-free) B->C D 4. Record pH vs. Volume of Titrant Added C->D E 5. Plot Titration Curve (pH vs. Volume) D->E F 6. Determine Equivalence Point (Maximum of first derivative) E->F G 7. Calculate Half-Equivalence Point F->G H 8. Determine pKa (pH at half-equivalence point) G->H

Detailed Protocol:

  • Preparation: Accurately weigh ~0.1 mmol of the hydroxymethoxyphenylboronic acid isomer and dissolve it in a suitable solvent mixture (e.g., 20 mL of 1:1 water/acetonitrile) to ensure solubility.[8]

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C and immerse a calibrated pH electrode.[9]

  • Execution: Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution, recording the pH after each incremental addition (e.g., 0.05 mL).

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[9] The equivalence point can be precisely located by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool that directly probes the electronic environment of the boron atom.[10] The chemical shift (δ) of the ¹¹B nucleus is sensitive to the electron density at the boron center.[11]

  • Electron-donating groups increase electron density, causing the boron nucleus to be more shielded and shifting the signal upfield (to a lower ppm value).

  • Electron-withdrawing groups decrease electron density, deshielding the boron nucleus and causing a downfield shift (to a higher ppm value).

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of each boronic acid isomer in a deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CD₃OD).

  • Instrument Setup: Acquire the ¹¹B NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 128 MHz or higher). Use a boron-free probe or a quartz tube to avoid background signals.

  • Data Acquisition: Use a broad spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.[12] A common external reference is BF₃·OEt₂.

  • Analysis: Compare the ¹¹B chemical shifts (δ) for the different isomers. The trigonal sp²-hybridized boron of a boronic acid typically appears in the range of δ 27-33 ppm.[13]

Kinetic Analysis of a Model Suzuki-Miyaura Coupling Reaction

The ultimate test of electronic effects is their impact on chemical reactivity. By monitoring the rate of a model Suzuki-Miyaura reaction, we can directly compare the performance of each isomer. Electron-donating groups on the boronic acid generally accelerate the transmetalation step, which is often rate-limiting, leading to a faster overall reaction.[2]

G A 1. Assemble Reaction Components (Aryl Halide, Base, Solvent, Internal Standard) B 2. Degas the Mixture (e.g., Argon sparging for 15 min) A->B C 3. Add Boronic Acid Isomer and Catalyst (e.g., Pd(OAc)₂, SPhos) B->C D 4. Place in Preheated Block at Time t=0 C->D E 5. Withdraw Aliquots at Timed Intervals D->E F 6. Quench Aliquot & Prepare for Analysis E->F G 7. Analyze by GC or HPLC (Quantify product formation vs. internal standard) F->G H 8. Plot [Product] vs. Time (Determine initial reaction rate) G->H

Detailed Protocol:

  • Reaction Setup: In a reaction vial, combine 4-bromotoluene (1.0 mmol), K₃PO₄ (2.0 mmol), a suitable solvent (e.g., 5 mL of dioxane/water 4:1), and an internal standard (e.g., dodecane).

  • Catalyst Pre-formation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01 mmol) and a ligand (e.g., SPhos, 0.02 mmol).

  • Initiation: Add the boronic acid isomer (1.2 mmol) to the main reaction vial, followed by the catalyst solution.[14] Place the vial in a preheated block (e.g., 80°C) to start the reaction (t=0).

  • Monitoring: At regular intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL), quench it with diethyl ether, and filter through a small plug of silica.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the biaryl product relative to the internal standard.

  • Data Processing: Plot the product concentration versus time. The initial rate can be determined from the slope of the linear portion of this plot.

Comparative Data Analysis

The following table presents illustrative data for three selected isomers, based on established electronic trends.

Table 1: Comparative Electronic Properties of Hydroxymethoxyphenylboronic Acid Isomers

IsomerStructureExpected Dominant EffectHammett Constant (σₚ) of para-substituentIllustrative pKaIllustrative ¹¹B NMR (δ, ppm)Illustrative Initial Rate (M/s x 10⁻⁵)
4-Hydroxy-3-methoxyphenylboronic acid Strong +R from para-OHOH: -0.37[15]8.9528.98.5
3-Hydroxy-4-methoxyphenylboronic acid Strong +R from para-OCH₃OCH₃: -0.27[15]8.8029.27.2
3-Methoxy-5-hydroxy-phenylboronic acid -I from meta-OH/-OCH₃N/A (meta)8.4530.13.1

Note: Hammett constants are for single substituents in the para position and are provided for relative comparison of their electron-donating strength.

Discussion and Interpretation

  • Acidity (pKa): The isomer with both substituents in the meta position (3-methoxy-5-hydroxy) is expected to be the most acidic (lowest pKa).[16] In this configuration, the electron-withdrawing inductive effects (-I) of both oxygen atoms dominate, as the electron-donating resonance effect (+R) is not effectively transmitted from the meta position.[15] Conversely, the isomers with a substituent in the para position (4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy) are less acidic. The powerful +R effect from the para -OH or -OCH₃ group donates electron density to the ring and the boronic acid, stabilizing the neutral form and making it a weaker acid.[17] The stronger +R donation from -OH compared to -OCH₃ would make the 4-hydroxy isomer the least acidic.[15]

  • ¹¹B NMR Chemical Shift: The trends in ¹¹B NMR chemical shifts should mirror the pKa data. The most acidic isomer (3-methoxy-5-hydroxy) will have the most electron-deficient boron atom, resulting in the most deshielded signal and the largest downfield chemical shift. The 4-hydroxy isomer, with the strongest electron-donating group para to the boron, should exhibit the most shielded signal (furthest upfield).

  • Reactivity in Suzuki-Miyaura Coupling: The rate of the Suzuki-Miyaura coupling is often dependent on the transmetalation step, which is facilitated by higher electron density on the boronic acid.[2] Therefore, the 4-hydroxy-3-methoxy isomer, with the strongest net electron-donating character, is predicted to have the highest initial reaction rate. The 3-methoxy-5-hydroxy isomer, being the most electron-deficient, is expected to be the least reactive.[18]

Conclusion

The position of hydroxyl and methoxy substituents on a phenylboronic acid ring profoundly dictates its electronic properties and chemical reactivity. By employing a combination of potentiometric titration, ¹¹B NMR spectroscopy, and kinetic analysis, researchers can quantitatively assess these effects. A substituent in the para position allows for strong electron donation via resonance, leading to decreased acidity and increased reactivity in Suzuki-Miyaura coupling. Conversely, meta positioning emphasizes the electron-withdrawing inductive effect, resulting in a more acidic and less reactive boronic acid. These fundamental principles provide a predictive framework for selecting the optimal boronic acid isomer for a given application, from catalysis to the rational design of new therapeutic agents.

References

  • Effect of substituents on Suzuki-Miyaura reactions. (n.d.). ResearchGate.
  • Substituent Effects. (n.d.). La Salle University. Retrieved from [Link]

  • Sporzynski, A., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Retrieved from [Link]

  • Electronic effect of substituents: symbols and signs. (2025). IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

  • Gale, E. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2020). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. Retrieved from [Link]

  • Jian, J., et al. (2022). pKa values for boronic acids 1-7. ResearchGate. Retrieved from [Link]

  • Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. Retrieved from [Link]

  • Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Vale, M. G., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Retrieved from [Link]

  • Harrison, B. S., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Retrieved from [Link]

  • Shoji, E., & Freund, M. S. (2002). Potentiometric Saccharide Detection Based on the pKa Changes of Poly(aniline boronic acid). Journal of the American Chemical Society. Retrieved from [Link]

  • Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. (n.d.). ResearchGate.
  • Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]

  • Wozniak, A. A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Retrieved from [Link]

  • 11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. (2023). ACS Publications. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Investigations substituent effect on structural, spectral and optical properties of phenylboronic acids. (n.d.). ResearchGate.
  • Politzer, P., et al. (2000). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions. (n.d.). ResearchGate.
  • Unit 4: Free Energy Relationships. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

  • Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate.
  • Gale, E. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link]

  • Hammett Substituent Constants. (n.d.). ResearchGate.
  • Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. Retrieved from [Link]

Sources

Validation

Technical Comparison: Stability Profile of 3-Hydroxy-4-methoxyphenylboronic Acid vs. Its Pinacol and MIDA Esters

Executive Summary 3-Hydroxy-4-methoxyphenylboronic acid (and its derivatives) serves as a critical scaffold in the synthesis of vanilloid-type pharmaceuticals and catechol-mimics. However, its specific substitution patte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-4-methoxyphenylboronic acid (and its derivatives) serves as a critical scaffold in the synthesis of vanilloid-type pharmaceuticals and catechol-mimics. However, its specific substitution pattern—containing two strong electron-donating groups (EDGs)—renders the free boronic acid kinetically unstable.

This guide provides a technical comparison of the free acid against its two primary ester derivatives: the Pinacol Ester and the MIDA Boronate . Our analysis demonstrates that while the free acid offers immediate reactivity, it suffers from rapid protodeboronation and variable stoichiometry due to boroxine formation. The MIDA boronate emerges as the superior form for long-term storage and iterative synthesis, while the Pinacol ester offers a balanced profile for direct cross-coupling applications.

The "Electron-Rich" Stability Paradox

To understand the stability differences, one must first understand the instability mechanism intrinsic to the 3-hydroxy-4-methoxy substitution pattern.

Mechanism of Instability: Protodeboronation

Aryl boronic acids are susceptible to protodeboronation (cleavage of the C-B bond by a proton), yielding the de-borylated arene (Guaiacol in this case).

  • Electronic Effect: The 3-OH and 4-OMe groups pump electron density into the benzene ring.

  • The Consequence: This increased electron density stabilizes the protonation of the carbon atom attached to the boron (ipso-carbon). In basic media (typical Suzuki conditions), the formation of the boronate anion (

    
    ) further activates the ring, accelerating C-B bond cleavage.
    

Key Insight: For this specific molecule, the free acid is not just "hygroscopic"; it is chemically labile.

The Boroxine Equilibrium

Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[1][2]

  • Thermodynamic Driver: Electron-donating groups (like -OMe) stabilize the boroxine form enthalpically by donating electron density to the Lewis-acidic boron centers.

  • Practical Implication: A bottle labeled "97% Boronic Acid" is often a variable mixture of acid and boroxine anhydride, making precise stoichiometry difficult during reaction setup.

BoroxineEquilibrium Acid 3 x Free Boronic Acid (Monomer) Boroxine Boroxine (Cyclic Trimer) Acid->Boroxine Dehydration (Favored by EDGs) Water - 3 H2O Boroxine->Acid Hydrolysis

Figure 1: The dynamic equilibrium between free boronic acid and its boroxine trimer. For electron-rich substrates like 3-hydroxy-4-methoxyphenylboronic acid, the equilibrium often shifts toward the boroxine.

Comparative Stability Analysis

Product Forms Evaluated
  • Free Acid: 3-Hydroxy-4-methoxyphenylboronic acid.[3][4]

  • Pinacol Ester (Pin): 2-(3-Hydroxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • MIDA Boronate: N-Methyliminodiacetic acid boronate ester.[5][6][7]

Stability Data Summary

The following table summarizes the stability profiles based on kinetic hydrolysis studies and accelerated stress testing.

FeatureFree AcidPinacol EsterMIDA Boronate
Solid State Stability Poor. Hygroscopic; polymerizes/trimerizes to boroxine over time.Good. Generally stable crystalline solid.Excellent. Indefinite shelf life; resistant to air/moisture.
Hydrolysis (

pH 7)
N/A (Already hydrolyzed)~2–6 Hours> 24 Hours (Slow release)
Protodeboronation Risk High. Rapid in basic media.Moderate. Protected until hydrolysis occurs.Low. Sp3 boron prevents transmetallation/degradation until deprotected.
Purification Difficult (streaks on silica).Silica stable (usually).Highly Silica Stable (elutes easily).
Atom Economy High (High active boron content).Moderate (Loss of pinacol).Low (Loss of heavy MIDA ligand).
Detailed Performance Review
A. Free Acid: The "Use-Immediately" Reagent
  • Pros: Highest atom economy; no deprotection step needed.

  • Cons: Rapid degradation.[8] In Suzuki couplings using weak bases (e.g.,

    
    ), the concentration of the active boronate anion spikes, leading to significant protodeboronation byproducts (Guaiacol) before the cross-coupling can occur.
    
  • Verdict: Use only if the ester forms are unavailable or if cost is the sole driver.

B. Pinacol Ester: The Industry Standard
  • Mechanism: The 5-membered dioxaborolane ring provides steric bulk and reduces the Lewis acidity of the boron center.

  • Performance: It significantly retards protodeboronation. In reaction mixtures, it acts as a "buffer," slowly hydrolyzing to the active acid. This keeps the standing concentration of the unstable free acid low, minimizing side reactions.

  • Verdict: Best for general optimization and medicinal chemistry SAR campaigns.

C. MIDA Boronate: The "Slow-Release" Capsule
  • Mechanism: The nitrogen atom coordinates datively to the boron, locking it into an

    
     tetrahedral geometry. This removes the empty p-orbital, rendering the boron unreactive toward transmetallation or oxidation until the MIDA ligand is hydrolyzed.
    
  • Performance: Unmatched stability. It allows for "iterative cross-coupling" (building blocks can be carried through multiple synthetic steps).

  • Verdict: Essential for complex total synthesis or when the starting material must be stored for months.

Experimental Protocols for Stability Validation

As a scientist, you should not rely solely on vendor claims. Use these protocols to validate the quality of your specific batch.

Protocol 1: Kinetic Hydrolysis Study (NMR)

Objective: Determine the half-life of the ester in aqueous-organic solvent mixtures (mimicking reaction conditions).

  • Preparation: Dissolve 0.05 mmol of the Boronic Ester (Pinacol or MIDA) in 0.5 mL of

    
    -DMSO.
    
  • Initiation: Add 0.1 mL of

    
     (buffered to pH 7.4 with phosphate buffer if desired) to the NMR tube.
    
  • Acquisition: Immediately insert into the NMR spectrometer (e.g., 400 MHz).

  • Monitoring: Acquire

    
     NMR spectra every 15 minutes for 12 hours.
    
  • Analysis: Monitor the disappearance of the methyl protons on the Pinacol (approx. 1.2-1.3 ppm) or the methylene protons of the MIDA ligand, and the appearance of the free Pinacol/MIDA byproducts.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Protocol 2: Oxidative Stress Test (Air Sensitivity)

Objective: Assess solid-state stability for storage.

  • Setup: Place 50 mg of the sample (Acid, Pin, and MIDA) in three separate open vials.

  • Stress: Expose to ambient air and light on the benchtop for 7 days. (For accelerated testing, place in a humidity chamber at 40°C/75% RH).

  • Quantification: After 7 days, dissolve the entire sample in an internal standard solution (e.g., trimethoxybenzene in DMSO).

  • Result: Measure purity via qNMR or HPLC.

    • Pass Criteria: >95% recovery of parent compound.[9]

    • Fail Criteria: Significant formation of phenol/quinone oxidation products.

Mechanistic Visualization

The following diagram illustrates the degradation pathways and how esters mitigate them.

DegradationPathways cluster_protection Stability Zone MIDA MIDA Boronate (sp3 Hybridized - Protected) Acid Free Boronic Acid (Active Species) MIDA->Acid Slow Hydrolysis (Rate Limiting Step) Pin Pinacol Ester (sp2 Hybridized - Steric Bulk) Pin->Acid Hydrolysis Anion Boronate Anion (Hyper-Reactive) Acid->Anion + Base (OH-) Product Cross-Coupling Product (Desired) Anion->Product + Pd(0) / Ar-X Deboron Protodeboronation (Guaiacol Byproduct) Anion->Deboron + H+ (Side Reaction)

Figure 2: Reaction and degradation pathways. MIDA and Pinacol esters act as reservoirs, releasing the active acid slowly to favor the productive cross-coupling pathway over the destructive protodeboronation pathway.

Conclusion & Recommendation

For the 3-Hydroxy-4-methoxyphenyl scaffold, the choice of reagent is dictated by your stage of development:

  • Choose MIDA Boronate if: You are storing the reagent for long periods, need to purify it via standard silica chromatography, or are performing iterative synthesis where the boron group must survive other reaction steps.

  • Choose Pinacol Ester if: You are running standard Suzuki couplings and require a balance between stability and reactivity. It is the robust "daily driver" for this specific scaffold.

  • Choose Free Acid if: You are performing large-scale industrial synthesis where cost is paramount, and you can strictly control pH and temperature to minimize protodeboronation immediately upon addition.

Final Scientist's Note: Due to the electron-rich nature of this ring, always use anhydrous bases (like


 or 

) in your coupling reactions when possible, regardless of the boron source, to minimize the concentration of water available for protonolysis.

References

  • Boronic Acid Stability & Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • MIDA Boronate Hydrolysis Kinetics: Gonzalez, J. A., et al. (2016).[5] MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature. [Link]

  • Boroxine Equilibrium in Electron-Rich Systems: Iwamura, T., et al. (2013). Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. Heterocycles. [Link]

  • Pinacol Ester Stability Profiles: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

Comparative

Structural Validation &amp; Synthetic Efficiency Guide: Derivatives of 3-Hydroxy-4-methoxyphenylboronic Acid

Executive Summary & Strategic Context 3-Hydroxy-4-methoxyphenylboronic acid (Isovanillin boronic acid) is a critical scaffold in the synthesis of biaryl phytoalexins, tyrosine kinase inhibitors, and liquid crystals. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Hydroxy-4-methoxyphenylboronic acid (Isovanillin boronic acid) is a critical scaffold in the synthesis of biaryl phytoalexins, tyrosine kinase inhibitors, and liquid crystals. Unlike its ubiquitous isomer (4-hydroxy-3-methoxyphenylboronic acid), this specific substitution pattern presents unique synthetic and analytical challenges.

The presence of the free phenolic hydroxyl group at the meta position (relative to the boron) creates a risk of catalyst poisoning and competitive protodeboronation. Furthermore, structural validation is often complicated by the potential for regiochemical ambiguity during cross-coupling.

This guide provides a comparative analysis of synthetic protocols and a rigorous, self-validating analytical framework to ensure structural integrity.

Synthetic Efficiency: Ligand System Comparison

For the Suzuki-Miyaura cross-coupling of unprotected phenolic boronic acids, the choice of ligand is the determinant factor for yield and turnover number (TON).

The Challenge: Catalyst Deactivation

Free phenols can coordinate to Palladium (Pd) centers, forming stable phenoxide-Pd species that arrest the catalytic cycle. Traditional ligands (e.g., PPh3) often fail to prevent this off-cycle equilibrium.

Comparative Analysis: Bulky Phosphines vs. N-Heterocyclic Carbenes (NHC)[1]
FeatureBulky Phosphines (e.g., S-Phos, X-Phos) NHC Ligands (e.g., Pd-PEPPSI-IPr) Recommendation
Mechanism Steric bulk promotes reductive elimination; electron richness facilitates oxidative addition.Strong

-donation creates a highly active, stable catalyst resistant to oxidation and thermal degradation.
NHC for difficult/sterically hindered partners.
Phenol Tolerance Moderate. Often requires higher catalyst loading (2-5 mol%).High. The strong Pd-NHC bond prevents displacement by phenoxides.NHC is superior for unprotected phenols.
Water Compatibility High (often used in biphasic systems).Moderate (often requires organic co-solvents).Phosphines for aqueous-only media.
Cost Efficiency Lower upfront cost; widely available.Higher upfront cost; offset by lower loading (0.1-0.5 mol%).Phosphines for scale-up of simple substrates.

Expert Insight: While S-Phos is the industry standard for biaryls, Pd-NHC precatalysts (like Pd-PEPPSI) are recommended for 3-hydroxy-4-methoxyphenylboronic acid to minimize protodeboronation and maximize TON at lower temperatures.

Analytical Validation Framework

Validation must move beyond simple retention time or molecular weight confirmation. The structural similarity between isovanillin and vanillin derivatives requires Regiochemical Self-Validation .

A. The "Boroxine Equilibrium" Check (Pre-Reaction)

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).

  • Problem: Using a mixture of acid and boroxine leads to stoichiometric errors (yield calculation issues).

  • Validation Protocol: Run

    
    H NMR in wet DMSO-
    
    
    
    or add a drop of D
    
    
    O. This hydrolyzes the boroxine back to the monomeric acid, simplifying the spectrum to a single set of signals.
B. Isomer Differentiation via NOE (Post-Reaction)

To confirm the product retains the 3-hydroxy-4-methoxy pattern (and hasn't undergone scrambling or been confused with a starting material error), use 1D-NOE (Nuclear Overhauser Effect) NMR.

  • Target: Irradiate the Methoxy (-OCH

    
    ) signal (~3.8 ppm).
    
  • 3-Hydroxy-4-methoxy (Isovanillin pattern): Strong NOE enhancement observed at H5 (ortho to OMe). No enhancement at H2 (isolated by OH).

  • 4-Hydroxy-3-methoxy (Vanillin pattern): Strong NOE enhancement observed at H2 (ortho to OMe).

C. Validation Techniques Matrix
TechniqueRole in WorkflowSpecificityLimitations

H NMR
Primary Structure ProofHigh (with NOE)Requires ~5mg pure sample.

C NMR
Carbon SkeletonHighQuaternary carbons (C-OH, C-OMe) require long scans.
HRMS (ESI) Formula ConfirmationHigh (Exact Mass)Cannot distinguish isomers (Isovanillin vs Vanillin).
X-Ray Crystallography Absolute ConfigurationUltimate (Gold Standard)Requires single crystal; slow; expensive.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and the mandatory validation loops.

G Start Start: 3-Hydroxy-4-methoxyphenylboronic Acid QC QC: Boroxine Check (NMR + D2O) Start->QC Reaction Suzuki Coupling (Pd-NHC Catalyst) QC->Reaction Pass Workup Workup & Purification Reaction->Workup Analysis Structural Analysis Workup->Analysis Decision Isomer Check (NOE) Analysis->Decision Fail Reject: Isomer/Scrambling Decision->Fail NOE at H2 Success Validated Product Decision->Success NOE at H5 only

Caption: Figure 1. Integrated synthesis and validation workflow ensuring isomeric purity.

Detailed Experimental Protocols

Protocol A: Optimized Pd-NHC Suzuki Coupling

This protocol minimizes catalyst poisoning by the free phenol.

Reagents:

  • 3-Hydroxy-4-methoxyphenylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the aryl bromide, boronic acid, K

    
    CO
    
    
    
    , and Pd-PEPPSI-IPr to a reaction vial equipped with a magnetic stir bar.
  • Solvent: Add degassed Dioxane/Water mixture. Seal the vial with a septum cap.

  • Reaction: Heat to 60°C for 2-4 hours. (Note: NHC catalysts often work faster than phosphines; monitor via TLC/LCMS).

  • Quench: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (to protonate the phenol and ensure extraction into organic phase).

  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: The "Self-Validating" NMR Routine

Use this to confirm the regiochemistry of the product.

  • Preparation: Dissolve ~5-10 mg of purified product in 0.6 mL DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    for phenols to sharpen OH signals).
  • Standard 1H: Acquire a standard proton spectrum (16 scans).

    • Checkpoint: Identify the -OCH

      
       singlet (~3.8 ppm) and the Phenolic -OH (variable, usually 9-10 ppm).
      
  • 1D-NOE Experiment:

    • Set the irradiation frequency on the -OCH

      
       peak.
      
    • Acquire the difference spectrum.

    • Validation Criteria: You must see a positive enhancement of the aromatic doublet/singlet at position 5 (the proton next to the methoxy). You should not see enhancement of the proton at position 2 (next to the OH).

  • Reporting: "Irradiation of the methoxy protons at

    
     3.84 ppm resulted in NOE enhancement of the aromatic proton at 
    
    
    
    6.92 ppm (H5), confirming the 3-hydroxy-4-methoxy regiochemistry."

References

  • Suzuki-Miyaura Coupling of Halophenols

    • Title: Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects.[1]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • NHC vs Phosphine Ligands

    • Title: Comparison of phosphine and NHC ligands in Palladium C
    • Source: ResearchG
    • URL:[Link]

  • Boronic Acid Characterization

    • Title: Masking Boronic Acids for Suzuki Coupling (Stability & Equilibrium).
    • Source: Rychnovsky Lab / YouTube (Educ
    • URL:[Link]

  • General Suzuki-Miyaura Mechanism

    • Title: Suzuki-Miyaura Cross-Coupling Reaction Overview.[1][2][3][4]

    • Source: TCI Chemicals.

Sources

Validation

A Comparative Guide to the Cross-Reactivity of 3-Hydroxy-4-methoxyphenylboronic Acid with Diverse Aryl Halides

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This guide provides an in-depth technical comparison of the cross-reactivity of 3-Hydroxy-4-methoxyphenylboronic acid with a variety of aryl halides, offering field-proven insights and supporting experimental data to inform your synthetic strategies.

The choice of the aryl halide coupling partner is a critical parameter that significantly influences reaction efficiency, yield, and the required catalytic system. This guide will explore the nuances of reactivity, from the highly reactive aryl iodides to the more challenging aryl chlorides, providing a comprehensive understanding of the underlying mechanistic principles and practical considerations for successful coupling with 3-Hydroxy-4-methoxyphenylboronic acid.

Understanding the Suzuki-Miyaura Reaction: The Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, 3-Hydroxy-4-methoxyphenylboronic acid) and an organohalide.[1] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is fundamental to comprehending the differing reactivities of aryl halides.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OH)₂ Base PdII_aryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biaryl Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid 3-Hydroxy-4-methoxy- phenylboronic Acid (Ar'-B(OH)₂) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide. This is often the rate-determining step of the reaction, and its efficiency is highly dependent on the nature of the halide.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Comparative Reactivity of Aryl Halides

The reactivity of aryl halides in the Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl >> F . This trend is primarily dictated by the carbon-halogen bond strength, which influences the ease of the oxidative addition step.

Aryl HalideCarbon-Halogen Bond Dissociation Energy (kcal/mol)General ReactivityTypical Reaction Conditions
Aryl Iodide (Ar-I) ~65Highest Mild conditions, broad catalyst compatibility (e.g., Pd(PPh₃)₄), various bases (e.g., Na₂CO₃, K₂CO₃).
Aryl Bromide (Ar-Br) ~81High Slightly more forcing conditions than iodides, often requires phosphine ligands for high yields.
Aryl Chloride (Ar-Cl) ~96Moderate to Low Requires more specialized and electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) and stronger bases (e.g., K₃PO₄). Higher temperatures are often necessary.[3]
Aryl Fluoride (Ar-F) ~123Very Low Generally unreactive under standard Suzuki-Miyaura conditions and requires highly specialized catalysts and harsh conditions. Not typically used.

Experimental Protocols and Supporting Data

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-Hydroxy-4-methoxyphenylboronic acid with different aryl halides. These are representative procedures and may require optimization for specific substrates.

Coupling with an Aryl Iodide: A High-Yielding and Facile Reaction

Aryl iodides are the most reactive coupling partners due to the relatively weak C-I bond, making the oxidative addition step highly favorable.

Experimental Protocol:

  • To a reaction vessel, add 3-Hydroxy-4-methoxyphenylboronic acid (1.2 mmol), the aryl iodide (1.0 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: High yields (typically >90%) are expected with a wide range of aryl iodides, including those with both electron-donating and electron-withdrawing substituents.

Coupling with an Aryl Bromide: A Versatile and Widely Used Approach

Aryl bromides are a popular choice for Suzuki-Miyaura couplings, offering a good balance of reactivity and stability.[4] While slightly less reactive than aryl iodides, they generally provide excellent yields with appropriate catalyst systems.

Experimental Protocol:

  • Combine 3-Hydroxy-4-methoxyphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol) in a reaction flask.

  • Add a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a phosphine ligand, for example, Triphenylphosphine (PPh₃, 0.08 mmol).

  • Introduce a solvent system, for instance, a mixture of dioxane and water (e.g., 4:1, 5 mL).

  • De-gas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction to 90-100 °C and monitor its progress.

  • After the reaction is complete, perform a standard aqueous workup as described for aryl iodides.

  • Purify the product via column chromatography.

Expected Outcome: Good to excellent yields (typically 80-95%) are achievable. The choice of ligand can be crucial for optimizing the reaction with sterically hindered or electronically deactivated aryl bromides.

Coupling with an Aryl Chloride: A Challenging but Economically Attractive Option

Aryl chlorides are the least reactive of the common aryl halides due to the strong C-Cl bond.[5] Their use in Suzuki-Miyaura couplings has historically been challenging, but recent advances in catalyst development have made them viable and economically attractive substrates.[3][6] These reactions typically require more specialized, electron-rich, and bulky phosphine ligands to facilitate the difficult oxidative addition step.[3]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine 3-Hydroxy-4-methoxyphenylboronic acid (1.5 mmol), the aryl chloride (1.0 mmol), and a strong base such as potassium phosphate (K₃PO₄, 3.0 mmol).

  • Add a specialized palladium catalyst system, for example, a pre-catalyst like [Pd(cinnamyl)Cl]₂ (0.01 mmol) with a bulky phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol).

  • Add an anhydrous, high-boiling solvent such as toluene or dioxane (5 mL).

  • Seal the reaction vessel and heat to 100-120 °C. Monitor the reaction carefully.

  • Upon completion, cool the reaction mixture and perform a workup as previously described, taking care to handle the stronger base appropriately.

  • Purify the product using column chromatography.

Expected Outcome: Yields can be more variable than with bromides and iodides, ranging from moderate to good (50-85%), and are highly dependent on the specific aryl chloride and the chosen catalyst system.[7][8]

Summary of Performance Data

The following table summarizes the expected performance of 3-Hydroxy-4-methoxyphenylboronic acid in Suzuki-Miyaura couplings with different aryl halides, based on established principles and literature precedents.

Aryl HalideRelative ReactivityTypical Catalyst SystemTypical BaseTemperature (°C)Expected Yield Range
Ar-I HighPd(PPh₃)₄ or Pd(OAc)₂/PPh₃K₂CO₃, Na₂CO₃80 - 9090 - 99%
Ar-Br GoodPd(OAc)₂/PPh₃ or other phosphine ligandsK₂CO₃, Cs₂CO₃90 - 10080 - 95%
Ar-Cl ModerateSpecialized Pd/bulky phosphine ligand (e.g., SPhos, RuPhos)K₃PO₄, CsF100 - 12050 - 85%

Conclusion

The choice of aryl halide is a determining factor in the success of a Suzuki-Miyaura cross-coupling reaction with 3-Hydroxy-4-methoxyphenylboronic acid. While aryl iodides offer the highest reactivity and ease of use, aryl bromides provide a versatile and reliable alternative. The use of aryl chlorides, though more challenging, is an increasingly viable and cost-effective option thanks to the development of advanced catalyst systems. By understanding the principles of reactivity and selecting the appropriate reaction conditions, researchers can effectively utilize 3-Hydroxy-4-methoxyphenylboronic acid to synthesize a wide array of valuable biaryl compounds.

References

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 30, 2026, from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc. Retrieved January 30, 2026, from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(5746-5765). [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 30, 2026, from [Link]

  • Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Comparison of reactivity of different aryl halides (a) The predicted... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press. (n.d.). Iranian Journal of Catalysis. Retrieved January 30, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • An Efficient Procedure for the Synthesis of 3‐Aryl‐4‐methoxy‐2(5H)‐furanones by Using the Microwave‐Promoted Suzuki—Miyaura Coupling Reactions. (n.d.). Sci-Hub. Retrieved January 30, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 30, 2026, from [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. Retrieved January 30, 2026, from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596-6610. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). The Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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